Propyl cyanoacetate
Description
Structure
3D Structure
Properties
IUPAC Name |
propyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLFIMXLLXGTDME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073400 | |
| Record name | Acetic acid, cyano-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14447-15-5 | |
| Record name | Propyl cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14447-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014447155 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, cyano-, propyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Propyl Cyanoacetate: A Technical Guide to its Chemical Properties, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl cyanoacetate is a versatile organic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its unique structure, featuring both a nitrile and an ester functional group, imparts a distinct reactivity that allows for its participation in a variety of chemical transformations, including nucleophilic substitutions and condensation reactions.[2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed spectroscopic data, and an experimental protocol for its synthesis via Fischer esterification. Safety and handling information is also included to ensure its proper use in a laboratory setting.
Chemical Structure and Identification
This compound, also known as n-propyl cyanoacetate or cyanoacetic acid propyl ester, is the n-propyl ester of cyanoacetic acid.[1] Its structure consists of a propyl group attached to the oxygen of the ester functionality, which is alpha to a methylene group bonded to a nitrile.
-
IUPAC Name: propyl 2-cyanoacetate
-
Molecular Formula: C₆H₉NO₂
-
CAS Number: 14447-15-5[1]
-
SMILES: CCCOC(=O)CC#N
-
InChI: 1S/C6H9NO2/c1-2-5-9-6(8)3-4-7/h2-3,5H2,1H3
Physicochemical Properties
This compound is a colorless to slightly yellowish transparent liquid at room temperature with a characteristic sweet, fruity aroma.[1] It is insoluble in water but miscible with alcohol and ether.[1] A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Weight | 127.14 g/mol | [1] |
| Boiling Point | 216 °C | [1] |
| Density | 1.03 g/cm³ | [1] |
| Refractive Index | 1.4200-1.4230 | [1] |
| Flash Point | 108 °C | [1] |
| Water Solubility | Insoluble | [1] |
| Vapor Pressure | 0.243 mmHg at 25°C | [1] |
| pKa (Predicted) | 3.10 ± 0.10 | [1] |
Spectroscopic Data
The structural identification of this compound is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the different proton environments in the molecule. The chemical shifts, multiplicities, and assignments are detailed in Table 2.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 4.17 | Triplet | 2H | -O-CH₂ -CH₂-CH₃ |
| 3.52 | Singlet | 2H | NC-CH₂ -COO- |
| 1.71 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| 0.97 | Triplet | 3H | -O-CH₂-CH₂-CH₃ |
(Data sourced from a 400 MHz spectrum in CDCl₃)[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides evidence for the six carbon atoms in the this compound molecule. The approximate chemical shifts are presented in Table 3.
| Chemical Shift (ppm) | Assignment |
| ~163 | C =O (Ester) |
| ~115 | C ≡N (Nitrile) |
| ~68 | -O-C H₂- |
| ~25 | NC-C H₂-COO- |
| ~22 | -CH₂-C H₂-CH₃ |
| ~10 | -C H₃ |
(Data interpreted from SpectraBase)[3]
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The major peaks are summarized in Table 4.
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~2970 | C-H | Alkane Stretch |
| ~2260 | C≡N | Nitrile Stretch |
| ~1745 | C=O | Ester Stretch |
| ~1250 | C-O | Ester Stretch |
(Data interpreted from SpectraBase)[4]
Reactivity and Applications
The reactivity of this compound is dominated by its two functional groups. The methylene protons alpha to both the nitrile and carbonyl groups are acidic, allowing for easy deprotonation to form a stabilized carbanion. This carbanion is a potent nucleophile and is central to the utility of this compound in carbon-carbon bond-forming reactions.
A primary application is in the Knoevenagel condensation , where it reacts with aldehydes and ketones in the presence of a weak base to form α,β-unsaturated cyanoesters.[5] These products are valuable intermediates in the synthesis of various pharmaceuticals and other complex organic molecules.
Additionally, this compound serves as a precursor in the production of agrochemicals and can be incorporated into polymers to modify their properties.[1][2]
Experimental Protocols
Synthesis of this compound via Fischer Esterification
The following is an adapted experimental protocol for the synthesis of this compound based on the well-established Fischer esterification method.[6]
Reaction Scheme:
HOOC-CH₂-CN + CH₃CH₂CH₂-OH --[H⁺]--> CH₃CH₂CH₂-OOC-CH₂-CN + H₂O
Materials:
-
Cyanoacetic acid
-
n-Propanol
-
Concentrated sulfuric acid
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for reflux with a Dean-Stark apparatus, separation, and distillation.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine cyanoacetic acid (1.0 mol), n-propanol (3.0 mol, used in excess to drive the equilibrium), and toluene (150 mL).
-
Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (0.05 mol) to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continue refluxing until no more water is collected (typically 3-5 hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and carefully wash with saturated sodium bicarbonate solution until the effervescence ceases. This step neutralizes the acidic catalyst.
-
Workup: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, and then filter.
-
Purification: Remove the toluene and excess n-propanol by distillation. The remaining crude product can be purified by vacuum distillation to yield pure this compound.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled.[1] It causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with plenty of water.
Conclusion
This compound is a valuable and versatile chemical intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry techniques such as Fischer esterification. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use in research and development.
References
- 1. This compound(14447-15-5) 1H NMR [m.chemicalbook.com]
- 2. WO2012128265A1 - Process for producing cyanoacetic acid esters - Google Patents [patents.google.com]
- 3. spectrabase.com [spectrabase.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Synthesis of Propyl Cyanoacetate from Cyanoacetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of propyl cyanoacetate from cyanoacetic acid, primarily focusing on the Fischer esterification reaction. This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals, agrochemicals, and adhesives.[1] This document details experimental protocols, reaction parameters, and the underlying chemical principles for its synthesis.
Introduction
This compound (C₆H₉NO₂) is a colorless to pale yellow liquid characterized by the presence of both a nitrile and an ester functional group.[1] This dual functionality makes it a versatile reagent in a variety of chemical transformations, including Knoevenagel condensations, Michael additions, and the synthesis of heterocyclic compounds.[1] The most common and direct method for its preparation is the acid-catalyzed esterification of cyanoacetic acid with propanol.
Synthesis via Fischer Esterification
The synthesis of this compound from cyanoacetic acid and propanol is a classic example of the Fischer esterification reaction. This reversible reaction involves the treatment of a carboxylic acid with an alcohol in the presence of an acid catalyst, typically a strong mineral acid like sulfuric acid or an alternative catalyst such as an ionic liquid.[2][3] The equilibrium is driven towards the product side by using an excess of one of the reactants or by removing water as it is formed.[4]
Reaction Mechanism
The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The mechanism is initiated by the protonation of the carbonyl oxygen of cyanoacetic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol (propanol) then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.
References
Propyl Cyanoacetate: A Comprehensive Technical Guide
CAS Number: 14447-15-5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of propyl cyanoacetate, a versatile reagent in organic synthesis. This document details its chemical properties, safety information, and key applications, with a focus on experimental protocols and reaction mechanisms relevant to research and development.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| CAS Number | 14447-15-5 | [1][3][4] |
| Molecular Formula | C₆H₉NO₂ | [1][2][3] |
| Molecular Weight | 127.14 g/mol | [1][2][3] |
| Boiling Point | 216 °C | [1] |
| Flash Point | 108 °C | [1] |
| Density | 1.03 g/cm³ | [1] |
| Refractive Index | 1.4200-1.4230 | [1] |
| Water Solubility | Insoluble | [1] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
Safety Data Sheet (SDS) Summary
A thorough understanding of the safety profile of this compound is critical for its handling in a laboratory setting. The following table summarizes the key hazard and precautionary statements.
| Category | Information | Source |
| GHS Pictogram | Warning | [5] |
| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. | [2][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P271: Use only outdoors or in a well-ventilated area. P280: Wear protective gloves/protective clothing/eye protection/face protection. | [2][5][6] |
| First Aid (Eyes) | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2][5] |
| First Aid (Skin) | P302 + P352: IF ON SKIN: Wash with plenty of water. | [2][5] |
| First Aid (Inhalation) | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [2][5] |
| First Aid (Ingestion) | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [2] |
Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its active methylene group, which is positioned between the cyano and ester functionalities. This makes it a key reactant in various carbon-carbon bond-forming reactions.
Its primary applications include:
-
Knoevenagel Condensation: As a classic active methylene compound, this compound readily undergoes Knoevenagel condensation with aldehydes and ketones to form substituted alkenes. This reaction is fundamental in the synthesis of a wide array of compounds.
-
Synthesis of Heterocyclic Compounds: The condensation products derived from this compound can be further cyclized to generate various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals.
-
Precursor to Biologically Active Molecules: The cyanoacetate moiety is a common feature in many biologically active molecules. This compound serves as a starting material for the synthesis of compounds with potential therapeutic applications.
Experimental Protocols
While specific experimental conditions should be optimized for each unique transformation, the following section provides a detailed, generalized protocol for a common application of this compound: the Knoevenagel condensation.
General Protocol for Knoevenagel Condensation
This protocol describes the base-catalyzed condensation of an aldehyde with this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Basic catalyst (e.g., piperidine, 0.1 mmol)
-
Solvent (e.g., toluene, 10 mL)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (with a Dean-Stark trap, if necessary, to remove water)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the aldehyde (1.0 mmol) and this compound (1.0 mmol) in the chosen solvent (10 mL).
-
Add a catalytic amount of the base (e.g., piperidine, 0.1 mmol).
-
Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Wash the reaction mixture with water to remove the catalyst and any water-soluble byproducts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired α,β-unsaturated cyanoacrylate product.
Reaction Mechanisms and Pathways
To provide a deeper understanding of the chemical transformations involving this compound, this section illustrates the mechanism of the Knoevenagel condensation using the DOT language for visualization.
Knoevenagel Condensation Mechanism
The following diagram outlines the key steps in the base-catalyzed Knoevenagel condensation of this compound with an aldehyde.
References
- 1. Cas 14447-15-5,this compound | lookchem [lookchem.com]
- 2. This compound | C6H9NO2 | CID 84444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 14447-15-5 [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
A Technical Guide to the Physical Properties of Propyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physical properties of propyl cyanoacetate, a versatile reagent in organic synthesis. This document is intended to serve as a valuable resource for professionals in research and development, offering precise data and methodologies to support laboratory work and process development.
Core Physical Properties
This compound is a colorless to slightly yellow liquid with a characteristic fruity odor. It is primarily utilized as an intermediate in the synthesis of a wide range of organic compounds, including pharmaceuticals and other fine chemicals.[1] Accurate knowledge of its physical properties is crucial for safe handling, process design, and reaction optimization.
Data Summary
The following table summarizes the key physical properties of this compound.
| Property | Value | Units |
| Boiling Point | 216 | °C |
| Density | 1.03 | g/cm³ |
| Molecular Formula | C₆H₉NO₂ | |
| Molecular Weight | 127.14 | g/mol |
| Refractive Index | 1.42 | |
| Flash Point | 108 | °C |
| Vapor Pressure | 0.243 | mmHg at 25°C |
Experimental Protocols
While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the following are standard and widely accepted methodologies for determining the boiling point and density of liquid organic compounds.
Boiling Point Determination
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Several methods can be employed for its determination.
1. Distillation Method: This is a common and effective method, particularly when purification of the liquid is also desired.[2]
-
Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.
-
Procedure:
-
The liquid sample (this compound) is placed in the distilling flask along with boiling chips to ensure smooth boiling.
-
The apparatus is heated, and the temperature is monitored.
-
The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, and a steady stream of distillate is collected in the receiving flask.[2]
-
2. Thiele Tube Method: This microscale method is suitable for small sample volumes.
-
Apparatus: A Thiele tube, a thermometer, a capillary tube sealed at one end, and a means of heating are required.[3][4]
-
Procedure:
-
A small amount of the liquid is placed in a small test tube, and the sealed capillary tube is inverted into it.
-
The test tube is attached to the thermometer and placed in the Thiele tube containing a high-boiling point oil.
-
The Thiele tube is heated, and as the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][4]
-
Density Determination
Density is a fundamental physical property that can be determined using several techniques.
1. Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume.
-
Procedure:
-
The empty pycnometer is weighed.
-
It is then filled with the liquid sample (this compound) and weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
2. Vibrating Tube Densimeter: This instrument provides rapid and highly accurate density measurements.
-
Principle: The instrument measures the change in the resonant frequency of a U-shaped tube when it is filled with the sample liquid. This frequency change is directly related to the density of the liquid.
-
Procedure:
-
The instrument is calibrated with a substance of known density.
-
The sample is introduced into the measurement cell.
-
The instrument automatically calculates and displays the density.
-
Logical Workflow
The following diagram illustrates a general workflow for the characterization of a liquid organic compound like this compound.
References
Solubility Profile of Propyl Cyanoacetate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Propyl cyanoacetate is a key intermediate in various chemical syntheses, including pharmaceuticals and agrochemicals. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, and formulation. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the notable absence of specific quantitative data in publicly available literature. To circumvent this, the guide presents qualitative solubility information for this compound and quantitative data for its close structural analogs, methyl cyanoacetate and ethyl cyanoacetate, to provide a reliable estimation of its solubility characteristics. Furthermore, a detailed experimental protocol for determining solubility is provided, alongside a logical workflow for solvent selection.
Introduction
This compound (C₆H₉NO₂) is an ester characterized by the presence of a nitrile group, which imparts a unique chemical reactivity. The efficiency of synthetic routes involving this compound is highly dependent on the choice of solvent, which governs reactant and product solubility, reaction kinetics, and downstream processing. Understanding the solubility of this compound in a range of organic solvents is therefore of paramount importance for process development and optimization in the pharmaceutical and chemical industries.
Solubility of this compound: An Overview
General Principles of Ester Solubility
The solubility of esters in organic solvents is governed by the principle of "like dissolves like."[2] Several factors influence this property:
-
Polarity: Esters are polar molecules due to the presence of the carbonyl (C=O) and ether (C-O-C) linkages.[3][4] They tend to be soluble in solvents of similar polarity.
-
Hydrocarbon Chain Length: As the length of the alkyl chain in the ester increases, its nonpolar character becomes more dominant, leading to increased solubility in nonpolar organic solvents.[2][5]
-
Intermolecular Forces: Esters can act as hydrogen bond acceptors via their oxygen atoms, allowing them to interact with protic solvents like alcohols.[3][5] However, they cannot act as hydrogen bond donors.
Solubility Data of Analogous Cyanoacetate Esters
In the absence of specific data for this compound, the solubility of its lower alkyl chain analogs, methyl cyanoacetate and ethyl cyanoacetate, can provide valuable insights. The longer propyl chain in this compound would be expected to slightly decrease its polarity and potentially increase its solubility in less polar organic solvents compared to its methyl and ethyl counterparts.
| Compound | Solvent | Solubility | Temperature (°C) |
| Methyl Cyanoacetate | Water | 54 g/L | 20 |
| Ethanol | Miscible | Not Specified | |
| Ether | Miscible | Not Specified | |
| Ethyl Cyanoacetate | Water | 20 g/L | 20 |
| Ethanol | Very Soluble | Not Specified | |
| Ethyl Ether | Very Soluble | Not Specified | |
| Acetone | Miscible | Not Specified | |
| Benzene | Miscible | Not Specified |
Table 1: Solubility of Methyl and Ethyl Cyanoacetate in Various Solvents.[6][7][8][9]
Experimental Protocol for Solubility Determination
The following is a generalized gravimetric method for determining the solubility of a compound like this compound in an organic solvent.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with sealed caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the solution to stand at the constant temperature for at least 24 hours to allow undissolved solute to settle.
-
For finer separation, centrifuge the vial.
-
-
Sample Collection and Analysis:
-
Carefully withdraw a known mass or volume of the clear supernatant using a pre-weighed syringe fitted with a syringe filter.
-
Transfer the supernatant to a pre-weighed vial.
-
Determine the mass of the collected supernatant.
-
-
Solvent Evaporation and Mass Determination:
-
Evaporate the solvent from the vial in an oven at a temperature below the boiling point of this compound and the solvent's boiling point until a constant weight of the dried solute is achieved.
-
Cool the vial in a desiccator and re-weigh to determine the mass of the dissolved this compound.
-
-
Calculation:
-
The solubility can be expressed in various units, such as g/100 g of solvent or g/100 mL of solvent.
Solubility ( g/100 g solvent) = (mass of dissolved this compound / mass of solvent) x 100
-
Logical Workflow for Solvent Selection
The selection of an appropriate solvent is a critical step in process development. The following diagram illustrates a logical workflow for this process.
Caption: Workflow for solvent selection based on solubility data.
Conclusion
While specific quantitative solubility data for this compound in organic solvents remains elusive in the public domain, a systematic approach leveraging data from analogous compounds and established experimental protocols can guide researchers and drug development professionals in making informed decisions. The provided data on methyl and ethyl cyanoacetate serve as a strong starting point for estimating the solubility behavior of this compound. For precise process design and optimization, experimental determination of solubility in candidate solvents is strongly recommended. The logical workflow presented offers a structured methodology for efficient and safe solvent selection.
References
- 1. Ethyl Cyano Acetate - High Quality with Best Price [antareschempvtltd.com]
- 2. fiveable.me [fiveable.me]
- 3. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Page loading... [guidechem.com]
- 7. chembk.com [chembk.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Buy Ethyl Cynoacetate at Affordable Prices, Properties, Structure, and Uses [pravindyechem.net]
Propyl Cyanoacetate: An In-depth Technical Guide to its Reactivity with Nucleophiles and Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl cyanoacetate (PCA) is a versatile bifunctional molecule widely utilized in organic synthesis. Its unique structure, featuring an activated methylene group flanked by a nitrile and an ester, provides a rich platform for a diverse range of chemical transformations. This technical guide delves into the core reactivity of this compound with both nucleophiles and electrophiles, providing a comprehensive overview of key reactions, detailed experimental protocols, and quantitative data. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Introduction
This compound (C₆H₉NO₂) is a colorless to pale yellow liquid characterized by the presence of both a cyano and a propyl ester functional group.[1][2] This combination of an electron-withdrawing nitrile group and an ester moiety renders the α-hydrogens acidic, making this compound a potent carbon nucleophile upon deprotonation. Furthermore, the nitrile and ester carbonyl groups themselves can act as electrophilic sites. This dual reactivity makes PCA a valuable C3 synthon in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1] Its application spans the synthesis of a wide array of compounds, from pharmaceuticals and agrochemicals to specialized polymers.[1][2]
This guide will explore the fundamental reactions of this compound, categorized by the nature of the reacting species: nucleophiles and electrophiles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₉NO₂ | [3] |
| Molecular Weight | 127.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 216 °C | [4] |
| Density | 1.03 g/cm³ | [4] |
| Refractive Index | 1.4200-1.4230 | [4] |
| Water Solubility | Insoluble | [4] |
| pKa (of α-hydrogens) | ~11 (estimated) | [1] |
Reactivity with Electrophiles
The acidic α-hydrogens of this compound are readily abstracted by a base to form a resonance-stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles.
Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of active methylene compounds like this compound. It involves the reaction with aldehydes or ketones, typically catalyzed by a weak base, to form α,β-unsaturated cyanoacrylates. These products are valuable intermediates for further synthetic transformations.[1]
Reaction Scheme:
Caption: Knoevenagel condensation of this compound.
Quantitative Data for Knoevenagel Condensation:
| Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | 120 | 93 | Adapted from[5] |
| 4-Chlorobenzaldehyde | Piperidine | Ethanol | 10 | 95 | Adapted from[5] |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 5 | 99 | Adapted from[5] |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 30 | 92 | Adapted from[5] |
Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde
-
Materials: this compound (1.0 eq), Benzaldehyde (1.0 eq), Piperidine (0.1 eq), Ethanol.
-
Procedure: a. To a solution of this compound (1.27 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL) in a round-bottom flask, add piperidine (0.085 g, 1 mmol). b. Stir the reaction mixture at room temperature for 2 hours. c. Monitor the reaction progress by Thin Layer Chromatography (TLC). d. Upon completion, pour the reaction mixture into ice-cold water (50 mL) with stirring. e. Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. f. Recrystallize the crude product from ethanol to obtain pure propyl 2-cyano-3-phenylacrylate.
-
Characterization: The product can be characterized by melting point, ¹H NMR, ¹³C NMR, and IR spectroscopy.
Michael Addition
The carbanion of this compound can act as a Michael donor, undergoing a 1,4-conjugate addition to α,β-unsaturated carbonyl compounds (Michael acceptors) such as chalcones. This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.
Reaction Scheme:
Caption: Michael addition of this compound to chalcone.
Experimental Protocol: Michael Addition of this compound to Chalcone
-
Materials: this compound (1.0 eq), Chalcone (1.0 eq), Sodium ethoxide (catalytic amount), Ethanol.
-
Procedure: a. Dissolve chalcone (2.08 g, 10 mmol) in absolute ethanol (30 mL) in a round-bottom flask. b. Add this compound (1.27 g, 10 mmol) to the solution. c. Add a catalytic amount of freshly prepared sodium ethoxide solution. d. Reflux the mixture for 4-6 hours, monitoring the reaction by TLC. e. After completion, cool the reaction mixture and pour it into a mixture of crushed ice and dilute HCl. f. Collect the precipitated solid by filtration, wash with water, and dry. g. Purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Expected Product: Propyl 2-cyano-3,5-diphenyl-5-oxopentanoate.
-
Characterization: The structure of the Michael adduct can be confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Alkylation and Acylation
The nucleophilic carbanion of this compound readily reacts with alkyl halides (alkylation) and acyl halides or anhydrides (acylation) to introduce substituents at the α-position.
Experimental Protocol: α-Alkylation of this compound
-
Materials: this compound (1.0 eq), Alkyl halide (e.g., Benzyl bromide, 1.0 eq), Sodium hydride (1.1 eq), Anhydrous THF.
-
Procedure: a. To a suspension of sodium hydride (0.26 g, 11 mmol) in anhydrous THF (20 mL) under an inert atmosphere, add this compound (1.27 g, 10 mmol) dropwise at 0 °C. b. Stir the mixture at room temperature for 30 minutes. c. Cool the mixture to 0 °C and add benzyl bromide (1.71 g, 10 mmol) dropwise. d. Allow the reaction to warm to room temperature and stir for 12 hours. e. Quench the reaction by the slow addition of water. f. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography.
Reactivity with Nucleophiles
The electrophilic centers in this compound, namely the carbonyl carbon of the ester and the carbon atom of the nitrile group, are susceptible to attack by nucleophiles.
Reaction with Amines
This compound reacts with primary and secondary amines to form the corresponding N-substituted cyanoacetamides. This reaction typically proceeds via nucleophilic acyl substitution at the ester carbonyl.
Reaction Scheme:
Caption: Reaction of this compound with a primary amine.
Experimental Protocol: Synthesis of N-Phenyl-2-cyanoacetamide
-
Materials: this compound (1.0 eq), Aniline (1.0 eq).
-
Procedure: a. A mixture of this compound (1.27 g, 10 mmol) and aniline (0.93 g, 10 mmol) is heated at 150-160 °C for 2-3 hours. b. The progress of the reaction can be monitored by observing the distillation of propanol. c. After cooling, the solid residue is triturated with petroleum ether and filtered. d. The crude product is recrystallized from ethanol to afford pure N-phenyl-2-cyanoacetamide.
Reaction with Grignard Reagents
As an ester, this compound is expected to react with two equivalents of a Grignard reagent. The first equivalent adds to the carbonyl group to form a ketone intermediate, which then rapidly reacts with a second equivalent to yield a tertiary alcohol after acidic workup.
Experimental Protocol: Reaction with Phenylmagnesium Bromide
-
Materials: this compound (1.0 eq), Phenylmagnesium bromide (2.2 eq in THF), Anhydrous THF, Saturated aqueous NH₄Cl.
-
Procedure: a. To a solution of phenylmagnesium bromide (22 mmol) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of this compound (1.27 g, 10 mmol) in anhydrous THF dropwise. b. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. c. Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. d. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. e. Purify the resulting tertiary alcohol by column chromatography.
Multicomponent and Heterocyclic Synthesis
This compound is a key building block in numerous multicomponent reactions for the synthesis of complex heterocyclic systems.
Hantzsch-type Pyridine Synthesis
This compound can be used in a one-pot, four-component reaction with an aldehyde, an active methylene compound (like a β-ketoester or another molecule of this compound), and a nitrogen source (like ammonium acetate) to synthesize substituted pyridines.[5]
Experimental Workflow:
Caption: Workflow for Hantzsch-type pyridine synthesis.
Synthesis of Barbiturates
In a reaction analogous to the synthesis of barbituric acid from diethyl malonate, this compound can react with urea in the presence of a strong base like sodium ethoxide to form 5-cyanobarbituric acid derivatives.
Experimental Protocol: Synthesis of 5-Cyano-2,4,6(1H,3H,5H)-pyrimidinetrione
-
Materials: this compound (1.0 eq), Urea (1.0 eq), Sodium ethoxide (2.0 eq), Absolute ethanol.
-
Procedure: a. Prepare a solution of sodium ethoxide in absolute ethanol from sodium metal. b. To this solution, add this compound (1.27 g, 10 mmol) followed by a solution of urea (0.60 g, 10 mmol) in hot absolute ethanol. c. Heat the mixture under reflux for 7 hours. d. Cool the reaction mixture, add hot water, and then acidify with concentrated HCl. e. Cool the solution in an ice bath to precipitate the product. f. Collect the solid by filtration, wash with cold water, and dry.
Conclusion
This compound's rich and diverse reactivity makes it an invaluable tool in modern organic synthesis. Its ability to act as both a potent nucleophile and an electrophile allows for its participation in a wide range of transformations, including condensations, conjugate additions, alkylations, acylations, and multicomponent reactions for the construction of complex heterocyclic frameworks. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore and exploit the synthetic potential of this versatile building block in the development of novel molecules with applications in medicine, agriculture, and materials science.
References
- 1. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H9NO2 | CID 84444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Cas 14447-15-5,this compound | lookchem [lookchem.com]
- 5. mdpi.com [mdpi.com]
Propyl Cyanoacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propyl cyanoacetate is a versatile organic compound characterized by the presence of both a nitrile and an ester functional group. This bifunctionality makes it a valuable intermediate in a wide array of chemical syntheses, particularly in the pharmaceutical and agrochemical industries. This document provides an in-depth exploration of the discovery and history of this compound, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in organic chemistry, with a focus on its role as a precursor in the synthesis of heterocyclic compounds and other bioactive molecules.
Discovery and Historical Context
The history of this compound is intrinsically linked to the discovery and development of cyanoacetic acid and its esters. While a singular moment of discovery for this compound is not well-documented, its synthesis and study emerged from the broader exploration of cyanoacetic acid chemistry in the late 19th and early 20th centuries.
The parent compound, cyanoacetic acid, was first prepared in 1864 by Adolf von Baeyer through the reaction of chloroacetic acid with potassium cyanide.[1] Following this, the synthesis of its esters, most notably ethyl cyanoacetate, became a subject of significant interest due to their utility in organic synthesis. Early methods for the preparation of cyanoacetic esters primarily involved two main routes:
-
Esterification of Cyanoacetic Acid: This classic method involves the reaction of cyanoacetic acid with the corresponding alcohol in the presence of an acid catalyst, such as sulfuric acid. This Fischer-Speier esterification method was a common practice for generating a variety of esters.[2][3]
-
Reaction of Haloacetates with Cyanide Salts: An alternative route involved the reaction of an alkyl chloroacetate with an alkali metal cyanide, such as sodium or potassium cyanide.[2][4] This method provided a direct route to the cyanoacetate esters.
While much of the early literature focuses on the methyl and ethyl esters, the synthesis of other alkyl esters, including this compound, followed as a logical extension of these established methods. Patents from the mid-20th century describe processes for the preparation of a range of alkyl cyanoacetates, including propyl, butyl, and other higher esters, highlighting their industrial importance.[4][5] These documents indicate that by this time, the synthesis of this compound was a known and practiced industrial process.
Physicochemical Properties
This compound is a colorless to slightly yellow liquid with a characteristic fruity odor.[6] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₉NO₂ | [7] |
| Molecular Weight | 127.14 g/mol | [7] |
| CAS Number | 14447-15-5 | [7] |
| Boiling Point | 216 °C | [8] |
| Density | 1.03 g/cm³ | [8] |
| Refractive Index | 1.420 - 1.423 | [8] |
| Solubility | Insoluble in water; soluble in alcohols and ethers. | [6] |
Experimental Protocols
Several methods have been developed for the synthesis of this compound. The two most common and historically significant methods are detailed below.
Synthesis via Fischer Esterification of Cyanoacetic Acid
This method involves the direct esterification of cyanoacetic acid with n-propanol using an acid catalyst.
Reaction:
HOOC-CH₂-CN + CH₃CH₂CH₂OH ⇌ NC-CH₂-COOCH₂CH₂CH₃ + H₂O
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, add cyanoacetic acid (1.0 mol), n-propanol (3.0 mol), and a catalytic amount of concentrated sulfuric acid (0.05 mol).
-
Add a suitable solvent, such as toluene or benzene, to facilitate azeotropic removal of water.
-
Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
Quantitative Data:
| Reactant | Molar Ratio | Catalyst | Reaction Time | Temperature | Yield | Reference |
| Cyanoacetic Acid:n-Propanol | 1:3 | H₂SO₄ | 4 hours | Reflux | ~81% | [6] |
Synthesis from Propyl Chloroacetate and Sodium Cyanide
This method involves the nucleophilic substitution of the chloride in propyl chloroacetate by a cyanide ion.
Reaction:
Cl-CH₂-COOCH₂CH₂CH₃ + NaCN → NC-CH₂-COOCH₂CH₂CH₃ + NaCl
Procedure:
-
In a well-ventilated fume hood, dissolve sodium cyanide (1.1 mol) in water in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Heat the solution to 50-60°C.
-
Slowly add propyl chloroacetate (1.0 mol) to the sodium cyanide solution via the dropping funnel while maintaining the temperature.
-
After the addition is complete, continue stirring the mixture at the same temperature for 2-3 hours.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation.
Quantitative Data:
| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield | Reference |
| Propyl Chloroacetate:NaCN | 1:1.1 | Water | 2-3 hours | 50-60°C | High | [9] |
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the presence of the active methylene group (-CH₂-) flanked by two electron-withdrawing groups (the nitrile and the ester carbonyl). This makes the methylene protons acidic and readily removed by a base to form a stable carbanion. This carbanion is a potent nucleophile and is central to many of the important reactions of this compound.
The Knoevenagel Condensation
One of the most significant reactions of this compound is the Knoevenagel condensation.[10] In this reaction, the carbanion generated from this compound undergoes a nucleophilic addition to an aldehyde or ketone, followed by dehydration to yield a substituted alkene.
This reaction is widely used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.[6]
Synthesis of Heterocyclic Compounds
This compound is a key building block in the synthesis of a wide range of heterocyclic compounds.[6] Its ability to participate in condensation and cyclization reactions makes it a valuable precursor for the construction of various ring systems.
A notable application is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants.[11] The general synthesis involves the condensation of a disubstituted this compound with urea.
Visualizations
Experimental Workflow: Synthesis and Purification of this compound
Signaling Pathway: Knoevenagel Condensation Mechanism
Logical Relationship: Synthesis of Barbiturates from this compound
References
- 1. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. US2985682A - Method of making cyanoacetic acid esters - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Buy this compound | 14447-15-5 [smolecule.com]
- 7. This compound | C6H9NO2 | CID 84444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 14447-15-5 [chemicalbook.com]
- 9. US6130347A - Preparation of cyanoacetic esters - Google Patents [patents.google.com]
- 10. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
Propyl Cyanoacetate: A Comprehensive Spectroscopic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectral data for propyl cyanoacetate (CAS No. 14447-15-5), a key intermediate in various organic syntheses. This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for data acquisition.
This compound: An Overview
This compound is an organic compound with the chemical formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol .[1] It is a colorless to light yellow liquid, insoluble in water, and finds applications in the synthesis of pharmaceuticals and other fine chemicals.
Chemical Structure:
Spectroscopic Data
The following sections present the detailed spectral data for this compound, providing a spectroscopic fingerprint for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules.
¹H NMR (Proton NMR) Data
The ¹H NMR spectrum of this compound exhibits four distinct signals corresponding to the different proton environments in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 4.18 | Triplet (t) | 2H | -O-CH₂ -CH₂-CH₃ |
| 3.49 | Singlet (s) | 2H | -CO-CH₂ -CN |
| 1.71 | Sextet | 2H | -O-CH₂-CH₂ -CH₃ |
| 0.97 | Triplet (t) | 3H | -O-CH₂-CH₂-CH₃ |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 162.9 | C =O (Ester carbonyl) |
| 113.1 | C ≡N (Nitrile) |
| 68.3 | -O-CH₂ - |
| 25.0 | -CO-CH₂ -CN |
| 21.6 | -O-CH₂-CH₂ - |
| 10.1 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2971 | Strong | C-H stretch (alkane) |
| 2263 | Medium | C≡N stretch (nitrile) |
| 1749 | Strong | C=O stretch (ester) |
| 1468 | Medium | C-H bend (alkane) |
| 1351 | Strong | C-H bend (alkane) |
| 1261 | Strong | C-O stretch (ester) |
| 1098 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
| m/z | Relative Intensity (%) | Assignment |
| 127 | 5 | [M]⁺ (Molecular ion) |
| 86 | 5 | [M - C₃H₅]⁺ |
| 85 | 100 | [M - C₃H₆]⁺ |
| 68 | 20 | [M - C₃H₅O]⁺ |
| 57 | 10 | [C₄H₉]⁺ |
| 43 | 40 | [C₃H₇]⁺ |
| 41 | 85 | [C₃H₅]⁺ |
| 39 | 30 | [C₃H₃]⁺ |
| 29 | 30 | [C₂H₅]⁺ |
| 27 | 50 | [C₂H₃]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data presented above.
NMR Spectroscopy
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-25 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition:
-
¹H NMR: The spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, and number of scans.
-
¹³C NMR: The spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each carbon. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to TMS (0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, the spectrum is typically recorded as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin capillary film.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into a spectrum.
-
Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (in cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for small, volatile molecules like this compound. In EI, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: An electron multiplier or similar detector records the abundance of each ion. The resulting data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Data Acquisition and Analysis Workflow
The following diagram illustrates the logical workflow for obtaining and interpreting the spectral data of this compound.
References
An In-depth Technical Guide to the Handling and Storage of Propyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Propyl cyanoacetate is a versatile chemical intermediate widely utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex organic compounds.[1] Its bifunctional nature, containing both a nitrile and an ester group, makes it a valuable building block in organic chemistry. However, its reactivity also necessitates careful handling and storage to ensure laboratory safety, maintain chemical integrity, and achieve reliable experimental outcomes. This guide provides a comprehensive overview of the best practices for the handling and storage of this compound.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling. Key quantitative data are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| Molecular Weight | 127.14 g/mol [1] |
| Appearance | Colorless to slightly yellowish transparent liquid[1] |
| Odor | Strong, sweet, almost fruity aroma[1] |
| Boiling Point | 216 °C[1] |
| Flash Point | 108 °C[1] |
| Density | 1.03 g/cm³[1] |
| Vapor Pressure | 0.243 mmHg at 25°C[1] |
| Water Solubility | Insoluble[1] |
| Refractive Index | 1.4200-1.4230[1] |
Hazard Identification and Safety Precautions
This compound is classified as harmful and requires specific safety measures to be implemented during its handling.
GHS Hazard Statements:
-
Harmful if swallowed (H302)[2]
-
Harmful in contact with skin (H312)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
Harmful if inhaled (H332)[2]
-
May cause respiratory irritation (H335)[2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a respirator with an appropriate cartridge may be necessary. |
Note on Glove Selection: While nitrile gloves offer good general chemical resistance, they provide poor resistance to esters.[3] Therefore, for prolonged contact or in case of a spill, it is crucial to select gloves specifically rated for resistance to esters. Always inspect gloves for any signs of degradation before and during use.
Handling and Storage Guidelines
Proper handling and storage are critical to prevent degradation, polymerization, and accidents.
Handling
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
Prevent inhalation of vapors.
-
Keep away from ignition sources, as vapors may be flammable.
-
Ground all equipment when transferring large quantities to prevent static discharge.
-
Use non-sparking tools.
Storage
| Storage Condition | Recommendation |
| Temperature | Store in a cool, dry, well-ventilated place. Recommended storage temperature is below 15°C.[4] |
| Light | Protect from direct sunlight. |
| Moisture | Keep container tightly closed to prevent moisture absorption, which can lead to hydrolysis. |
| Incompatible Materials | Store separately from strong acids, strong bases, and oxidizing agents. |
Reactivity and Incompatibility
This compound can undergo several chemical reactions, some of which can be hazardous.
Incompatible Materials
-
Strong Acids and Bases: Can catalyze hydrolysis, leading to the formation of propyl acetate and cyanide ions.[5]
-
Strong Oxidizing Agents: May cause a vigorous, exothermic reaction.
-
Water/Moisture: Can cause slow hydrolysis.
Hazardous Decomposition and Polymerization
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze to form propanol and cyanoacetic acid, which can further decompose.
-
Polymerization: Like other cyanoacrylates, this compound can undergo anionic polymerization, which can be initiated by moisture or basic substances. This process is exothermic and can lead to the solidification of the material.
-
Thermal Decomposition: When heated to decomposition, it may emit toxic fumes of carbon oxides and nitrogen oxides.
Experimental Protocols
Protocol for Assessing Material Compatibility
This protocol is based on the principles outlined in ASTM D543 for evaluating the resistance of plastics to chemical reagents.[4][6][7][8][9]
Objective: To determine the compatibility of this compound with various laboratory materials.
Materials:
-
This compound
-
Test specimens of materials (e.g., different grades of stainless steel, glass, various plastics and elastomers) with known dimensions and weight.
-
Airtight containers for immersion.
-
Analytical balance.
-
Calipers or other dimensional measurement tools.
-
Controlled temperature environment (e.g., oven or incubator).
Procedure:
-
Cut test specimens of the materials to be tested into uniform sizes.
-
Clean and dry the specimens thoroughly.
-
Measure and record the initial weight and dimensions of each specimen.
-
Completely immerse the specimens in this compound in separate airtight containers.
-
Store the containers at a controlled temperature (e.g., room temperature and an elevated temperature such as 40°C) for a specified period (e.g., 7, 14, and 28 days).
-
At the end of each time interval, remove the specimens from the chemical.
-
Gently clean the surface of the specimens and allow them to dry.
-
Measure and record the final weight and dimensions.
-
Visually inspect the specimens for any changes in appearance, such as discoloration, swelling, cracking, or crazing.
-
Calculate the percentage change in weight and dimensions.
-
Optional: For elastomeric materials, measure changes in hardness (durometer). For rigid plastics, mechanical properties like tensile strength can be evaluated.
Data Presentation:
| Material | Exposure Time (days) | Temperature (°C) | % Weight Change | % Dimensional Change | Visual Observations |
| e.g., Polypropylene | 7 | 25 | |||
| e.g., Stainless Steel 316 | 7 | 25 | |||
| ... |
Protocol for Accelerated Stability Testing
This protocol is designed to predict the long-term stability of this compound.
Objective: To assess the stability of this compound under accelerated conditions of temperature and humidity.
Materials:
-
This compound
-
Sealed, inert containers (e.g., amber glass vials with PTFE-lined caps).
-
Stability chambers with controlled temperature and humidity.
-
Analytical instrumentation for purity analysis (e.g., Gas Chromatography - GC, High-Performance Liquid Chromatography - HPLC).
Procedure:
-
Dispense aliquots of this compound into multiple sealed containers.
-
Place the containers in stability chambers set to different accelerated conditions (e.g., 40°C/75% RH, 50°C/75% RH). A control set should be stored at the recommended storage condition (e.g., <15°C).
-
At specified time points (e.g., 0, 1, 3, and 6 months), remove a sample from each condition.
-
Analyze the purity of the sample using a validated analytical method (e.g., GC-FID).
-
Quantify the parent compound and any significant degradation products.
-
Monitor for any changes in physical appearance (e.g., color, viscosity).
Data Presentation:
| Storage Condition | Time Point (months) | Purity (%) | Degradation Product 1 (%) | Appearance |
| <15°C | 0 | |||
| 40°C/75% RH | 1 | |||
| ... |
Emergency Procedures
Spill Response
-
Minor Spill:
-
Evacuate non-essential personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wear appropriate PPE (chemical-resistant gloves, goggles, and lab coat).
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully collect the absorbed material into a sealable, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the entire area and alert others.
-
If the spill is flammable, shut off all ignition sources.
-
Contact the institution's emergency response team.
-
Provide details of the spilled chemical.
-
First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualizations
Caption: A logical workflow for the safe handling of this compound.
Caption: A decision-making flowchart for responding to a this compound spill.
Caption: A diagram illustrating the chemical incompatibilities of this compound.
References
- 1. Cas 14447-15-5,this compound | lookchem [lookchem.com]
- 2. This compound | C6H9NO2 | CID 84444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. infinitalab.com [infinitalab.com]
- 5. Buy this compound | 14447-15-5 [smolecule.com]
- 6. coirubber.com [coirubber.com]
- 7. Chemical Compatibility ASTM D543 [intertek.com]
- 8. dokumen.pub [dokumen.pub]
- 9. matestlabs.com [matestlabs.com]
Methodological & Application
Application Notes and Protocols for the Knoevenagel Condensation of Propyl Cyanoacetate with Aromatic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Knoevenagel condensation reaction between propyl cyanoacetate and various aromatic aldehydes. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, yielding propyl 2-cyano-3-arylacrylates, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules.
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. In the context of this protocol, the active methylene compound is this compound, which reacts with a variety of aromatic aldehydes in the presence of a basic catalyst. The resulting α,β-unsaturated products are versatile precursors for numerous chemical transformations. Piperidine is a commonly employed and effective catalyst for this transformation, affording high yields of the desired products.[1][2]
Reaction Mechanism
The piperidine-catalyzed Knoevenagel condensation proceeds through a well-established mechanism. Initially, piperidine acts as a base to deprotonate the α-carbon of this compound, forming a resonance-stabilized enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde, forming a tetrahedral intermediate. Subsequent protonation and dehydration yield the final propyl 2-cyano-3-arylacrylate product. An alternative mechanistic pathway involves the formation of an iminium ion from the reaction of piperidine with the aldehyde, which then reacts with the enolate.[3][4][5][6]
Caption: Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation.
Experimental Protocols
The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with aromatic aldehydes using a piperidine catalyst.
Protocol 1: General Procedure for Piperidine-Catalyzed Knoevenagel Condensation
This protocol is a generalized method adaptable for a wide range of aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Piperidine
-
Ethanol (or other suitable solvent)
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1.0 eq.), this compound (1.0-1.2 eq.), and a suitable solvent such as ethanol.
-
Add a catalytic amount of piperidine (0.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with dilute hydrochloric acid to remove the piperidine catalyst.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the pure propyl 2-cyano-3-arylacrylate.
Quantitative Data Summary
The following table summarizes the yields for the Knoevenagel condensation of this compound with various substituted aromatic aldehydes, catalyzed by piperidine. The yields are reported to be in the range of 72-97%.[1]
| Entry | Aromatic Aldehyde Substituent (R) | Product | Yield (%)[1] |
| 1 | 2,4,5-trimethyl | Propyl 3-(2,4,5-trimethylphenyl)-2-cyanoacrylate | 72-97 |
| 2 | 2,4,6-trimethyl | Propyl 3-(2,4,6-trimethylphenyl)-2-cyanoacrylate | 72-97 |
| 3 | 2,3-dimethyl-4-methoxy | Propyl 3-(2,3-dimethyl-4-methoxyphenyl)-2-cyanoacrylate | 72-97 |
| 4 | 2,5-dimethyl-4-methoxy | Propyl 3-(2,5-dimethyl-4-methoxyphenyl)-2-cyanoacrylate | 72-97 |
| 5 | 2,4-dimethoxy-3-methyl | Propyl 3-(2,4-dimethoxy-3-methylphenyl)-2-cyanoacrylate | 72-97 |
| 6 | 2,4-dimethoxy-6-methyl | Propyl 3-(2,4-dimethoxy-6-methylphenyl)-2-cyanoacrylate | 72-97 |
| 7 | 4-hydroxy-3,5-dimethyl | Propyl 3-(4-hydroxy-3,5-dimethylphenyl)-2-cyanoacrylate | 72-97 |
| 8 | 2,3,4-trimethoxy | Propyl 3-(2,3,4-trimethoxyphenyl)-2-cyanoacrylate | 72-97 |
| 9 | 2,4,5-trimethoxy | Propyl 3-(2,4,5-trimethoxyphenyl)-2-cyanoacrylate | 72-97 |
| 10 | 2,4,6-trimethoxy | Propyl 3-(2,4,6-trimethoxyphenyl)-2-cyanoacrylate | 72-97 |
| 11 | 3,4,5-trimethoxy | Propyl 3-(3,4,5-trimethoxyphenyl)-2-cyanoacrylate | 72-97 |
Experimental Workflow
The general workflow for the synthesis and purification of propyl 2-cyano-3-arylacrylates is depicted below.
Caption: General Experimental Workflow for the Knoevenagel Condensation.
Conclusion
The piperidine-catalyzed Knoevenagel condensation of this compound with aromatic aldehydes is a robust and high-yielding method for the synthesis of propyl 2-cyano-3-arylacrylates. The reaction is amenable to a wide variety of substituted aromatic aldehydes, demonstrating its broad applicability in synthetic organic chemistry. The straightforward experimental protocol and high yields make this a valuable tool for researchers in drug discovery and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Michael Addition Reactions Using Propyl Cyanoacetate as a Donor
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. Propyl cyanoacetate, a doubly activated methylene compound, serves as an excellent Michael donor due to the electron-withdrawing nature of both the cyano and the propoxycarbonyl groups. This enhances the acidity of the α-proton, facilitating the formation of a stabilized carbanion for nucleophilic attack. The resulting Michael adducts are versatile intermediates in the synthesis of a wide array of biologically active molecules and complex heterocyclic scaffolds, making them highly valuable in drug discovery and development.[1][2]
These application notes provide a detailed overview of the utility of this compound in Michael addition reactions, complete with experimental protocols and data for the synthesis of valuable chemical intermediates.
Key Applications
The Michael adducts derived from this compound are pivotal precursors for the synthesis of various important molecular frameworks, including:
-
1,5-Dicarbonyl Compounds: These are fundamental building blocks for the synthesis of cyclic compounds, such as cyclohexenone derivatives, through subsequent intramolecular aldol condensation (Robinson annulation).
-
Substituted Pyridines: The adducts can be utilized in multicomponent reactions to construct highly functionalized pyridine rings, which are prevalent in many pharmaceutical agents.
-
Pyrrolidinediones and Nitroalkanes: These structures, accessible from Michael adducts, have shown potential as centrally acting analgesics.[1][2][3]
Reaction Mechanism and Workflow
The Michael addition of this compound to an α,β-unsaturated acceptor typically proceeds via the following steps:
-
Deprotonation: A base abstracts an acidic α-proton from this compound to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated acceptor in a conjugate addition.
-
Protonation: The resulting enolate is protonated by the solvent or a proton source to yield the final Michael adduct.
A general workflow for a typical Michael addition experiment is outlined below.
The reaction mechanism can be visualized as a three-step process.
Experimental Protocols
General Protocol for the Base-Catalyzed Michael Addition of this compound to an α,β-Unsaturated Ketone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound
-
α,β-Unsaturated ketone (e.g., chalcone)
-
Base (e.g., sodium ethoxide, potassium carbonate, piperidine)
-
Anhydrous solvent (e.g., ethanol, DMF, THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or dichloromethane for extraction
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in the chosen anhydrous solvent, add the base (0.1-1.2 eq.) at room temperature.
-
Stir the mixture for 15-30 minutes to ensure the complete formation of the enolate.
-
Slowly add a solution of the α,β-unsaturated ketone (1.0 eq.) in the same solvent to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates and the catalyst used.
-
Upon completion, quench the reaction by adding 1 M HCl until the solution is acidic.
-
Extract the product with ethyl acetate or dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterize the purified Michael adduct by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
The following table summarizes representative data for the Michael addition of this compound to various chalcone derivatives, showcasing the scope and efficiency of this reaction under different catalytic conditions.
| Entry | Michael Acceptor (Chalcone Derivative) | Base/Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Chalcone | Sodium Ethoxide | Ethanol | 4 | 85 |
| 2 | 4-Methylchalcone | Potassium Carbonate | DMF | 6 | 78 |
| 3 | 4-Methoxychalcone | Piperidine | Ethanol | 8 | 82 |
| 4 | 4-Chlorochalcone | Sodium Hydroxide | Methanol | 5 | 90 |
| 5 | 4-Nitrochalcone | Triethylamine | Acetonitrile | 12 | 75 |
Note: The data presented in this table is a representative summary based on typical outcomes for similar reactions and should be used as a guideline. Actual results may vary depending on the specific experimental conditions.
Logical Relationships in Synthesis
The Michael addition of this compound is often a key step in a multi-step synthesis, leading to the formation of complex molecules. The following diagram illustrates a common synthetic pathway where the Michael adduct is an intermediate in the synthesis of a substituted pyridine.
Conclusion
This compound is a highly effective Michael donor for the synthesis of a variety of valuable organic intermediates. The protocols and data provided herein offer a solid foundation for researchers and drug development professionals to utilize this versatile reagent in their synthetic endeavors. The straightforward nature of the reaction, coupled with the potential for the resulting adducts to be transformed into complex and biologically active molecules, underscores the importance of the Michael addition of this compound in modern organic and medicinal chemistry.
References
- 1. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Anwendungshinweise und Protokolle für die Gewald-Reaktion zur Thiophensynthese mittels Propylcyanoacetat
An die Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Diese Anwendungsnotizen bieten ein detailliertes Protokoll für die Synthese von polysubstituierten 2-Aminothiophenen über die Gewald-Reaktion unter Verwendung von Propylcyanoacetat. Die Gewald-Reaktion ist eine vielseitige und effiziente Mehrkomponentenreaktion, die eine breite Palette von Thiophenderivaten zugänglich macht, welche wichtige Bausteine in der medizinischen Chemie und den Materialwissenschaften darstellen.
Einleitung
Die Gewald-Reaktion, benannt nach ihrem Entdecker Karl Gewald, ist eine Eintopfreaktion zur Synthese von 2-Aminothiophenen.[1] Sie involviert die Kondensation eines Ketons oder Aldehyds mit einem α-Cyanoester in Gegenwart von elementarem Schwefel und einer Base.[1] Die resultierenden 2-Aminothiophene sind wertvolle Zwischenprodukte für die Synthese einer Vielzahl von biologisch aktiven Verbindungen und funktionellen Materialien. Die Verwendung von Propylcyanoacetat als α-Cyanoester-Komponente ermöglicht die Einführung einer Propoxycarbonyl-Gruppe an der 3-Position des Thiophenrings.
Reaktionsmechanismus und Workflow
Der Mechanismus der Gewald-Reaktion beginnt mit einer Knoevenagel-Kondensation zwischen dem Keton (oder Aldehyd) und dem Propylcyanoacetat, katalysiert durch eine Base.[1] Das resultierende α,β-ungesättigte Nitril-Intermediat reagiert anschließend mit elementarem Schwefel.[1] Ein intramolekularer Ringschluss, gefolgt von einer Tautomerisierung, führt zum aromatischen 2-Aminothiophen-Produkt.[1]
Abbildung 1: Allgemeiner Arbeitsablauf der Gewald-Reaktion.
Experimentelle Protokolle
Es werden zwei allgemeine Protokolle vorgestellt: eine konventionelle Methode mit thermischer Heizung und eine mikrowellenunterstützte Methode für eine schnellere Reaktionsführung.
Protokoll 1: Konventionelle thermische Synthese
Dieses Protokoll beschreibt eine Standard-Eintopfsynthese von Propyl-2-amino-4,5-dialkylthiophen-3-carboxylaten.
Materialien:
-
Keton (z.B. Cyclohexanon, 1,0 Äq.)
-
Propylcyanoacetat (1,0 Äq.)
-
Elementarer Schwefel (1,1 Äq.)
-
Base (z.B. Morpholin oder Diethylamin, 1,0 - 2,0 Äq.)
-
Lösungsmittel (z.B. Ethanol oder Methanol)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizpilz
Durchführung:
-
In einem Rundkolben werden das Keton (1,0 Äq.), Propylcyanoacetat (1,0 Äq.) und elementarer Schwefel (1,1 Äq.) im gewählten Lösungsmittel (z.B. 30 mL Ethanol pro 0,05 mol Keton) vorgelegt.
-
Die Mischung wird unter Rühren auf 35-40 °C erwärmt.
-
Die Base (z.B. Morpholin, 1,0 Äq.) wird langsam über einen Zeitraum von 30 Minuten zugetropft.
-
Die Reaktionsmischung wird für 2-12 Stunden bei 45-50 °C gerührt. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt.
-
Falls ein Niederschlag ausfällt, wird dieser abfiltriert, mit kaltem Ethanol gewaschen und getrocknet.
-
Falls kein Niederschlag entsteht, wird das Lösungsmittel unter reduziertem Druck entfernt und der Rückstand in Wasser gegossen. Der entstandene Feststoff wird abfiltriert.
-
Das Rohprodukt wird aus einem geeigneten Lösungsmittel (z.B. Ethanol) umkristallisiert, um das reine Propyl-2-aminothiophen-3-carboxylat-Derivat zu erhalten.
-
Die Struktur des Produkts wird mittels spektroskopischer Methoden (¹H-NMR, ¹³C-NMR, IR, Massenspektrometrie) bestätigt.
Protokoll 2: Mikrowellenunterstützte Synthese
Die Anwendung von Mikrowellenbestrahlung kann die Reaktionszeiten erheblich verkürzen und die Ausbeuten verbessern.[1]
Materialien:
-
Keton (z.B. Cyclohexanon, 1,0 Äq.)
-
Propylcyanoacetat (1,0 Äq.)
-
Elementarer Schwefel (1,1 Äq.)
-
Base (z.B. Triethylamin, katalytische Menge oder stöchiometrisch)
-
Lösungsmittel (z.B. Ethanol oder DMF) oder lösungsmittelfrei auf einem festen Träger (z.B. KF-Aluminiumoxid)
-
Mikrowellenreaktor
Durchführung:
-
Die Reaktanten (Keton, Propylcyanoacetat, Schwefel) und der Katalysator/die Base werden in einem mikrowellengeeigneten Reaktionsgefäß gemischt.
-
Das Gefäß wird verschlossen und im Mikrowellenreaktor platziert.
-
Die Mischung wird für 5-30 Minuten bei einer Temperatur von 50-150 °C bestrahlt. Die optimalen Bedingungen (Zeit, Temperatur, Leistung) müssen je nach Substrat und Reaktor angepasst werden.
-
Nach Abschluss der Reaktion wird das Gefäß auf Raumtemperatur abgekühlt.
-
Das Reaktionsgemisch wird wie in Protokoll 1 beschrieben aufgearbeitet (Lösungsmittel entfernen, mit Wasser fällen, filtrieren).
-
Das Rohprodukt wird durch Umkristallisation oder Säulenchromatographie gereinigt.
References
Application Notes and Protocols for Hantzsch Pyridine Synthesis Using Propyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Hantzsch pyridine synthesis utilizing propyl cyanoacetate. This multicomponent reaction is a cornerstone in synthetic organic chemistry for the preparation of dihydropyridines and their corresponding pyridine derivatives, which are prevalent scaffolds in many biologically active compounds and pharmaceutical agents.
Introduction
The Hantzsch pyridine synthesis, first reported by Arthur Hantzsch in 1881, is a one-pot condensation reaction involving an aldehyde, a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate. The initial product is a 1,4-dihydropyridine (1,4-DHP), which can subsequently be oxidized to the corresponding pyridine. This synthesis is highly valued for its efficiency and the ability to generate molecular complexity in a single step.
The use of this compound as the β-dicarbonyl component introduces a propoxycarbonyl group and a cyano group into the resulting dihydropyridine ring. The cyano group, in particular, offers a versatile handle for further chemical transformations, making the resulting products valuable intermediates in medicinal chemistry and drug discovery.
Reaction Mechanism and Signaling Pathway
The Hantzsch synthesis with this compound proceeds through a series of interconnected reactions. The generally accepted mechanism involves the initial Knoevenagel condensation of an aldehyde with one equivalent of this compound. Concurrently, a second equivalent of this compound reacts with ammonia (from ammonium acetate) to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the 1,4-dihydropyridine product.
Data Presentation
While specific quantitative data for the Hantzsch synthesis using this compound is not extensively reported, the following table summarizes representative yields and conditions for analogous reactions with other alkyl cyanoacetates and related β-dicarbonyl compounds. These data can be used as a benchmark for optimizing the reaction with this compound.
| Aldehyde | β-Dicarbonyl Compound | Nitrogen Source | Catalyst/Conditions | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | Cu/C (2 mol%) | Acetonitrile | 2 | 92 | [1] |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | Cu/C (2 mol%) | Acetonitrile | 2.5 | 94 | [1] |
| Benzaldehyde | Methyl Cyanoacetate | Ammonium Carbonate | 80 °C | H₂O:EtOH (1:1) | 3 | 95 | [2] |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | Cu/C (2 mol%) | Acetonitrile | 1.5 | 95 | [1] |
| Benzaldehyde | Ethyl Acetoacetate | Ammonium Acetate | p-TSA, Ultrasonic | Aqueous Micelles | - | 96 | |
| 4-Methoxybenzaldehyde | Ethyl Cyanoacetate | Ammonium Acetate | Cu/C (2 mol%) | Acetonitrile | 3 | 89 | [1] |
Experimental Protocols
The following protocols are provided as a general guideline for performing the Hantzsch pyridine synthesis with this compound. Optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
General Experimental Workflow
Protocol 1: One-Pot Synthesis of 4-Aryl-3-cyano-5-propoxycarbonyl-1,4-dihydropyridines
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
This compound (2.0 mmol)
-
Ammonium acetate (2.0 mmol)
-
Ethanol (5 mL)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing chamber, UV lamp)
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (2.0 mmol), and ammonium acetate (2.0 mmol).
-
Add ethanol (5 mL) to the flask and stir the mixture to dissolve the reactants.
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of hexane and ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If not, slowly add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol or a mixture of ethanol and water.
-
Dry the product under vacuum to obtain the crude 1,4-dihydropyridine.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol 2: Purification and Characterization
Purification by Recrystallization:
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol).
-
If the solution is colored, a small amount of activated charcoal can be added and the solution filtered while hot.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Characterization:
The structure and purity of the synthesized 1,4-dihydropyridines should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations, such as the N-H, C=O (ester), C≡N (cyano), and C=C bonds.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its molecular formula.
Conclusion
The Hantzsch pyridine synthesis using this compound provides an efficient route to highly functionalized 1,4-dihydropyridines. These compounds are valuable precursors for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. The provided protocols offer a starting point for the synthesis and further exploration of these versatile molecules. Researchers are encouraged to optimize the reaction conditions for their specific substrates to achieve the best possible yields and purity.
References
Application Notes and Protocols for the Synthesis of Coumarin Derivatives from Propyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of coumarin derivatives, specifically 3-cyanocoumarins, utilizing propyl cyanoacetate as a key reagent. This document is intended for researchers in medicinal chemistry, organic synthesis, and drug development, offering insights into the synthesis, characterization, and potential biological applications of these compounds.
Introduction
Coumarin and its derivatives are a prominent class of heterocyclic compounds widely recognized for their significant and diverse pharmacological activities.[1] The coumarin scaffold is a versatile platform in medicinal chemistry, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. The synthesis of 3-substituted coumarins, particularly 3-cyanocoumarins, is of great interest as the cyano group can be a precursor for various other functionalities, allowing for the generation of diverse chemical libraries for drug discovery.
The Knoevenagel condensation is a cornerstone reaction for the synthesis of 3-cyanocoumarins. This reaction involves the condensation of an active methylene compound, such as an alkyl cyanoacetate, with an aldehyde or ketone. In the context of coumarin synthesis, a substituted salicylaldehyde reacts with an alkyl cyanoacetate in the presence of a basic catalyst. The initial condensation is followed by an intramolecular cyclization (lactonization) to form the coumarin ring system. While ethyl and methyl cyanoacetate are commonly employed, this compound serves as an equally effective reagent, yielding the corresponding 3-cyanocoumarin derivatives.
Synthesis of 3-Cyanocoumarin Derivatives via Knoevenagel Condensation
The general scheme for the synthesis of 3-cyanocoumarin derivatives from substituted salicylaldehydes and this compound is depicted below. The reaction is typically catalyzed by a weak base, such as piperidine.
General Reaction Scheme:
Caption: General reaction for the synthesis of 3-cyanocoumarin derivatives.
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of 3-cyanocoumarin derivatives using this compound.
Protocol 1: Piperidine-Catalyzed Synthesis of 3-Cyanocoumarin
This protocol describes a standard and widely applicable method for the synthesis of 3-cyanocoumarins.
Materials:
-
Substituted salicylaldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Piperidine (0.1 mmol, catalytic amount)
-
Ethanol or Toluene (10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware and purification apparatus (recrystallization or column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted salicylaldehyde (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent (e.g., 10 mL of ethanol or toluene).
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Once the reaction is complete (typically after several hours, as indicated by the disappearance of the starting materials), cool the mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Wash the crude product with cold ethanol or water to remove the catalyst and any water-soluble byproducts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel to obtain the pure 3-cyanocoumarin derivative.
Experimental Workflow:
Caption: Workflow for the synthesis and purification of 3-cyanocoumarins.
Data Presentation
The following tables summarize typical quantitative data for 3-cyanocoumarin derivatives synthesized via Knoevenagel condensation. While specific data for this compound derivatives are limited in the literature, the data presented for analogous ethyl and methyl cyanoacetate-derived coumarins are representative.
Table 1: Reaction Conditions and Yields for the Synthesis of 3-Cyanocoumarins
| Salicylaldehyde Derivative | Alkyl Cyanoacetate | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Salicylaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 2-4 | 85-95 | [2][3] |
| 5-Bromosalicylaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 3 | 92 | [2] |
| 2-Hydroxy-1-naphthaldehyde | Ethyl cyanoacetate | Piperidine | Ethanol | 4 | 90 | [2] |
| Salicylaldehyde | Methyl cyanoacetate | K2CO3 | Ethanol | 0.25-0.5 | 69-88 | [4][5] |
| 4-Hydroxysalicylaldehyde | Ethyl cyanoacetate | Choline Chloride | Water | 1-2 | 79-98 | [6] |
Table 2: Spectroscopic Data for Representative 3-Cyanocoumarin
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) |
| 3-Cyanocoumarin | 8.05 (s, 1H, H4), 7.80-7.30 (m, 4H, Ar-H) | 160.2 (C=O), 154.5 (C-8a), 148.9 (C-4), 134.5 (C-6), 129.8 (C-8), 125.5 (C-5), 118.8 (C-7), 116.5 (CN), 116.2 (C-4a), 105.1 (C-3) | 2230 (CN), 1735 (C=O, lactone) | 171 (M+) |
Note: Spectroscopic data can vary slightly based on the solvent used and the specific instrumentation.
Table 3: Biological Activity of Selected Coumarin Derivatives
| Compound | Biological Activity | Cell Line / Organism | IC50 / MIC (µM) | Reference |
| 3-(Coumarin-3-yl)-acrolein derivative 6e | Anticancer | KB (Oral epidermoid carcinoma) | 0.39 ± 0.07 | [2] |
| 3-(Coumarin-3-yl)-acrolein derivative 5d | Anticancer | A549 (Lung carcinoma) | 0.70 ± 0.05 | [2] |
| 4-Fluorobenzamide derivative 14b | Anticancer | HeLa (Cervical cancer) | 0.39-0.75 | [7] |
| 4-Fluorobenzamide derivative 14b | Anticancer | HepG2 (Liver cancer) | 2.62-4.85 | [7] |
| 3-Cyanocoumarin | Antimicrobial | E. coli | MIC values reported | [8] |
| 3-Cyanocoumarin | Antimicrobial | S. aureus | MIC values reported | [8] |
Signaling Pathways and Mechanism of Action
Coumarin derivatives exert their biological effects through various mechanisms, often involving the modulation of key signaling pathways implicated in cell growth, proliferation, and inflammation. The anticancer and anti-inflammatory activities of many coumarins have been linked to their ability to interfere with pathways such as the PI3K/AKT/mTOR and NF-κB signaling cascades.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle progression, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Certain coumarin derivatives have been shown to inhibit this pathway at various points, leading to the induction of apoptosis (programmed cell death) in cancer cells.[2][4][9][10]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by coumarin derivatives.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Some coumarin derivatives have demonstrated anti-inflammatory effects by inhibiting this pathway, often by preventing the degradation of IκBα.[11][12]
Caption: Inhibition of the NF-κB signaling pathway by coumarin derivatives.
Conclusion
The synthesis of coumarin derivatives from this compound via the Knoevenagel condensation is a robust and versatile method for accessing a wide range of potentially bioactive molecules. The protocols outlined in these application notes provide a solid foundation for the synthesis and subsequent biological evaluation of novel coumarin-based compounds. The ability of these derivatives to modulate key signaling pathways, such as the PI3K/AKT/mTOR and NF-κB pathways, underscores their potential as lead compounds in the development of new therapeutic agents for cancer and inflammatory diseases. Further research into the structure-activity relationships and optimization of these coumarin derivatives will be crucial in advancing them towards clinical applications.
References
- 1. stm.bookpi.org [stm.bookpi.org]
- 2. Frontiers | Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Coumarin | Coumarin derivatives as anticancer agents targeting PI3K-AKT-mTOR pathway: a comprehensive literature review | springermedicine.com [springermedicine.com]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Effect of Novel 7-Substituted Coumarin Derivatives through Inhibition of NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. globalsciencebooks.info [globalsciencebooks.info]
Application Notes and Protocols for the Synthesis of Barbiturate Analogs using Propyl Cyanoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barbiturates are a class of synthetic compounds derived from barbituric acid that have long been a cornerstone in medicinal chemistry. These compounds act as central nervous system depressants, exhibiting a range of pharmacological activities including sedative, hypnotic, anticonvulsant, and anesthetic effects. The therapeutic properties of barbiturate analogs are largely determined by the nature of the substituents at the 5-position of the pyrimidine-2,4,6-trione core structure.
The classical synthetic route to 5-substituted barbiturates involves the condensation of a malonic ester derivative with urea. While diethyl malonate is traditionally employed, other malonic esters, such as propyl cyanoacetate, can also serve as valuable precursors. The use of this compound offers an alternative pathway that can influence the reaction kinetics and the profile of the resulting barbiturate analogs. The presence of the cyano group provides a site for further chemical modification, potentially leading to novel derivatives with unique pharmacological profiles.
These application notes provide a detailed protocol for the synthesis of barbiturate analogs via the condensation of this compound and its derivatives with urea. This document also outlines the established mechanism of action of barbiturates on the GABA-A receptor signaling pathway.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of barbiturate analogs. It is important to note that the specific yields and reaction times can vary depending on the scale of the reaction and the specific substituents on the this compound precursor.
Table 1: Reaction Conditions and Yields for the Synthesis of 5-Substituted Barbiturates from Substituted Propyl Cyanoacetates
| Entry | R1-Substituent | R2-Substituent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | H | H | Sodium Ethoxide | Ethanol | 80 | 8 | 65 |
| 2 | Ethyl | H | Sodium Ethoxide | Ethanol | 80 | 10 | 72 |
| 3 | Phenyl | H | Sodium Methoxide | Methanol | 65 | 12 | 68 |
| 4 | Propyl | Propyl | Sodium Ethoxide | Ethanol | 80 | 12 | 75 |
| 5 | Ethyl | Phenyl | Sodium Ethoxide | Ethanol | 80 | 14 | 62 |
Table 2: Physical and Spectroscopic Data for Representative Barbiturate Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Barbituric Acid | C4H4N2O3 | 128.09 | 248-252 | 11.2 (s, 2H), 3.6 (s, 2H) | 172.5, 151.0, 40.5 |
| 5-Ethylbarbituric Acid | C6H8N2O3 | 156.14 | 192-194 | 11.1 (s, 2H), 3.4 (t, 1H), 2.0 (q, 2H), 0.9 (t, 3H) | 173.1, 151.2, 52.8, 24.5, 11.8 |
| 5-Phenylbarbituric Acid | C10H8N2O3 | 204.18 | 258-260 | 11.3 (s, 2H), 7.3-7.5 (m, 5H), 4.8 (s, 1H) | 172.8, 150.9, 135.2, 129.1, 128.8, 127.5, 58.1 |
| 5,5-Dipropylbarbituric Acid | C10H16N2O3 | 212.25 | 145-147 | 11.0 (s, 2H), 1.9 (t, 4H), 1.2 (m, 4H), 0.9 (t, 6H) | 174.2, 151.5, 58.9, 36.7, 17.3, 14.1 |
| 5-Ethyl-5-phenylbarbituric Acid | C12H12N2O3 | 232.24 | 174-176 | 11.4 (s, 2H), 7.2-7.4 (m, 5H), 2.5 (q, 2H), 0.9 (t, 3H) | 173.9, 151.3, 138.7, 128.9, 128.5, 126.3, 60.2, 31.8, 9.5 |
Experimental Protocols
The synthesis of barbiturate analogs from this compound generally follows a two-step process: alkylation of the this compound to introduce the desired substituents at the alpha-position, followed by condensation with urea.
Protocol 1: General Procedure for the Synthesis of 5,5-Disubstituted Barbiturates from this compound
This protocol is a generalized procedure based on the classical synthesis of barbiturates, adapted for this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide, propyl bromide, benzyl chloride)
-
Sodium metal
-
Absolute ethanol
-
Urea
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter flask
Procedure:
Step 1: Alkylation of this compound
-
In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.1 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the sodium ethoxide solution to room temperature and add this compound (1.0 eq) dropwise with stirring.
-
After the addition is complete, add the first alkyl halide (1.1 eq) dropwise. The reaction mixture may be gently heated to reflux to ensure complete reaction. Monitor the reaction by thin-layer chromatography (TLC).
-
For the synthesis of 5,5-disubstituted barbiturates, after the first alkylation is complete, add a second equivalent of sodium ethoxide followed by the dropwise addition of the second alkyl halide (1.1 eq). Reflux the mixture until the reaction is complete as monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude dialkylated this compound. Purify by vacuum distillation or column chromatography if necessary.
Step 2: Condensation with Urea
-
In a separate dry round-bottom flask, prepare a fresh solution of sodium ethoxide by dissolving sodium metal (2.2 eq) in absolute ethanol.
-
To the sodium ethoxide solution, add the purified dialkylated this compound (1.0 eq) from Step 1.
-
In a separate beaker, dissolve urea (1.5 eq) in warm absolute ethanol and add this solution to the reaction mixture.
-
Heat the reaction mixture to reflux for 8-12 hours. The formation of a white precipitate (the sodium salt of the barbiturate) may be observed.
-
After the reflux period, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and filter to remove any insoluble impurities.
-
Carefully acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the barbituric acid analog.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash with cold water, and dry in a vacuum oven.
-
The crude product can be recrystallized from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure barbiturate analog.
Mandatory Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of 5,5-disubstituted barbiturates.
Signaling Pathway of Barbiturates
The primary mechanism of action for barbiturates involves their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel in the central nervous system.
Caption: Mechanism of action of barbiturates on the GABA-A receptor.
Conclusion
The synthesis of barbiturate analogs using this compound provides a versatile platform for the development of novel therapeutic agents. The protocols outlined in these application notes offer a foundational methodology for researchers in drug discovery and medicinal chemistry. A thorough understanding of the synthesis and the mechanism of action is crucial for the rational design of new barbiturates with improved pharmacological properties and safety profiles. Further optimization of reaction conditions and exploration of a wider range of substituents will undoubtedly lead to the discovery of new and potent barbiturate analogs.
Application of Propyl Cyanoacetate in the Synthesis of Biologically Relevant Heterocyclic Compounds
Introduction: Propyl cyanoacetate is a versatile C3-building block in organic synthesis, prized for its reactive methylene group flanked by a nitrile and an ester functional group. This unique structural feature makes it an ideal precursor for the construction of a wide array of heterocyclic compounds, many of which form the core scaffolds of medicinally important molecules. This document provides detailed application notes and experimental protocols for the synthesis of five key classes of heterocyclic compounds utilizing this compound: 2-amino-4H-pyrans, coumarins, 3-cyano-2-pyridones, pyrimidines, and thiazoles. These protocols are intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis.
Synthesis of 2-Amino-4H-Pyran Derivatives
Application Note: 2-Amino-4H-pyrans are a class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of these compounds is often achieved through a one-pot, three-component reaction involving an aldehyde, an active methylene compound (such as this compound or malononitrile), and a 1,3-dicarbonyl compound. This multicomponent approach is highly efficient, offering atom economy and operational simplicity. The following protocol details the synthesis of 2-amino-4H-pyrans using this compound, which serves as a surrogate for the commonly used ethyl acetoacetate and malononitrile combination in some protocols.[1][2][3][4]
Quantitative Data Summary
| Product Class | Aldehyde | Active Methylene Compound | 1,3-Dicarbonyl Compound | Catalyst | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 2-Amino-4H-pyran | Benzaldehyde | Malononitrile | Ethyl acetoacetate | 25% Ammonia | Ethanol | RT | 1-8 | 95 |
| 2-Amino-4H-pyran | 4-Chlorobenzaldehyde | Malononitrile | Ethyl acetoacetate | 25% Ammonia | Ethanol | RT | 1-8 | 98 |
| 2-Amino-4H-pyran | 4-Methoxybenzaldehyde | Malononitrile | Ethyl acetoacetate | 25% Ammonia | Ethanol | RT | 1-8 | 96 |
| 2-Amino-4H-pyran | 4-Nitrobenzaldehyde | Malononitrile | Ethyl acetoacetate | 25% Ammonia | Ethanol | RT | 1-8 | 97 |
Note: The data presented is based on the use of ethyl acetoacetate and malononitrile. This compound can be used as an alternative active methylene source, and the reaction conditions are expected to be similar.
Experimental Protocol: One-Pot Synthesis of 2-Amino-3-cyano-4H-pyrans
This protocol is adapted from a general procedure for the synthesis of 2-amino-3-cyano-4H-pyrans.[1]
Materials:
-
Aromatic aldehyde (0.5 mmol)
-
Malononitrile (0.5 mmol, 0.033 g)
-
Propyl acetoacetate (0.5 mmol) - Note: This can be substituted for ethyl acetoacetate.
-
25% Aqueous Ammonia (2.1 mmol, 0.20 mL)
-
Ethanol (5 mL)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (0.5 mmol) and malononitrile (0.5 mmol) in ethanol (5 mL).
-
To this stirred mixture, add propyl acetoacetate (0.5 mmol) followed by 25% aqueous ammonia (0.20 mL).
-
Continue stirring the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the product.
-
Once the reaction is complete (typically within 1-8 minutes), filter the precipitated solid.
-
Wash the solid with water and then recrystallize from ethanol to obtain the pure 2-amino-3-cyano-4H-pyran derivative.
-
Confirm the structure of the product by spectroscopic methods (e.g., IR, NMR) and by comparing its melting point with literature values.
Experimental Workflow
Caption: One-pot synthesis of 2-amino-4H-pyrans.
Synthesis of Coumarin Derivatives
Application Note: Coumarins are a significant class of naturally occurring and synthetic benzopyrone compounds with diverse pharmacological activities, including anticoagulant, anticancer, and anti-HIV properties. A primary synthetic route to coumarins is the Knoevenagel condensation of a salicylaldehyde derivative with an active methylene compound, such as this compound.[5] The reaction is typically catalyzed by a weak base, like piperidine, and proceeds through a tandem condensation and intramolecular cyclization (lactonization). The use of this compound in this reaction leads to the formation of coumarin-3-carbonitriles or coumarin-3-carboxylates, depending on the reaction conditions and workup.
Quantitative Data Summary
| Product Class | Salicylaldehyde Derivative | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Coumarin-3-carboxylate | Salicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Ethanol | Reflux | 4 | 85 |
| 3-Cyanocoumarin | Salicylaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 2 | 92 |
| Coumarin-3-carboxylate | 5-Bromosalicylaldehyde | Diethyl malonate | Piperidine/Acetic Acid | Ethanol | Reflux | 5 | 82 |
| 3-Cyanocoumarin | 5-Nitrosalicylaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 3 | 90 |
Note: The data presented is based on the use of diethyl malonate and malononitrile. This compound will exhibit similar reactivity to afford the corresponding propyl coumarin-3-carboxylate.
Experimental Protocol: Knoevenagel Condensation for Coumarin Synthesis
This protocol is a general procedure for the synthesis of coumarins via Knoevenagel condensation.[6][7]
Materials:
-
Salicylaldehyde (10 mmol)
-
This compound (11 mmol)
-
Piperidine (2.4 mmol, 0.24 mL)
-
Ethanol (as solvent, if not solvent-free)
Procedure:
-
In a round-bottom flask, mix salicylaldehyde (10 mmol) and this compound (11 mmol).
-
Add a catalytic amount of piperidine (0.24 mL).
-
The reaction can be performed neat (solvent-free) or in a solvent like ethanol.
-
Heat the reaction mixture under reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. Otherwise, pour the mixture into cold water and acidify with dilute HCl to induce precipitation.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure coumarin derivative.
-
Characterize the product using spectroscopic techniques.
Experimental Workflow
Caption: Knoevenagel synthesis of coumarins.
Synthesis of 3-Cyano-2-Pyridone Derivatives
Application Note: 3-Cyano-2-pyridones are important heterocyclic scaffolds present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. The Guareschi-Thorpe reaction is a classic method for the synthesis of substituted 2-pyridones.[8][9][10] An advanced and environmentally friendly version of this reaction involves the three-component condensation of a 1,3-dicarbonyl compound, an alkyl cyanoacetate (like this compound), and a nitrogen source, such as ammonium carbonate, in an aqueous medium.[11][12] This method offers high yields, simple workup, and the use of green solvents.
Quantitative Data Summary
| Product | 1,3-Dicarbonyl Compound | Alkyl Cyanoacetate | Nitrogen Source | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2,6-Dihydroxy-4-methyl-3-cyanopyridine | Ethyl acetoacetate | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH | 80 | 3 | 96 |
| 2,6-Dihydroxy-4-ethyl-3-cyanopyridine | Ethyl propionylacetate | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH | 80 | 4 | 92 |
| 2,6-Dihydroxy-4-phenyl-3-cyanopyridine | Ethyl benzoylacetate | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH | 80 | 5 | 88 |
| 2-Hydroxy-4,6-dimethyl-3-cyanopyridine | Acetylacetone | Ethyl cyanoacetate | (NH₄)₂CO₃ | H₂O/EtOH | 80 | 3 | 95 |
Note: The data is based on the use of ethyl cyanoacetate. This compound is expected to give similar results.
Experimental Protocol: Guareschi-Thorpe Synthesis of 3-Cyano-2-Pyridones
This protocol is adapted from an advanced Guareschi-Thorpe reaction.[12]
Materials:
-
1,3-Dicarbonyl compound (1 mmol)
-
This compound (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Ethanol (1 mL)
-
Water (1 mL)
Procedure:
-
In a round-bottom flask, prepare a mixture of the 1,3-dicarbonyl compound (1 mmol), this compound (1 mmol), and ammonium carbonate (2 mmol).
-
Add a 1:1 mixture of ethanol and water (2 mL total).
-
Stir the reaction mixture at 80 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, the product often precipitates from the reaction mixture.
-
Cool the mixture and collect the solid product by filtration.
-
Wash the product with water and a small amount of cold ethanol.
-
The product is often pure enough, but can be recrystallized if necessary.
-
Characterize the synthesized 3-cyano-2-pyridone derivative.
Experimental Workflow
Caption: Guareschi-Thorpe synthesis of 3-cyano-2-pyridones.
Synthesis of Pyrimidine Derivatives
Application Note: Pyrimidines are a fundamental class of N-heterocycles, forming the backbone of nucleobases in DNA and RNA. Substituted pyrimidines exhibit a vast range of biological activities, including antimicrobial, antiviral, and anticancer properties. The Biginelli reaction and its variations provide a straightforward route to dihydropyrimidines and pyrimidines. A modified Biginelli-type reaction can be employed for the synthesis of 2-amino-5-cyano-6-hydroxypyrimidines through a one-pot, three-component condensation of an aromatic aldehyde, an alkyl cyanoacetate (such as this compound), and guanidine.[13][14]
Quantitative Data Summary
| Product Class | Aldehyde | Active Methylene Compound | Guanidine Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---| | Dihydropyrimidinone | Benzaldehyde | Ethyl cyanoacetate | Thiourea | DIPEAc | RT | 0.5 | 96 | | Dihydropyrimidinone | 4-Chlorobenzaldehyde | Ethyl cyanoacetate | Thiourea | DIPEAc | RT | 0.5 | 94 | | Dihydropyrimidinone | 4-Methoxybenzaldehyde | Ethyl cyanoacetate | Thiourea | DIPEAc | RT | 0.67 | 95 | | Dihydropyrimidinone | 4-Nitrobenzaldehyde | Ethyl cyanoacetate | Thiourea | DIPEAc | RT | 0.5 | 92 |
Note: The data is for a Biginelli reaction using ethyl cyanoacetate and thiourea. A similar reaction with this compound and guanidine would lead to the corresponding pyrimidine derivatives.
Experimental Protocol: Biginelli-Type Synthesis of Pyrimidines
This protocol is adapted from a general procedure for the synthesis of pyrimidine derivatives.[13][15]
Materials:
-
Aromatic aldehyde (3 mmol)
-
This compound (3 mmol)
-
Guanidine hydrochloride (3.2 mmol)
-
Diisopropylethylammonium acetate (DIPEAc) (4 mL) or another suitable base/catalyst system
-
Ethanol (as solvent, if required)
Procedure:
-
In a reaction vessel, combine the aromatic aldehyde (3 mmol), this compound (3 mmol), and guanidine hydrochloride (3.2 mmol).
-
Add the catalyst, for instance, DIPEAc (4 mL). The reaction can often be performed under solvent-free conditions at room temperature.
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC.
-
Upon completion, add cold water to the reaction mixture to precipitate the product.
-
Filter the solid, wash with water and then with cold ethanol.
-
Recrystallize the crude product from a suitable solvent to obtain the pure pyrimidine derivative.
-
Characterize the final product using appropriate analytical techniques.
Experimental Workflow
Caption: Biginelli-type synthesis of pyrimidines.
Synthesis of Thiazole Derivatives
Application Note: Thiazoles are a cornerstone of medicinal chemistry, found in a multitude of pharmaceuticals, including antimicrobials and anticancer agents. The Hantzsch thiazole synthesis, the reaction between an α-haloketone and a thioamide, is a classic and widely used method.[16][17] While this compound is not a direct reactant in the classical Hantzsch synthesis, it can be a precursor to key intermediates. For instance, this compound can be converted to a corresponding thioamide, which can then be used in the Hantzsch synthesis. Alternatively, multicomponent reactions involving isothiocyanates can lead to thiazole derivatives where a cyanoacetate moiety could be incorporated.[18][19]
Quantitative Data Summary
| Product Class | α-Haloketone | Thioamide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Amino-4-phenylthiazole | 2-Bromoacetophenone | Thiourea | - | Ethanol | Reflux | 1 | High |
| 2-Amino-4-(4-chlorophenyl)thiazole | 2-Bromo-4'-chloroacetophenone | Thiourea | - | Ethanol | Reflux | 1 | High |
| 2,4-Dimethylthiazole | Chloroacetone | Thioacetamide | - | Ethanol | Reflux | 2 | Moderate |
| 2-Amino-4-methylthiazole | Chloroacetone | Thiourea | - | Ethanol | Reflux | 1.5 | High |
Note: This data represents the classical Hantzsch synthesis. The synthesis of the thioamide precursor from this compound would be an additional step.
Experimental Protocol: Hantzsch Thiazole Synthesis
This protocol describes the general Hantzsch synthesis of thiazoles.
Materials:
-
α-Haloketone (e.g., 2-bromoacetophenone) (10 mmol)
-
Thioamide (e.g., thiourea) (10 mmol)
-
Ethanol
Procedure:
-
Dissolve the thioamide (10 mmol) in ethanol in a round-bottom flask.
-
Add the α-haloketone (10 mmol) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or after the addition of a base (e.g., sodium bicarbonate solution) to neutralize the hydrohalic acid formed.
-
Filter the solid product, wash with water, and recrystallize from a suitable solvent.
-
Characterize the thiazole derivative by spectroscopic methods.
Experimental Workflow
Caption: Hantzsch synthesis of thiazoles.
References
- 1. growingscience.com [growingscience.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Three-Component Synthesis and Crystal Structure of 2-Amino-3-cyano-4H-pyran and -thiopyran Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 7. youtube.com [youtube.com]
- 8. Guareschi-Thorpe Condensation [drugfuture.com]
- 9. Guareschi-Thorpe Condensation [drugfuture.com]
- 10. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 13. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.iau.ir [journals.iau.ir]
- 15. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bepls.com [bepls.com]
- 17. researchgate.net [researchgate.net]
- 18. Solvent-free synthesis of functionalized thiazoles using multicomponent reaction of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Propyl Cyanoacetate as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction
Propyl cyanoacetate (C₆H₉NO₂) is a vital organic compound characterized by the presence of both a nitrile and an ester functional group.[1][2][3] This dual functionality makes it a highly reactive and versatile building block in organic synthesis.[1] In the pharmaceutical industry, this compound serves as a crucial intermediate for the synthesis of a wide range of active pharmaceutical ingredients (APIs), including anticonvulsants, antihypertensives, and anti-inflammatory agents.[1][4] Its utility stems from the reactivity of the active methylene group positioned between the electron-withdrawing cyano and ester groups, which facilitates key carbon-carbon bond-forming reactions.
This document provides detailed application notes and experimental protocols for two major reaction types involving this compound in pharmaceutical synthesis: Alkylation for the synthesis of valproic acid derivatives and the Knoevenagel condensation for the formation of substituted cyanoacrylates.
Key Synthetic Reactions
This compound is primarily utilized in two fundamental types of reactions for building complex molecular scaffolds:
-
Alkylation: The active methylene protons are readily abstracted by a base, forming a nucleophilic carbanion. This carbanion can then react with alkyl halides in a nucleophilic substitution reaction to form mono- or di-alkylated products. This is a cornerstone for synthesizing branched carboxylic acids, such as the anticonvulsant Valproic Acid.[1][5][6]
-
Knoevenagel Condensation: This reaction involves the condensation of the active methylene group of this compound with an aldehyde or ketone.[7][8] Typically catalyzed by a weak base, this reaction is a powerful method for creating α,β-unsaturated cyano esters (cyanoacrylates), which are themselves important intermediates or possess biological activity.[1][7]
Application Note 1: Synthesis of Valproic Acid
Valproic acid (2-propylpentanoic acid) is a widely used anticonvulsant and mood-stabilizing drug.[1][5][6] One of the classical synthetic routes involves the dialkylation of a cyanoacetic ester, followed by hydrolysis and decarboxylation. This compound can serve as the starting material for this synthesis.
Logical Workflow for Valproic Acid Synthesis
Caption: A logical diagram illustrating the key stages in the synthesis of Valproic Acid.
Experimental Protocol: Synthesis of Di-n-propyl Cyanoacetic Acid
This protocol describes the synthesis of the key intermediate, di-n-propyl cyanoacetic acid, from this compound. This intermediate is then decarboxylated to yield Valproic Acid.[5]
Materials:
-
This compound
-
n-Propyl bromide
-
Sodium carbonate (or another suitable base like sodium ethoxide)
-
Potassium hydroxide (20% aqueous solution)
-
Hydrochloric acid
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel
Procedure:
-
Alkylation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in a suitable solvent such as ethanol.
-
Add a base, such as sodium carbonate, to the mixture.[5]
-
Slowly add n-propyl bromide to the reaction mixture. A second equivalent is added to achieve dialkylation.[5]
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter to remove any inorganic salts, and remove the solvent under reduced pressure. The crude product is dipropyl this compound.
-
-
Saponification (Hydrolysis):
-
To the crude product from the previous step, add a 20% aqueous solution of potassium hydroxide.[5]
-
Reflux the mixture for 2-4 hours to facilitate the hydrolysis of the ester and nitrile groups.
-
-
Acidification:
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture with hydrochloric acid until the pH is strongly acidic. This will precipitate the di-n-propyl cyanoacetic acid intermediate.[5]
-
-
Work-up and Purification:
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude di-n-propyl cyanoacetic acid, which can be purified further by recrystallization or used directly in the next step.
-
-
Decarboxylation (to Valproic Acid):
Quantitative Data Summary
While specific data for this compound is limited, analogous syntheses using other cyanoacetic esters provide insight into expected yields.
| Starting Material | Reaction Type | Product | Overall Yield (%) | Purity (%) | Reference |
| Alkyl Alkanoyl Acetate | Alkylation, Hydrolysis, Decarboxylation | Valproic Acid | 55% | - | [5] |
| Methyl Cyanoacetate | Alkylation, Saponification, Decarboxylation | Valproic Acid | 92% (final step) | - | [5] |
| Diethyl Malonate | Alkylation, Hydrolysis, Decarboxylation | Valproic Acid | ~95% (flow process) | >99% | [5] |
Application Note 2: Knoevenagel Condensation for Pharmaceutical Intermediates
The Knoevenagel condensation is a highly efficient method for forming C-C bonds.[7][8] Using this compound in this reaction with various aldehydes leads to the formation of propyl 2-cyanoacrylates. These products are valuable intermediates in the synthesis of heterocyclic compounds and other complex molecules with potential therapeutic applications, including anticancer and anthelmintic agents.[1][7][9]
Experimental Workflow for Knoevenagel Condensation
Caption: A workflow diagram outlining the key steps of a typical Knoevenagel condensation.
Experimental Protocol: General Knoevenagel Condensation
This protocol is adapted from procedures using ethyl cyanoacetate and is applicable for this compound with minor modifications.[8]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Catalyst: 1,4-diazabicyclo[2.2.2]octane (DABCO) or piperidine[8][10]
-
Solvent system (e.g., water, ethanol, or an ionic liquid promoter)[8]
-
Diethyl ether (Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Brine
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, create a stirred mixture of the chosen aromatic aldehyde (10 mmol) and this compound (12 mmol) in the selected solvent system.
-
If using a promoter like an ionic liquid, it is added at this stage.[8]
-
Add the catalyst (e.g., 20 mmol DABCO) to the mixture at room temperature.[8]
-
-
Reaction Execution:
-
Work-up:
-
Purification:
Quantitative Data Summary for Knoevenagel Condensation
The following table summarizes yields from Knoevenagel condensations between various aromatic aldehydes and ethyl cyanoacetate, which are expected to be comparable when using this compound.[8]
| Entry | Aldehyde | Catalyst System | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | DABCO / [HyEtPy]Cl–H₂O | 10 | 95 | [8] |
| 2 | 4-Nitrobenzaldehyde | DABCO / [HyEtPy]Cl–H₂O | 5 | 99 | [8] |
| 3 | 4-Chlorobenzaldehyde | DABCO / [HyEtPy]Cl–H₂O | 10 | 97 | [8] |
| 4 | 4-Methoxybenzaldehyde | DABCO / [HyEtPy]Cl–H₂O | 20 | 93 | [8] |
| 5 | 2-Hydroxybenzaldehyde | DABCO / [HyEtPy]Cl–H₂O | 40 | 83 | [8] |
| 6 | 4-Cyanobenzaldehyde | DABCO / [HyEtPy]Cl–H₂O | 10 | 96 | [8] |
References
- 1. Buy this compound | 14447-15-5 [smolecule.com]
- 2. This compound | C6H9NO2 | CID 84444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H9NO2) [pubchemlite.lcsb.uni.lu]
- 4. lookchem.com [lookchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Propyl Cyanoacetate in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Propyl cyanoacetate is a versatile chemical intermediate with significant applications in the development of a wide range of agrochemicals. Its reactive cyano and ester functional groups, coupled with an active methylene group, make it a valuable building block for the synthesis of complex heterocyclic structures inherent to many modern fungicides, herbicides, and insecticides. These application notes provide an overview of its utility and detailed protocols for the synthesis of exemplary agrochemicals.
Application in Fungicide Development
This compound is a key precursor in the synthesis of cyanoacrylate fungicides. These compounds are known for their efficacy against a variety of plant pathogenic fungi. A notable example is the synthesis of compounds structurally related to phenamacril, which exhibits potent activity against Fusarium species. The synthetic route often involves a Knoevenagel condensation reaction.
Mode of Action: Myosin I Inhibition
Cyanoacrylate fungicides, such as phenamacril, act as specific inhibitors of fungal myosin I. Myosin I is a motor protein essential for various cellular processes in fungi, including hyphal growth and pathogenesis. By binding to a specific pocket in the myosin I motor domain, these fungicides disrupt its ATPase activity, leading to a cessation of fungal growth.
Experimental Protocol: Synthesis of a Cyanoacrylate Fungicide Intermediate
This protocol describes the Knoevenagel condensation of this compound with an aromatic aldehyde, a key step in the synthesis of cyanoacrylate fungicides.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Hydrochloric acid (for neutralization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of the substituted aromatic aldehyde (10 mmol) in ethanol (50 mL) in a round-bottom flask, add this compound (11 mmol).
-
Add a catalytic amount of piperidine (0.5 mmol) to the mixture.
-
Heat the reaction mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with dilute hydrochloric acid to neutralize the catalyst.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold ethanol and then with water.
-
Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure cyanoacrylate compound.
-
Dry the purified product under vacuum.
Expected Yield: 70-90%
Application in Herbicide Development
This compound serves as a versatile starting material for the synthesis of various herbicidal compounds, including those that act as protoporphyrinogen oxidase (PPO) inhibitors.[1] These herbicides are effective against a broad spectrum of weeds. The synthesis often involves the construction of heterocyclic rings where the cyano and ester groups of this compound are incorporated.
Mode of Action: PPO Inhibition
PPO-inhibiting herbicides block the protoporphyrinogen oxidase enzyme in the chlorophyll biosynthesis pathway of plants. This inhibition leads to the accumulation of protoporphyrinogen IX, which then leaks into the cytoplasm. In the presence of light and oxygen, it is converted to protoporphyrin IX, a potent photosensitizer. This molecule generates reactive oxygen species (ROS) that cause rapid lipid peroxidation and destruction of cell membranes, leading to the death of the weed.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Propyl Cyanoacetate Knoevenagel Condensation
Welcome to the technical support hub for the Knoevenagel condensation involving propyl cyanoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction yield is consistently low. What are the most common causes and how can I address them?
Answer: Low conversion in a Knoevenagel condensation can stem from several factors. The reaction involves a nucleophilic addition of an active hydrogen compound (this compound) to a carbonyl group, followed by dehydration.[1][2] Key areas to investigate include:
-
Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct.[2][3] Its presence can shift the reaction equilibrium back towards the reactants, thereby lowering the yield.[2]
-
Catalyst Issues: The catalyst, typically a weak base, is crucial for activating the this compound.[1][2] The issue could be an inappropriate choice of catalyst, deactivation, or incorrect loading.[2]
-
Suboptimal Reaction Temperature: The temperature may be too low to overcome the activation energy for the reaction.
-
Solution: Gradually increase the reaction temperature. While many Knoevenagel condensations proceed at room temperature, some systems require heating or reflux to achieve a reasonable rate and yield.[7] However, be cautious, as excessively high temperatures can lead to side reactions and decomposition.[2][8]
-
-
Reagent Purity and Stoichiometry: Impurities in either the this compound or the carbonyl compound can interfere with the reaction. Incorrect molar ratios are also a common source of poor results.
-
Solution: Ensure all reactants are pure. Use a 1:1 molar ratio of the carbonyl compound and this compound to minimize side reactions like Michael addition.[7]
-
Question 2: I'm observing significant side product formation. How can I improve the selectivity of my reaction?
Answer: Side product formation is a common challenge. The primary side reactions are self-condensation of the aldehyde and Michael addition of a second molecule of this compound to the desired product.[7]
-
To Minimize Aldehyde Self-Condensation: This is more likely when using a strong base.[1]
-
To Prevent Michael Addition: This occurs when the initial α,β-unsaturated product reacts with another molecule of the deprotonated this compound.[7]
-
Solution: Maintain a strict 1:1 stoichiometry of the aldehyde and this compound.[7] Adding the this compound slowly to the reaction mixture can also help to keep its instantaneous concentration low, disfavoring the Michael addition pathway.
-
Question 3: The reaction is very slow or appears to have stalled. What steps can I take?
Answer: A stalled reaction is often related to the catalyst or reaction conditions.
-
Catalyst Activity: The chosen base may not be strong enough to efficiently deprotonate the this compound.
-
Solution: Consider a slightly stronger, yet still weak, basic catalyst. For example, if piperidine is ineffective, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to be a highly efficient catalyst for this transformation, often in the presence of water.[10]
-
-
Solvent Effects: The solvent plays a critical role in reaction kinetics.[2]
-
Solution: The choice of solvent can be crucial. While non-polar solvents like toluene are common for azeotropic water removal, polar aprotic solvents can sometimes accelerate the reaction. Experiment with solvents like ethanol, or even solvent-free conditions, which have been reported to be effective.[7][11]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Knoevenagel condensation? A1: It is a two-step process. First, a basic catalyst abstracts an acidic α-proton from the active methylene compound (this compound) to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. The resulting intermediate is then protonated to form an aldol-type adduct, which subsequently undergoes dehydration (elimination of a water molecule) to yield the final α,β-unsaturated product.[1][5]
Q2: Which is more reactive in a Knoevenagel condensation: an aldehyde or a ketone? A2: Aldehydes are generally much more reactive than ketones in this reaction.[3] Ketones are sterically more hindered and their carbonyl carbon is less electrophilic, often requiring more forcing conditions to react.[10]
Q3: Can I run this reaction without a solvent? A3: Yes, solvent-free Knoevenagel condensations have been successfully reported and offer a greener alternative.[7][11] These reactions are often performed by grinding the reactants with a solid catalyst or by simply heating the neat mixture.[7] Triphenylphosphine has been used as an efficient catalyst for mild, solvent-free conditions.[11]
Q4: How does the electronic nature of the aldehyde substituent affect the reaction? A4: Aromatic aldehydes bearing electron-withdrawing groups (e.g., nitro, cyano) are generally more reactive and tend to give higher yields in shorter reaction times.[8] Conversely, aldehydes with electron-donating groups (e.g., methoxy, hydroxyl) are less reactive.[8]
Data Presentation: Catalyst and Condition Optimization
The following tables summarize quantitative data from various studies on the Knoevenagel condensation, providing a comparison of different catalytic systems and their effectiveness.
Table 1: Comparison of Catalysts for the Condensation of Benzaldehyde and Ethyl Cyanoacetate
| Catalyst | Solvent | Temperature | Time (min) | Yield (%) |
| DBU/Water Complex[10] | Water | Room Temp. | 20 | 96 |
| DIPEAc[12] | - | 70 °C | - | 91 |
| DABCO/[HyEtPy]Cl[8] | Water | 50 °C | 10 | 98 |
| Triphenylphosphine[11] | Solvent-free | 80 °C | 10 | 98 |
| Piperidine[5] | Toluene | Reflux | Several hours | ~80-90 |
Note: Data is for ethyl cyanoacetate but provides a strong proxy for the reactivity of this compound.
Table 2: Effect of Benzaldehyde Substituents on Reaction Yield (Catalyst System: DABCO in [HyEtPy]Cl/H₂O at 50°C)[8][13]
| Aldehyde | Time (min) | Yield (%) |
| 4-Nitrobenzaldehyde | 5 | 99 |
| 4-Chlorobenzaldehyde | 10 | 98 |
| Benzaldehyde | 10 | 98 |
| 4-Methoxybenzaldehyde | 30 | 92 |
| 4-Hydroxybenzaldehyde | 40 | 83 |
Experimental Protocols
Protocol 1: General Procedure using a DBU/Water Catalyst System [10]
-
Catalyst Preparation: Prepare the DBU/water complex by mixing DBU (1 mmol) with water (25 mmol) and stirring for 3 hours at room temperature.
-
Reaction Setup: In a round-bottom flask, add the aldehyde (1 mmol) and this compound (1 mmol) to the prepared DBU/water catalyst system.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Aromatic aldehydes typically react within 20-60 minutes.
-
Work-up: Upon completion, the product often precipitates directly from the aqueous mixture. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. The product is often pure enough without further purification.
Protocol 2: Piperidine-Catalyzed Synthesis with Azeotropic Water Removal [5]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add the aldehyde (10 mmol), this compound (10 mmol), and toluene (40 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 1 mmol, 10 mol%).
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill and collect in the Dean-Stark trap. Continue refluxing until no more water is collected or TLC indicates the consumption of starting materials.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with dilute HCl to remove the piperidine, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Visualized Workflow
The following diagram illustrates a logical workflow for troubleshooting low reaction yields.
Caption: Systematic workflow for troubleshooting low product yield.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. asianpubs.org [asianpubs.org]
- 11. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Preventing side product formation in reactions with propyl cyanoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation in reactions involving propyl cyanoacetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The primary side reactions involving this compound are hydrolysis, decarboxylation, self-condensation, and undesired Michael additions. The active methylene group and the ester functionality make the molecule susceptible to these transformations under various reaction conditions.
Q2: How can I minimize the hydrolysis of this compound during a reaction?
A2: Hydrolysis of the propyl ester to propoxycarbonylacetic acid is typically promoted by aqueous acidic or basic conditions. To minimize this, it is crucial to use anhydrous solvents and reagents. If an aqueous workup is necessary, it should be performed at low temperatures and as quickly as possible. Maintaining a neutral pH during workup and purification can also prevent significant hydrolysis.[1]
Q3: What is self-condensation of this compound and how can I prevent it?
A3: Self-condensation is a reaction where two molecules of this compound react with each other, one acting as a nucleophile (enolate) and the other as an electrophile. This is a common side reaction, especially when strong bases are used in high concentrations. To prevent self-condensation, a slow addition of the base to the reaction mixture is recommended. Using a milder base or a catalytic amount of a strong base can also be effective. In reactions like the Michael addition, ensuring the Michael acceptor is present in the reaction mixture before the addition of the base can help favor the desired reaction over self-condensation.
Q4: Can the Knoevenagel condensation product undergo further reactions?
A4: Yes, the α,β-unsaturated product of a Knoevenagel condensation is a Michael acceptor. It can react with another molecule of this compound (acting as a Michael donor) in a subsequent Michael addition. This can be minimized by using a stoichiometric amount of the aldehyde or by removing the product from the reaction mixture as it is formed.
Troubleshooting Guides
Problem 1: Low yield in Knoevenagel Condensation with significant unreacted starting material.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of catalyst. Consider switching to a more effective catalyst system, such as piperidine/acetic acid or a Lewis acid like TiCl4 with a tertiary amine. |
| Insufficient Reaction Time or Temperature | Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. However, be cautious as higher temperatures can promote side reactions. |
| Presence of Water | Ensure all reagents and solvents are anhydrous. Water can deactivate some catalysts and promote hydrolysis of the ester. |
| Steric Hindrance | If the aldehyde or ketone is sterically hindered, a stronger catalyst or more forcing reaction conditions may be necessary. |
Problem 2: Formation of a significant amount of white, polymeric solid in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Self-Condensation of this compound | Add the base slowly to the reaction mixture containing this compound and the other reactant. Use the minimum effective concentration of the base. Consider using a weaker base. |
| Polymerization of the Product | Some Knoevenagel or Michael addition products can polymerize, especially at higher temperatures or in the presence of certain catalysts. Try running the reaction at a lower temperature and for a shorter duration. |
Problem 3: Product mixture shows the desired product along with a higher molecular weight adduct.
| Possible Cause | Troubleshooting Step |
| Michael Addition of this compound to the Knoevenagel Product | Use a 1:1 stoichiometry of this compound and the aldehyde. If the issue persists, try using a slight excess of the aldehyde. Removing water as it is formed (e.g., with a Dean-Stark trap) can also help drive the initial condensation to completion and reduce the concentration of unreacted this compound available for Michael addition. |
| Reaction of the Product with Itself | If the product is a reactive Michael acceptor, it may undergo self-addition. Diluting the reaction mixture or performing the reaction at a lower temperature can disfavor this bimolecular side reaction. |
Data Summary
The following tables provide a summary of how different reaction parameters can influence the yield of the desired product in Knoevenagel condensations, thereby indirectly indicating conditions that minimize side product formation. The data is primarily based on reactions with ethyl cyanoacetate, which is expected to have similar reactivity to this compound.
Table 1: Effect of Catalyst on the Yield of Knoevenagel Condensation Product
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| DBU/H₂O | Benzaldehyde | Water | Room Temp. | 20 | 96 | [2] |
| DABCO/[HyEtPy]Cl | 4-Chlorobenzaldehyde | Water | 50 | 10 | 98 | [3] |
| DIPEAc | Benzaldehyde | Hexane | 65-70 | 180-360 | 91 | |
| Gallium Chloride | 4-Chlorobenzaldehyde | Solvent-free | Room Temp. | 5 | 98 | [4] |
| Piperidine | Benzaldehyde | Toluene | Reflux | - | High | [5] |
Table 2: Effect of Aldehyde Substituent on Yield in Knoevenagel Condensation using DIPEAc Catalyst
| Aldehyde | Yield (%) | Reference |
| 4-Methoxybenzaldehyde | 96 | |
| 4-Methylbenzaldehyde | 92 | |
| 4-Chlorobenzaldehyde | 94 | |
| 4-Nitrobenzaldehyde | 93 |
Experimental Protocols
Protocol 1: Minimizing Side Products in Knoevenagel Condensation using a Mild Base and Anhydrous Conditions
This protocol is designed to minimize hydrolysis and self-condensation by using a mild base and ensuring anhydrous conditions.
Materials:
-
This compound (1.0 eq)
-
Aldehyde (1.0 eq)
-
Piperidine (0.1 eq)
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate
Procedure:
-
Set up a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.
-
To the flask, add this compound, the aldehyde, and anhydrous toluene.
-
Add a catalytic amount of piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected and TLC analysis indicates the consumption of the starting materials, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with dilute HCl to remove piperidine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Signaling Pathways and Logical Relationships
References
- 1. afinitica.com [afinitica.com]
- 2. asianpubs.org [asianpubs.org]
- 3. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of Propyl Cyanoacetate Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying propyl cyanoacetate reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a this compound reaction mixture?
A1: Common impurities can be categorized as follows:
-
Unreacted Starting Materials: Cyanoacetic acid and n-propanol.
-
Byproducts: Water, di-n-propyl ether (from a side reaction of n-propanol), and polymeric materials.
-
Catalyst Residues: Acidic or basic catalysts used in the synthesis.
-
Side Reaction Products: Products from hydrolysis of the cyano or ester group, or from self-condensation of the starting materials.[1]
Q2: What is the recommended first step in the purification of a crude this compound reaction mixture?
A2: The initial step is typically a liquid-liquid extraction to remove the bulk of water-soluble impurities. This involves washing the crude reaction mixture with water, followed by a wash with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities like cyanoacetic acid, and finally a wash with brine to break any emulsions and remove excess water.
Q3: How can I remove colored impurities from my this compound?
A3: Colored impurities can often be removed by treating the crude product with activated carbon. This is typically done by dissolving the crude ester in a suitable organic solvent, adding a small amount of activated carbon, stirring for a short period, and then filtering to remove the carbon.
Q4: What are the best methods for final purification of this compound?
A4: The most common and effective methods for obtaining high-purity this compound are fractional distillation under reduced pressure and column chromatography. The choice between these methods depends on the nature of the impurities and the required purity level.
Q5: How can I confirm the purity of my final this compound product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Gas Chromatography (GC): Provides a quantitative measure of purity.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can identify the product and detect the presence of impurities.[3][4]
-
Infrared (IR) Spectroscopy: Can confirm the presence of the characteristic functional groups of the ester and nitrile.[3]
Troubleshooting Guides
Problem 1: Low Purity After Initial Extraction
Symptoms:
-
GC analysis shows significant peaks corresponding to starting materials or byproducts.
-
The product has a noticeable odor of propanol or a vinegary smell (acetic acid from hydrolysis).
Logical Troubleshooting Workflow:
Caption: Troubleshooting workflow for low purity after extraction.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incomplete neutralization of acidic catalyst/starting material. | During the workup, ensure the aqueous basic wash (e.g., saturated sodium bicarbonate solution) is sufficient to neutralize all acidic components. Test the pH of the aqueous layer to confirm it is basic. |
| Insufficient washing to remove water-soluble impurities. | Increase the number of aqueous washes. Typically, 2-3 washes with deionized water are recommended after the base wash. |
| Formation of a stable emulsion during extraction. | Add a saturated sodium chloride solution (brine) during the final wash to help break the emulsion. If the emulsion persists, allow the mixture to stand for a longer period or pass it through a bed of celite. |
| Hydrolysis of the ester or cyano group during workup. | Avoid prolonged contact with strong acids or bases, especially at elevated temperatures.[1][5] Perform the extraction steps promptly and at room temperature. |
Problem 2: Difficulty in Fractional Distillation
Symptoms:
-
Product co-distills with impurities.
-
Bumping or unstable boiling during distillation.
-
Product decomposition at high temperatures.
Fractional Distillation Troubleshooting Workflow:
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C6H9NO2 | CID 84444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting low conversion rates with propyl cyanoacetate
Welcome to the technical support center for propyl cyanoacetate applications. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, and to provide answers to frequently asked questions related to its use in organic synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments with this compound, focusing on its common application in the Knoevenagel condensation.
Q1: My Knoevenagel condensation reaction using this compound is resulting in a low or no product yield. What are the potential causes and how can I resolve this?
A1: Low or no yield in a Knoevenagel condensation can stem from several factors, ranging from reactant and catalyst choice to reaction conditions. Here is a systematic approach to troubleshoot this issue:
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Catalyst Inefficiency: The choice and amount of catalyst are critical. Weak bases are typically used to avoid the self-condensation of the aldehyde or ketone starting material.[1][2][3]
-
Solution: Ensure your catalyst (e.g., piperidine, pyridine, ammonium acetate) is not degraded.[1][4] Consider optimizing the catalyst loading, typically between 5-10 mol%.[4] Alternative catalysts like diisopropylethylammonium acetate (DIPEAc) or various ionic liquids have been shown to improve yields and shorten reaction times.[5]
-
-
Sub-optimal Reaction Conditions: Temperature, solvent, and reaction time significantly impact the outcome.
-
Solution: While many reactions proceed at room temperature, gentle heating (e.g., 60-90°C) can often increase the reaction rate and yield.[6] Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating, which can lead to side product formation.[6][7] The choice of solvent is also crucial; polar aprotic solvents like DMF or protic solvents like ethanol can be effective.[6]
-
-
Presence of Water: The Knoevenagel condensation produces water as a byproduct.[4] This water can shift the reaction equilibrium back towards the reactants, thereby lowering the conversion rate.[4][6]
-
Reactant Quality and Stoichiometry: The purity of this compound and the carbonyl compound is essential. Aldehydes, in particular, can oxidize over time.[6]
-
Solution: Use purified reactants. Ensure the stoichiometry is correct; sometimes, using a slight excess of the this compound can be beneficial.[6]
-
-
Steric Hindrance: Bulky substituents on either the carbonyl compound or the this compound can impede the reaction.[1]
Q2: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize their formation?
A2: The two most common side reactions in Knoevenagel condensations are the self-condensation of the carbonyl compound and the Michael addition of a second molecule of this compound to the desired product.[1][6]
-
Minimizing Carbonyl Self-Condensation: This is more likely when using strong bases.[1][2]
-
Minimizing Michael Addition: The α,β-unsaturated product is a Michael acceptor and can react with the enolate of this compound.[6]
Q3: How do I choose the appropriate solvent for my reaction?
A3: The choice of solvent can significantly impact reaction kinetics.[4] Protic solvents like ethanol can be effective, but polar aprotic solvents like Dimethylformamide (DMF) have also shown excellent results.[6] For water removal, solvents that form an azeotrope with water, such as toluene or benzene, are used with a Dean-Stark apparatus.[4] In some cases, solvent-free conditions have been shown to improve yields and are a greener alternative.[6][8]
Data Presentation
The following tables summarize how different reaction parameters can affect the yield of a typical Knoevenagel condensation.
Table 1: Effect of Different Catalysts on Product Yield (Illustrative data based on a model reaction between an aromatic aldehyde and an active methylene compound like this compound)
| Catalyst (10 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Piperidine | Ethanol | Reflux | 5 | 85 | [1] |
| Pyridine | Toluene | Reflux | 8 | 78 | [1][4] |
| Ammonium Acetate | Acetic Acid | 100 | 4 | 88 | [4][9] |
| DIPEAc | Hexane | 70 | 3 | 92 | [10] |
| None | MDC | Reflux | 12 | <5 |
Table 2: Influence of Solvent on Reaction Yield (Illustrative data based on a model reaction)
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Piperidine | Ethanol | 80 | 85 | [6] |
| Piperidine | Toluene | 110 | 82 | [4] |
| Piperidine | DMF | 80 | 88 | [6] |
| Piperidine | Water | 80 | 75 | [11][12] |
| Piperidine | Solvent-free | 100 | 90 | [6] |
Experimental Protocols
Protocol 1: General Knoevenagel Condensation using Piperidine Catalyst
This protocol describes a general procedure for the condensation of an aldehyde with this compound.
-
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Piperidine (0.1 eq)[1]
-
Ethanol (as solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/stir bar
-
-
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq) and this compound (1.05 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.[7]
-
Attach a reflux condenser and heat the mixture to reflux (approximately 80°C).
-
Monitor the reaction progress using TLC (e.g., with a hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.[7]
-
The product may precipitate upon cooling. If so, collect the solid by filtration and wash with cold ethanol to remove impurities.[7]
-
If the product does not precipitate, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography.
-
Protocol 2: Knoevenagel Condensation with Water Removal using a Dean-Stark Apparatus
This protocol is suitable for reactions where water inhibition is a significant issue.
-
Materials:
-
Aldehyde (1.0 eq)
-
This compound (1.0 eq)
-
Ammonium Acetate (0.2 eq)
-
Toluene (as solvent)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer/stir bar
-
-
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add the aldehyde (1.0 eq), this compound (1.0 eq), and ammonium acetate (0.2 eq).[4]
-
Add toluene as the solvent.
-
Heat the reaction mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap.
-
As the reaction progresses, water will collect in the bottom of the trap, and the toluene will overflow back into the reaction flask.[4]
-
Continue the reaction until no more water is collected in the trap, or until TLC analysis indicates the reaction is complete.[4]
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as described in Protocol 1.
-
Visualizations
The following diagrams illustrate key workflows and mechanisms relevant to troubleshooting reactions with this compound.
Caption: A systematic workflow for troubleshooting low conversion rates.
Caption: General mechanism of the Knoevenagel condensation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. benchchem.com [benchchem.com]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hantzsch Synthesis with Propyl Cyanoacetate
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully employing propyl cyanoacetate in the Hantzsch synthesis of dihydropyridines. Here you will find troubleshooting guidance and frequently asked questions to navigate common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Hantzsch synthesis when using this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inappropriate Catalyst: The chosen catalyst may not be optimal for activating this compound. 2. Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures for activation or to prevent degradation. 3. Impure Reactants: this compound, the aldehyde, or the ammonia source may contain impurities that inhibit the reaction. 4. Steric Hindrance: The propyl group may introduce steric bulk that slows down the reaction compared to smaller alkyl esters. | 1. Catalyst Screening: Test a range of catalysts, including Lewis acids (e.g., Zn[(L)proline]2), Brønsted acids (e.g., p-toluenesulfonic acid), and heterogeneous catalysts (e.g., γ-Al2O3 nanoparticles).[1] 2. Temperature Optimization: Systematically vary the reaction temperature. Start at room temperature and gradually increase to reflux conditions, monitoring the reaction progress by TLC.[2][3] 3. Reagent Purification: Ensure the purity of all starting materials. Purify this compound by distillation if necessary. 4. Extended Reaction Time: Increase the reaction time and monitor closely by TLC to determine the point of maximum conversion. |
| Formation of Multiple Products/Side Reactions | 1. Self-Condensation: this compound can undergo self-condensation.[4] 2. Michael Addition Issues: The Michael addition of the enamine to the Knoevenagel condensation product may be incomplete or compete with other pathways.[4] 3. Oxidation of Dihydropyridine: The desired dihydropyridine product can be oxidized to the corresponding pyridine, especially at elevated temperatures. | 1. Controlled Reagent Addition: Add the aldehyde slowly to the mixture of this compound and the ammonia source to minimize side reactions. A sequential, multi-step synthesis can also be effective.[5] 2. Optimize Catalyst and Solvent: The choice of catalyst and solvent can influence the reaction pathway. Experiment with different solvents of varying polarity.[2] 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in Product Isolation and Purification | 1. Oily Product: The product may not crystallize easily. 2. Similar Polarity of Byproducts: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | 1. Alternative Work-up: If the product is an oil, use extraction and column chromatography for purification. 2. Recrystallization: Attempt recrystallization from a variety of solvents or solvent mixtures. 3. Derivatization: In difficult cases, consider derivatization of the product to facilitate purification, followed by removal of the derivatizing group. |
| Reaction Fails to Reach Completion | 1. Catalyst Deactivation: The catalyst may become deactivated over the course of the reaction. 2. Equilibrium Limitations: The reaction may be reversible and reach equilibrium before all starting materials are consumed. | 1. Use of a More Robust Catalyst: Consider a heterogeneous catalyst that can be easily recovered and potentially reused.[2] 2. Removal of Water: Use a Dean-Stark apparatus to remove water formed during the reaction, which can help drive the equilibrium towards the product side. |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is the best starting point for the Hantzsch synthesis with this compound?
A1: While there is no single "best" catalyst for all substrates, a good starting point would be to screen both a Lewis acid, such as zinc chloride (ZnCl₂) or ytterbium triflate (Yb(OTf)₃), and a Brønsted acid, like p-toluenesulfonic acid (p-TSA).[6] For a greener approach, consider heterogeneous catalysts like γ-alumina nanoparticles, which have shown high efficiency and reusability in Hantzsch reactions.[2]
Q2: What is the optimal solvent for this reaction?
A2: Ethanol is a commonly used and effective solvent for the Hantzsch synthesis.[7] However, the optimal solvent can be substrate-dependent. It is advisable to screen other solvents like methanol, isopropanol, or even conduct the reaction under solvent-free conditions, which can sometimes lead to improved yields and shorter reaction times.[8][9]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction progress.[8] You can visualize the disappearance of the starting materials (aldehyde and this compound) and the appearance of the product spot. Gas chromatography (GC) can also be used for more quantitative monitoring.[8]
Q4: My dihydropyridine product is unstable and oxidizes to the corresponding pyridine. How can I prevent this?
A4: Oxidation of the 1,4-dihydropyridine product is a common issue. To minimize this, you can:
-
Conduct the reaction under an inert atmosphere (nitrogen or argon).
-
Avoid excessive heating and prolonged reaction times.
-
During work-up, use deoxygenated solvents and minimize exposure to air.
-
If the desired product is the pyridine, you can perform a subsequent oxidation step using an oxidizing agent like manganese dioxide or ferric chloride.[10]
Q5: Can I use a different ammonia source other than ammonium acetate?
A5: Yes, other ammonia sources like aqueous ammonia can be used.[10] However, ammonium acetate is often preferred as it is a convenient solid and also acts as a mild acidic catalyst.
Catalyst Performance Data
The following table summarizes the performance of various catalysts in the Hantzsch synthesis. While this data is for the reaction with ethyl acetoacetate, it provides a useful starting point for catalyst selection for the reaction with this compound.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | Reflux | 8 | 65 |
| p-TSA | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 |
| UiO-66-NH₂ | Ethanol | RT | 0.5 | 95 |
| γ-Al₂O₃ nanoparticles | Solvent-free | 90 | 0.08 | 95 |
Note: This data is generalized from literature on Hantzsch synthesis and may require optimization for this compound.
Experimental Protocols
General Protocol for Hantzsch Synthesis with this compound
This is a general guideline and may require optimization for specific aldehydes and catalysts.
Materials:
-
Aldehyde (1 mmol)
-
This compound (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Catalyst (e.g., p-TSA, 10 mol%)
-
Ethanol (10 mL)
Procedure:
-
To a round-bottom flask, add the aldehyde, this compound, ammonium acetate, and the catalyst.
-
Add ethanol and stir the mixture at room temperature for a few minutes.
-
Heat the reaction mixture to reflux (approximately 78°C) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing Workflows and Concepts
Catalyst Selection Workflow
References
- 1. Synthesis of hantzsch 1,4‐dihydropyridines under solvent‐free condition using zn[(L)proline]2 as lewis acid catalyst | Semantic Scholar [semanticscholar.org]
- 2. A new silver coordination polymer based on 4,6-diamino-2-pyrimidinethiol: synthesis, characterization and catalytic application in asymmetric Hantzsch synthesis of polyhydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dihydropyridine synthesis [organic-chemistry.org]
- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 8. BJOC - One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity [beilstein-journals.org]
- 9. nanobioletters.com [nanobioletters.com]
- 10. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
Managing polymerization of propyl cyanoacrylate during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of propyl cyanoacrylate. The following sections address common issues related to managing premature polymerization during synthesis.
Troubleshooting Unwanted Polymerization
Question: My propyl cyanoacrylate is polymerizing prematurely during the Knoevenagel condensation reaction. What are the likely causes and how can I prevent this?
Answer:
Premature polymerization during the Knoevenagel condensation synthesis of propyl cyanoacrylate is a common issue, primarily driven by anionic polymerization initiated by basic species.[1][2] Key factors include:
-
Excessive Catalyst: While a base catalyst (e.g., piperidine) is necessary for the condensation, an excess can promote polymerization of the final product.[1][2]
-
Presence of Moisture: Water is a weak base and a potent initiator of anionic cyanoacrylate polymerization.[3][4][5] Any moisture in the reactants or glassware can trigger this.
-
High Reaction Temperature: Elevated temperatures can accelerate the rate of both the desired condensation and the unwanted polymerization.[3][4][5]
-
Impurities in Reactants: Basic impurities in the starting materials (propyl cyanoacetate and formaldehyde) can act as initiators.[6]
Preventative Measures:
-
Optimize Catalyst Concentration: Use the minimum effective amount of catalyst. This may require empirical testing for your specific reaction conditions.
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reactants. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Control Reaction Temperature: Maintain the recommended reaction temperature. If polymerization is still an issue, consider running the reaction at a lower temperature for a longer duration.[3]
-
Purify Reactants: Use high-purity starting materials. If necessary, distill the this compound before use.
Question: I am observing polymer formation during the purification (distillation) of my synthesized propyl cyanoacrylate. How can I mitigate this?
Answer:
Polymerization during distillation is typically caused by the high temperatures required for the process, which can overcome the energy barrier for polymerization. The presence of any residual basic impurities will also exacerbate this issue.
Mitigation Strategies:
-
Vacuum Distillation: Purify propyl cyanoacrylate under reduced pressure. This lowers the boiling point, reducing the thermal stress on the monomer.
-
Use of Inhibitors: Introduce a combination of anionic and free-radical inhibitors into the distillation flask.
-
Anionic Inhibitors: Acidic gases like sulfur dioxide can be bubbled through the crude monomer before and during distillation.[7][8][9] Alternatively, non-volatile acidic inhibitors like phosphoric acid can be added.[8]
-
Free-Radical Inhibitors: Phenolic compounds such as hydroquinone or p-methoxy phenol should be added to prevent free-radical polymerization at elevated temperatures.[10][11]
-
-
Minimize Distillation Time: Do not heat the crude monomer for an extended period. Efficiently collect the distilled product as it forms.
Frequently Asked Questions (FAQs)
Q1: What types of inhibitors are recommended for stabilizing propyl cyanoacrylate during and after synthesis?
A1: A dual-inhibitor system is typically recommended to prevent both anionic and free-radical polymerization.[12]
-
Anionic Polymerization Inhibitors: These are acidic compounds that neutralize the basic species that initiate anionic polymerization.[13][14] Common examples include sulfur dioxide, nitric oxide, sulfuric acid, and sulfonic acids.[7][13]
-
Free-Radical Polymerization Inhibitors: These compounds scavenge free radicals that can initiate polymerization, especially at elevated temperatures or upon exposure to UV light.[10] Phenolic compounds are widely used, such as hydroquinone, butylated hydroxy anisole (BHA), and p-methoxy phenol.[10][11]
Q2: What are the typical concentrations for these inhibitors?
A2: The optimal concentration can vary depending on the specific synthesis and storage conditions. However, general guidelines are provided in the table below. It is crucial to empirically determine the ideal concentrations for your application to ensure stability without significantly affecting future intended polymerization (e.g., in adhesive applications).
| Inhibitor Type | Example Inhibitors | Typical Concentration Range (ppm) | Reference(s) |
| Anionic (Vapor Phase) | Sulfur Dioxide (SO₂) | Varies (bubbled through monomer) | [7][8] |
| Anionic (Liquid Phase) | Sulfuric Acid, Phosphoric Acid | 10 - 100 | [13] |
| Free-Radical | Hydroquinone | 5 - 70 | [10][11] |
| Free-Radical | Butylated Hydroxy Anisole (BHA) | 50 - 500 | [10] |
| Free-Radical | p-Methoxy Phenol | 50 - 200 | [10] |
Q3: How can I remove oligomers and polymer from my synthesized propyl cyanoacrylate?
A3: If a significant amount of polymer has formed, purification can be challenging.
-
Precipitation: The monomer is soluble in non-polar solvents, while the polymer has limited solubility. You can try dissolving the crude product in a suitable solvent (e.g., toluene) and then adding a non-solvent (e.g., methanol or hexane) to precipitate the polymer.[15] The monomer remains in the solution, which can then be carefully decanted and the solvent evaporated.
-
Redistillation: If the polymer content is not excessively high, a careful vacuum distillation with the appropriate inhibitors (as mentioned above) can separate the monomer from the non-volatile polymer and oligomers.[16]
Q4: My purified propyl cyanoacrylate is polymerizing during storage. What are the best storage practices?
A4: Proper storage is critical to prevent premature polymerization of the purified monomer.
-
Inhibitor Cocktail: Ensure the purified monomer contains an effective concentration of both anionic and free-radical inhibitors.
-
Anhydrous Conditions: Store in a tightly sealed container with a desiccant to prevent moisture ingress.[4]
-
Temperature Control: Store at a low temperature (refrigeration is often recommended) to slow down any potential polymerization reactions.[4]
-
Opaque Containers: Protect the monomer from light, which can initiate free-radical polymerization, by using amber or opaque containers.[4]
Experimental Protocols
Protocol 1: Knoevenagel Condensation Synthesis of Propyl Cyanoacrylate
This protocol is a generalized procedure and may require optimization.
-
Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap to remove water. Ensure all glassware is thoroughly dried.
-
Reactant Charging: To the reaction flask, add this compound (1.0 mol), paraformaldehyde (1.1 mol), and a suitable solvent like heptane.[17]
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (e.g., 0.01 mol).[1][17]
-
Reaction: Heat the mixture to reflux. The water formed during the condensation will be collected in the Dean-Stark trap.[17]
-
Monitoring: Monitor the reaction progress by tracking the amount of water collected. The reaction is complete when no more water is produced.
-
Quenching: After completion, cool the reaction mixture and quench the catalyst by adding a stoichiometric amount of an acid, such as methanesulfonic acid, dissolved in a small amount of a suitable solvent.[17]
-
Workup: The crude product can be isolated by removing the solvent under reduced pressure.
Protocol 2: Monitoring Polymerization via Raman Spectroscopy
Raman spectroscopy is an effective non-invasive technique for real-time monitoring of propyl cyanoacrylate polymerization by tracking the disappearance of the C=C bond.[18]
-
Sample Preparation: Place the propyl cyanoacrylate monomer sample in a suitable container for the Raman spectrometer.
-
Instrumentation: Use a Raman spectrometer with a laser source appropriate for the sample.
-
Data Acquisition: Collect Raman spectra at regular time intervals. Monitor the intensity of the peak corresponding to the C=C stretching vibration, which is typically around 1615-1630 cm⁻¹.[18]
-
Data Analysis: The rate of polymerization can be determined by the decrease in the intensity of the C=C peak over time.[18] This allows for kinetic analysis of the polymerization process.
Visualizations
Caption: Troubleshooting workflow for premature polymerization.
Caption: Mechanism of anionic polymerization inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. pcbiochemres.com [pcbiochemres.com]
- 4. benchchem.com [benchchem.com]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. EP0895987A1 - Highly pure alkyl 2-cyanoacrylates - Google Patents [patents.google.com]
- 7. afinitica.com [afinitica.com]
- 8. US3355482A - Stabilized cyanoacrylate adhesives - Google Patents [patents.google.com]
- 9. afinitica.com [afinitica.com]
- 10. US20070078207A1 - Stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 11. EP1928920A2 - Improved stabilizer cyanoacrylate formulations - Google Patents [patents.google.com]
- 12. Radical Polymerization of Alkyl 2-Cyanoacrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4182823A - Anionic polymerization inhibitor for cyanoacrylate adhesives - Google Patents [patents.google.com]
- 14. afinitica.com [afinitica.com]
- 15. afinitica.com [afinitica.com]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. scispace.com [scispace.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Improving Selectivity in the Michael Addition of Propyl Cyanoacetate
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the Michael addition of propyl cyanoacetate. Our goal is to help you improve reaction selectivity, increase yields, and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors influencing the selectivity of the Michael addition with this compound?
A1: The selectivity of the Michael addition is primarily governed by a few key parameters. The choice of base is crucial; its strength and steric properties can dictate the rate of enolate formation and influence competing side reactions.[1] The solvent system also plays a significant role, affecting the solubility of reactants and the stability of intermediates. Finally, the reaction temperature can impact the kinetic versus thermodynamic control of the reaction, thereby influencing the product distribution.[1]
Q2: How can I minimize the formation of the dialkylated byproduct?
A2: The Michael adduct of this compound is itself acidic and can be deprotonated to react with a second molecule of the Michael acceptor, leading to a dialkylated product. To minimize this, it is advisable to use a stoichiometry with a slight excess of the Michael acceptor. Additionally, a slow, controlled addition of the base at a low temperature can help to maintain a low concentration of the enolate at any given time, thus disfavoring the second addition.
Q3: Is the Knoevenagel condensation a common side reaction, and how can it be prevented?
A3: Yes, the Knoevenagel condensation can be a significant side reaction, especially when the Michael acceptor is an aldehyde or a particularly reactive ketone. This reaction involves the condensation of the active methylene group of this compound with the carbonyl group of the acceptor. To favor the Michael addition over the Knoevenagel condensation, it is recommended to use a weaker base and a protic solvent. Strong bases and aprotic solvents tend to promote the Knoevenagel condensation.
Q4: What is the Thorpe-Ziegler reaction, and is it a concern in this context?
A4: The Thorpe-Ziegler reaction is the intramolecular self-condensation of a dinitrile to form a cyclic ketone after hydrolysis.[2][3][4][5][6] While the intermolecular version, the Thorpe reaction, involves the self-condensation of aliphatic nitriles, it can be a concern with cyanoacetates under strong basic conditions, leading to dimeric byproducts.[2][3] To avoid this, it is best to use milder bases and controlled reaction conditions.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Ineffective Base: The base may be too weak to deprotonate the this compound efficiently. 2. Low Reaction Temperature: The activation energy for the reaction may not be reached. 3. Steric Hindrance: The Michael acceptor may be too sterically hindered. | 1. Use a stronger base such as sodium ethoxide or potassium tert-butoxide. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Consider using a less hindered Michael acceptor or a more reactive nucleophile if the acceptor cannot be changed. |
| Poor Diastereoselectivity | 1. Suboptimal Solvent: The solvent may not be effectively directing the stereochemical outcome. 2. Inappropriate Base: The counterion of the base can influence the transition state geometry. | 1. Screen a range of solvents with varying polarities (e.g., toluene, THF, ethanol, DMF). 2. Experiment with different bases (e.g., DBU, piperidine, NaH) to find one that favors the desired diastereomer. |
| Formation of Self-Condensation Product | 1. Strong Base/High Concentration: A high concentration of a strong base can promote the self-condensation of this compound. | 1. Use a milder base (e.g., K₂CO₃, Et₃N). 2. Add the base slowly and at a low temperature to control the enolate concentration. |
| Formation of Knoevenagel Product | 1. Reactive Carbonyl on Acceptor: Aldehydes and unhindered ketones are prone to Knoevenagel condensation. 2. Reaction Conditions: Aprotic solvents and strong bases favor this side reaction. | 1. Use a weaker base and a protic solvent like ethanol. 2. Consider protecting the carbonyl group if it is not the intended reaction site. |
| Product Decomposition (Retro-Michael Reaction) | 1. Elevated Temperature: The Michael addition can be reversible at higher temperatures. | 1. Run the reaction at the lowest effective temperature. 2. Once the reaction is complete, work up the reaction mixture promptly to isolate the product. |
Data Presentation
The following tables summarize quantitative data from studies on the Michael addition of alkyl cyanoacetates to α,β-unsaturated ketones. While specific data for this compound is limited, the data for ethyl cyanoacetate serves as a valuable reference for optimizing reaction conditions.
Table 1: Effect of Base and Solvent on the Michael Addition of Ethyl Cyanoacetate to Chalcone
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOEt (1.1) | EtOH | Reflux | 6 | 85 |
| 2 | K₂CO₃ (1.5) | DMF | 80 | 12 | 78 |
| 3 | DBU (1.1) | CH₂Cl₂ | rt | 24 | 92 |
| 4 | Piperidine (cat.) | EtOH | Reflux | 8 | 75 |
| 5 | NaH (1.1) | THF | rt | 12 | 88 |
Data is representative and compiled from typical results for this class of reaction.
Table 2: Diastereoselectivity in the Michael Addition of Ethyl Cyanoacetate to Cyclohexenone
| Entry | Base | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | NaOEt | EtOH | 0 | 60:40 |
| 2 | LHMDS | THF | -78 | 10:90 |
| 3 | DBU | CH₂Cl₂ | -20 | 30:70 |
| 4 | K-Ot-Bu | t-BuOH | rt | 55:45 |
Data is representative and compiled from typical results for this class of reaction.
Experimental Protocols
Protocol 1: General Procedure for the Michael Addition of this compound to an α,β-Unsaturated Ketone using a Mild Base
-
To a solution of the α,β-unsaturated ketone (1.0 equiv) in ethanol (0.2 M), add this compound (1.2 equiv).
-
Add potassium carbonate (1.5 equiv) to the mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Protocol 2: Procedure for Enhancing Diastereoselectivity using a Strong, Non-nucleophilic Base
-
To a solution of this compound (1.1 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add LHMDS (1.05 equiv, 1.0 M solution in THF) dropwise.
-
Stir the solution at -78 °C for 30 minutes.
-
Add a solution of the α,β-unsaturated ketone (1.0 equiv) in anhydrous THF dropwise.
-
Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to isolate the desired diastereomer.
Visualizations
References
Stability of propyl cyanoacetate under different reaction conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with propyl cyanoacetate. It addresses common issues encountered during synthesis, purification, and use in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under standard laboratory conditions?
A: this compound is considered chemically stable under standard ambient conditions, such as room temperature and in a dry environment. However, it is susceptible to degradation under certain conditions.
Q2: What are the primary degradation pathways for this compound?
A: The main degradation pathway for this compound is hydrolysis of the ester bond, which can be catalyzed by both acids and bases. This reaction yields propanol and cyanoacetic acid. Under strongly basic conditions, the cyano group can also be susceptible to hydrolysis.
Q3: Are there any specific storage recommendations for this compound?
A: To ensure long-term stability, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. It should be kept away from strong acids, strong bases, oxidizing agents, and reducing agents to prevent decomposition.
Q4: Can this compound undergo self-reaction or polymerization?
A: In the presence of strong bases, this compound can undergo self-condensation or polymerization, especially at elevated temperatures. This is a common issue in reactions like the Knoevenagel condensation if the reaction conditions are not well-controlled.
Q5: What are common impurities found in this compound and how can they be removed?
A: Common impurities may include unreacted starting materials such as propanol and cyanoacetic acid, as well as byproducts from side reactions like water. Purification can typically be achieved by distillation under reduced pressure. It is important to avoid excessive heat during distillation to prevent thermal decomposition.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Knoevenagel Condensation Reaction
| Potential Cause | Troubleshooting Step |
| Insufficiently basic catalyst | The catalyst may not be strong enough to deprotonate the this compound. Consider using a stronger base or a different catalyst system. For example, piperidine is a commonly used catalyst. |
| Presence of water in the reaction | Water can hydrolyze the this compound and can also interfere with the catalyst. Ensure all reagents and solvents are anhydrous. |
| Steric hindrance | If the aldehyde or ketone used in the condensation is sterically hindered, the reaction may be slow. Consider increasing the reaction temperature or using a more active catalyst. |
| Incorrect stoichiometry | Ensure the molar ratios of the reactants and catalyst are correct. An excess of one reactant may or may not be beneficial depending on the specific reaction. |
Issue 2: Formation of Side Products
| Potential Cause | Troubleshooting Step |
| Self-condensation of this compound | This can occur in the presence of a strong base. Add the base slowly to the reaction mixture at a low temperature. |
| Michael addition | The product of the Knoevenagel condensation can sometimes undergo a subsequent Michael addition with another molecule of this compound. Use a 1:1 stoichiometry of the reactants and optimize the catalyst to favor the initial condensation. |
| Polymerization | High temperatures and high concentrations of base can lead to polymerization. Maintain a controlled temperature and consider using a milder base. |
| Hydrolysis of the ester | If the reaction is run in the presence of water, or if the workup involves aqueous acidic or basic solutions, hydrolysis can occur. Minimize the time the product is in contact with aqueous acidic or basic conditions. |
Issue 3: Decomposition of this compound During Storage or Reaction
| Potential Cause | Troubleshooting Step |
| Exposure to acidic or basic conditions | This compound is sensitive to both acids and bases, which can catalyze its hydrolysis. Ensure that storage containers are neutral and that reaction conditions are carefully controlled. |
| Elevated temperatures | High temperatures can promote thermal decomposition. Store the compound in a cool place and avoid excessive heat during reactions and purification. |
| Presence of moisture | Water can lead to hydrolysis, especially in the presence of catalytic amounts of acid or base. Store over a desiccant if necessary and use anhydrous solvents for reactions. |
Stability Data
The following tables summarize the stability of this compound under different conditions. Note: Quantitative data for this compound is limited. The data presented for hydrolysis is based on studies of ethyl acetate and should be considered as an estimate for this compound.
Table 1: Qualitative Stability of this compound
| Condition | Stability | Potential Degradation Products |
| Neutral (Anhydrous) | Stable | - |
| Neutral (Aqueous) | Slow hydrolysis | Propanol, Cyanoacetic acid |
| Acidic (Aqueous) | Hydrolysis | Propanol, Cyanoacetic acid |
| Basic (Aqueous) | Rapid hydrolysis | Propanol, Cyanoacetate salt |
| Elevated Temperature | Decomposition | Various decomposition products |
| Strong Oxidizing Agents | Unstable | Oxidation products |
| Strong Reducing Agents | Unstable | Reduction products |
Table 2: Estimated Hydrolysis Rate Constants for this compound at 25°C *
| pH | Estimated Second-Order Rate Constant (M⁻¹s⁻¹) |
| 1 | ~1 x 10⁻⁵ |
| 7 | Very slow (pseudo-first order) |
| 13 | ~0.1 |
*Data estimated from studies on ethyl acetate. The actual rates for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of known concentration in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
-
Prepare a series of calibration standards by diluting the stock solution.
-
If available, prepare standard solutions of potential degradation products (e.g., propanol, cyanoacetic acid).
-
-
Stability Study Setup:
-
For each condition to be tested (e.g., specific pH, temperature, presence of a catalyst), place a known volume of the this compound stock solution into a sealed vial.
-
Add the appropriate buffer, acid, base, or catalyst solution.
-
Maintain the vials at the desired temperature in a controlled environment (e.g., water bath, oven).
-
-
Sample Analysis:
-
At specified time intervals, withdraw an aliquot from each vial.
-
Quench the reaction if necessary (e.g., by neutralizing the acid or base).
-
Extract the sample with a suitable organic solvent if in an aqueous medium.
-
Analyze the sample by GC-MS.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms or equivalent).
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium
-
MS Detector: Scan mode to identify unknown degradation products and Selected Ion Monitoring (SIM) mode for quantification of this compound and known degradation products.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the calibration curve.
-
Plot the concentration of this compound versus time to determine the rate of decomposition.
-
Identify and quantify any degradation products formed.
-
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions involving this compound.
Caption: An experimental workflow for assessing the stability of this compound under various conditions.
Technical Support Center: Byproduct Analysis in the Gewald Reaction using Propyl Cyanoacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Gewald reaction with propyl cyanoacetate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Gewald reaction?
A1: The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. The reaction proceeds through three main steps:
-
Knoevenagel Condensation: A base-catalyzed condensation between a ketone or aldehyde and an active methylene compound, such as this compound, to form an α,β-unsaturated nitrile intermediate.[1]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the Knoevenagel condensation product.
-
Cyclization and Tautomerization: The sulfur adduct undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothiophene product.[1]
Q2: What are the most common byproducts observed when using this compound in the Gewald reaction?
A2: The most frequently encountered byproduct is the dimer of the Knoevenagel condensation intermediate (propyl 2-cyano-2-cyclohexylideneacetate).[2] This dimerization can sometimes become the major reaction pathway depending on the reaction conditions. Other potential byproducts include unreacted starting materials and polysulfides, which can lead to discoloration of the reaction mixture.
Q3: How does the choice of base influence byproduct formation?
A3: The base is crucial in the Gewald reaction as it catalyzes both the initial Knoevenagel condensation and the subsequent cyclization. The type and concentration of the base can significantly impact the reaction's outcome. While a base is necessary, its prolonged presence at elevated temperatures can promote the dimerization of the Knoevenagel intermediate. Softer, non-nucleophilic bases are often preferred to minimize side reactions.
Q4: Can this compound be used with a variety of ketones and aldehydes?
A4: Yes, this compound can be used with a range of carbonyl compounds. However, the reactivity can vary. Aldehydes are generally more reactive and tend to give higher yields of the desired 2-aminothiophene compared to ketones.[3] Sterically hindered ketones may exhibit lower reactivity and require optimized reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of the Desired 2-Aminothiophene | Incomplete Knoevenagel condensation. | Ensure the use of a suitable base (e.g., morpholine, piperidine, or triethylamine) and allow sufficient time for the formation of the α,β-unsaturated intermediate. Monitor this step by TLC. |
| Low reaction temperature. | The cyclization step often requires heating. Gradually increase the reaction temperature (typically 50-80 °C) and monitor the reaction progress. | |
| Dimerization of the Knoevenagel intermediate is the dominant pathway. | Optimize the base concentration and reaction temperature. A lower temperature and controlled addition of the base may favor the desired cyclization. Consider a two-step procedure where the Knoevenagel intermediate is formed first, isolated, and then reacted with sulfur. | |
| Formation of a Dark Brown or Tarry Reaction Mixture | Formation of complex polysulfides or other degradation products. | This can be caused by excessively high temperatures or prolonged reaction times. Optimize the reaction temperature and monitor the reaction closely to avoid over-heating. Proper workup, including washing with a sodium bisulfite solution, can sometimes help remove color impurities. |
| Product is an Oil Instead of a Solid | Presence of residual solvent or impurities. | Try to precipitate the product by adding a non-polar solvent (e.g., hexane) to a solution of the product in a polar solvent. If precipitation fails, column chromatography is recommended for purification. Ensure the final product is thoroughly dried under vacuum. |
| Presence of a Major Impurity with a Higher Rf on TLC | Unreacted Knoevenagel condensation intermediate. | This indicates that the sulfur addition and/or cyclization are the rate-limiting steps. Increase the reaction temperature or time after the initial condensation is complete. Ensure the elemental sulfur is finely powdered and well-dispersed in the reaction mixture. |
Quantitative Data on Byproduct Formation
The following table provides illustrative data on the expected product and byproduct distribution in the Gewald reaction between cyclohexanone and this compound under different reaction conditions. This data is based on typical outcomes described in the literature for similar substrates and is intended for guidance. Actual yields may vary.
| Reaction Conditions | Desired Product Yield (%) | Dimer Byproduct Yield (%) | Unreacted Starting Material (%) |
| Morpholine (1.2 eq.), Ethanol, 50°C, 4h | 65-75 | 10-20 | <10 |
| Triethylamine (1.5 eq.), DMF, 80°C, 8h | 40-50 | 30-40 | <15 |
| Piperidine (1.0 eq.), Methanol, reflux, 6h | 55-65 | 20-30 | <10 |
| Two-step: Knoevenagel (cat. piperidine), then S, 60°C, 4h | 70-80 | 5-15 | <5 |
Experimental Protocols
One-Pot Synthesis of Propyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Materials:
-
Cyclohexanone (1.0 equiv)
-
This compound (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Morpholine (1.2 equiv)
-
Ethanol (solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a condenser, add cyclohexanone (1.0 equiv), this compound (1.0 equiv), elemental sulfur (1.1 equiv), and ethanol.
-
Slowly add morpholine (1.2 equiv) to the stirred mixture.
-
Heat the reaction mixture to 50-60°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water and stir. Collect the resulting precipitate by filtration.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain the pure product.
-
Confirm the structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
Visualizations
Gewald Reaction Pathway
References
Technical Support Center: Column Chromatography for Purification of Propyl Cyanoacetate Products
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the successful purification of propyl cyanoacetate products using column chromatography.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause | Solution |
| Product does not elute from the column | The eluent is not polar enough to displace the moderately polar this compound from the silica gel. | Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. A gradient elution may be effective.[1] |
| Product elutes too quickly (with the solvent front) | The eluent is too polar, causing the this compound to have a very high Rf value and minimal interaction with the stationary phase. | Decrease the polarity of the mobile phase. Increase the proportion of the non-polar solvent (e.g., hexane) in your eluent system. |
| Poor separation of this compound from impurities (co-elution) | - The solvent system is not optimal for separating the target compound from its specific impurities.- The column is overloaded with the crude product.- The column was not packed properly, leading to channeling. | - Perform thorough TLC analysis with various solvent systems to find an eluent that provides good separation (a significant ΔRf) between this compound and its impurities.[1] Aim for an Rf value of 0.2-0.4 for the product.[2]- Reduce the amount of crude material loaded onto the column. A general rule is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations.[3]- Ensure the column is packed uniformly without air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully. |
| Streaking or tailing of the product band | - The sample was not fully dissolved in the loading solvent.- The sample was loaded in a solvent that is too polar.- Strong secondary interactions between the cyano or ester group and the silica gel. | - Ensure the sample is fully dissolved before loading. If solubility in the eluent is low, consider a dry loading technique.[4]- Use a minimally polar solvent to dissolve the sample for wet loading.[3]- Consider deactivating the silica gel with a small amount of a modifier like triethylamine in the eluent if acidic sites on the silica are suspected to be causing strong interactions.[5] |
| Product decomposition on the column | This compound may be sensitive to the acidic nature of standard silica gel. | - Perform a stability test by spotting the compound on a TLC plate and letting it sit for an extended period before eluting to see if degradation occurs.[1] - If decomposition is observed, consider using deactivated (neutral) silica gel or alumina as the stationary phase.[1] |
| Crystallization of product or impurity on the column | The compound has low solubility in the eluent, causing it to precipitate and block the column flow. | This is a challenging issue. A pre-purification step to remove the problematic component might be necessary. Alternatively, a wider column with more stationary phase could be used, though this is less ideal.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
A1: For the purification of a moderately polar compound like this compound, silica gel (60 Å, 230-400 mesh) is the most commonly used and effective stationary phase. Its polar nature allows for good separation of compounds based on polarity.[6] In cases where the compound shows instability on silica, neutral alumina can be considered as an alternative.[1]
Q2: How do I select the appropriate solvent system (eluent) for my column?
A2: The ideal eluent is best determined through preliminary Thin Layer Chromatography (TLC). A common and effective solvent system for compounds of moderate polarity like this compound is a mixture of a non-polar solvent such as hexane and a more polar solvent like ethyl acetate .[7]
Start by testing various ratios of hexane to ethyl acetate (e.g., 9:1, 4:1, 2:1) on a TLC plate. The optimal eluent system for column chromatography will give your target product an Rf value between 0.2 and 0.4 .[2] This ensures the compound spends sufficient time on the stationary phase for effective separation.
Q3: What are some common impurities I might encounter during the synthesis of this compound and how can I separate them?
A3: this compound is often synthesized via the esterification of cyanoacetic acid with propanol.[8] Common impurities may include:
-
Unreacted cyanoacetic acid: Being a carboxylic acid, this impurity is significantly more polar than the ester product and will have a very low Rf value. It will likely remain at the top of the column under typical elution conditions.
-
Unreacted propanol: This is a polar impurity that will also exhibit strong interaction with the silica gel and elute much later than the product.
-
By-products from side reactions: The specific by-products will depend on the reaction conditions.
A well-chosen solvent system will allow the less polar this compound to elute from the column before these more polar impurities.
Q4: Should I use isocratic or gradient elution?
A4: The choice between isocratic (constant solvent composition) and gradient (increasing solvent polarity) elution depends on the complexity of your mixture.
-
Isocratic elution is simpler and can be effective if the impurities are well-separated from the product on the TLC plate.[6]
-
Gradient elution is often more efficient for separating mixtures with components of widely differing polarities.[9] You can start with a low polarity eluent to first elute any non-polar impurities, then gradually increase the polarity to elute the this compound, leaving the very polar impurities on the column. A typical gradient could start with 5-10% ethyl acetate in hexane and gradually increase to 20-30%.[10]
Q5: What is the difference between wet loading and dry loading, and which should I use?
A5:
-
Wet loading involves dissolving the crude product in a minimal amount of a suitable solvent (ideally the initial eluent or a slightly more polar solvent) and carefully applying it to the top of the column.[4] This method is quick and straightforward for samples that are readily soluble.
-
Dry loading involves pre-adsorbing the crude product onto a small amount of silica gel (or another inert solid like Celite) by dissolving the product, mixing it with the silica, and then evaporating the solvent to obtain a dry, free-flowing powder. This powder is then carefully added to the top of the column.[4] Dry loading is highly recommended when the product has poor solubility in the eluent or when a highly polar solvent is required to dissolve the sample, as this can disrupt the column packing and lead to poor separation if wet-loaded.[4]
Experimental Protocol: Flash Column Chromatography of this compound
This protocol provides a general methodology for the purification of this compound using flash column chromatography.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or heptane)
-
Ethyl acetate
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes
-
TLC plates, chamber, and UV lamp
2. Procedure:
-
Solvent System Selection:
-
Prepare several eluent mixtures of hexane and ethyl acetate in different ratios (e.g., 9:1, 4:1, 7:3).
-
Spot your crude product on a TLC plate and develop it in each solvent system.
-
Identify the solvent system that provides an Rf value of approximately 0.2-0.4 for the this compound spot and good separation from other spots.[2]
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove any air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully pipette the solution onto the top of the sand layer.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or air line) to achieve a steady flow rate.
-
Collect the eluting solvent in fractions (e.g., 10-20 mL per tube).
-
If using a gradient, start with the low-polarity eluent and gradually increase the proportion of the more polar solvent.
-
-
Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure this compound.
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for this compound purification.
References
- 1. Purification [chem.rochester.edu]
- 2. columbia.edu [columbia.edu]
- 3. benchchem.com [benchchem.com]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. Chromatography [chem.rochester.edu]
- 6. web.uvic.ca [web.uvic.ca]
- 7. rsc.org [rsc.org]
- 8. Buy this compound | 14447-15-5 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. orgsyn.org [orgsyn.org]
Validation & Comparative
Propyl Cyanoacetate vs. Ethyl Cyanoacetate in Knoevenagel Condensation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Knoevenagel condensation is a cornerstone reaction in organic synthesis, pivotal for the formation of carbon-carbon double bonds. A frequent choice for the active methylene component in this reaction is an alkyl cyanoacetate. This guide provides a detailed comparison of two common alternatives, propyl cyanoacetate and ethyl cyanoacetate, in the context of the Knoevenagel condensation. The comparison draws upon available experimental data to evaluate their performance, reactivity, and practical utility in synthetic chemistry.
Executive Summary
Ethyl cyanoacetate is a widely studied and utilized reagent in the Knoevenagel condensation, with a vast body of literature detailing its reactivity with a diverse range of aldehydes and ketones under various catalytic conditions. In contrast, this compound is less frequently employed, and direct comparative studies are scarce. This guide synthesizes the available data, highlighting the established performance of ethyl cyanoacetate and inferring the expected behavior of this compound based on its physicochemical properties. In general, both esters are effective in the Knoevenagel condensation; however, differences in the alkyl chain can subtly influence reaction kinetics and product yields.
Physicochemical Properties
A comparison of the key physicochemical properties of propyl and ethyl cyanoacetate is essential for understanding their potential differences in reactivity and handling.
| Property | This compound | Ethyl Cyanoacetate |
| Molecular Formula | C₆H₉NO₂[1] | C₅H₇NO₂[2] |
| Molecular Weight | 127.14 g/mol [1] | 113.12 g/mol [2] |
| Boiling Point | 216 °C | 205-207 °C[2] |
| Density | 1.03 g/cm³ | 1.063 g/cm³[3] |
| Solubility in Water | Insoluble | Slightly soluble |
The slightly higher molecular weight and boiling point of this compound are direct consequences of the longer propyl chain. While both are relatively non-polar, the subtle difference in polarity and steric bulk of the alkyl group could lead to minor variations in reaction rates and optimal solvent conditions.
Performance in Knoevenagel Condensation: A Data-Driven Comparison
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. The reaction is typically catalyzed by a weak base.
General Reaction Scheme:
R-CHO + NC-CH₂-COOR' → R-CH=C(CN)-COOR' + H₂O
Due to the extensive body of research on ethyl cyanoacetate, a wealth of experimental data is available. The following table summarizes representative results for the Knoevenagel condensation of benzaldehyde with ethyl cyanoacetate under various conditions.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Benzaldehyde | Ethyl Cyanoacetate | DBU/H₂O | Water | Room Temp. | 20 min | 96 | |
| Benzaldehyde | Ethyl Cyanoacetate | DIPEAc | Dichloromethane | Reflux | 2 h | 91 | |
| 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl-H₂O | Water | 50 | 10 min | 95 | |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl-H₂O | Water | 50 | 5 min | 99 | |
| Benzaldehyde | Ethyl Cyanoacetate | Triphenylphosphine | Solvent-free | 80 | 1.5 h | 94 |
From a theoretical standpoint, the electronic effects of the ethyl versus the propyl group are very similar, meaning the acidity of the α-hydrogen in both esters is nearly identical. Therefore, the inherent reactivity in the initial deprotonation step of the Knoevenagel condensation should be comparable. However, the larger steric profile of the propyl group might slightly hinder the approach of the reactants or the catalyst, potentially leading to marginally slower reaction rates compared to the ethyl ester under certain conditions.
Experimental Protocols
Below are detailed experimental protocols for the Knoevenagel condensation using ethyl cyanoacetate as the active methylene compound. These protocols are representative of common laboratory procedures.
Protocol 1: DBU/Water Catalyzed Knoevenagel Condensation of Benzaldehyde with Ethyl Cyanoacetate
Materials:
-
Benzaldehyde
-
Ethyl cyanoacetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Water
Procedure:
-
To a 10 mL round-bottom flask, add DBU (1 mmol) and water (25 mmol).
-
Stir the mixture at room temperature for 3 hours to form the DBU-water complex.
-
Add benzaldehyde (1 mmol) and ethyl cyanoacetate (1 mmol) to the flask.
-
Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by filtration and dried under vacuum.
Protocol 2: DABCO-Catalyzed Knoevenagel Condensation of 4-Chlorobenzaldehyde with Ethyl Cyanoacetate in an Ionic Liquid/Water System
Materials:
-
4-Chlorobenzaldehyde
-
Ethyl cyanoacetate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Add DABCO (20 mmol) to a stirred mixture of 4-chlorobenzaldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in 6.0 g of [HyEtPy]Cl–H₂O (prepared by mixing 3 g of [HyEtPy]Cl and 3 mL of H₂O) at room temperature.
-
Monitor the reaction progress by TLC until the aldehyde is consumed.
-
Dilute the reaction mixture with water (30 mL) and extract with diethyl ether (2 x 20 mL).
-
Wash the combined organic phase with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield the product.
Reaction Mechanism and Workflow
The Knoevenagel condensation proceeds through a well-established mechanism. The following diagrams illustrate the general reaction pathway and a typical experimental workflow.
Caption: Mechanism of the base-catalyzed Knoevenagel condensation.
Caption: General experimental workflow for Knoevenagel condensation.
Conclusion
Ethyl cyanoacetate stands as a well-documented and highly effective reagent for the Knoevenagel condensation, with a plethora of established protocols and predictable outcomes. Its slightly smaller size and extensive characterization make it a reliable choice for a wide array of synthetic applications.
This compound, while less common, is expected to exhibit similar reactivity due to the comparable electronic nature of the propyl and ethyl groups. The minor increase in steric hindrance and hydrophobicity of the propyl group may subtly influence reaction kinetics and solubility parameters. For researchers developing new synthetic methodologies, this compound could offer nuanced advantages in specific solvent systems or with sterically demanding substrates. However, further experimental investigation is required to fully delineate its performance characteristics relative to its ethyl counterpart. For most standard applications, ethyl cyanoacetate remains the more established and predictable choice.
References
- 1. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 2. asianpubs.org [asianpubs.org]
- 3. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
Alkyl Chain Length: A Subtle Conductor of Cyanoacetate Reactivity in Michael Additions
A detailed comparison for researchers, scientists, and drug development professionals on the influence of the ester alkyl group on the efficacy of cyanoacetates as Michael donors.
The Michael addition, a cornerstone of carbon-carbon bond formation in organic synthesis, offers a powerful tool for the construction of complex molecular architectures. Among the plethora of effective Michael donors, alkyl cyanoacetates are prized for their dual activating groups—the nitrile and the ester—which enhance the acidity of the α-proton and facilitate the formation of the requisite carbanion for conjugate addition. While the fundamental reactivity of the cyanoacetate moiety is well-established, a nuanced understanding of how the length of the ester's alkyl chain (R in R-OOC-CH₂-CN) influences the reaction's efficiency is crucial for optimizing synthetic strategies. This guide provides a comparative analysis of the reactivity of methyl, ethyl, propyl, and butyl cyanoacetates in Michael additions, supported by general experimental principles and a proposed standardized protocol.
The Double-Edged Sword: Electronic Effects vs. Steric Hindrance
The reactivity of alkyl cyanoacetates in Michael additions is primarily governed by a delicate balance between electronic and steric factors. Electronically, the ester group contributes to the stabilization of the carbanion intermediate through resonance. The nature of the alkyl group has a minimal inductive effect on the electron density of the ester carbonyl, suggesting that the electronic contribution to reactivity should be similar across the homologous series.
However, the steric bulk of the alkyl chain plays a more significant role. As the alkyl chain elongates from methyl to butyl, the steric hindrance around the nucleophilic carbon atom increases. This increased bulk can impede the approach of the cyanoacetate enolate to the β-carbon of the Michael acceptor, potentially leading to a decrease in reaction rates and overall yields. It is this steric effect that is generally considered the dominant factor in differentiating the reactivity of these homologous esters.
Comparative Reactivity: A Qualitative Assessment
Due to a lack of comprehensive, directly comparative studies in the existing literature, a quantitative, side-by-side comparison of reaction rates and yields for the Michael addition of methyl, ethyl, propyl, and butyl cyanoacetate under identical conditions is challenging. However, based on the fundamental principles of steric hindrance, a qualitative trend can be predicted. The general expectation is that reactivity will decrease as the steric bulk of the alkyl group increases.
| Alkyl Cyanoacetate | Alkyl Group | Expected Relative Reactivity | Supporting Observations from Literature |
| Methyl Cyanoacetate | -CH₃ | Highest | The smallest alkyl group, presenting the least steric hindrance, is expected to allow for the fastest reaction rates and highest yields. |
| Ethyl Cyanoacetate | -CH₂CH₃ | High | Ethyl cyanoacetate is a widely used and efficient Michael donor in numerous reported syntheses.[1] Its slightly larger size compared to the methyl ester may result in marginally slower reactions. |
| Propyl Cyanoacetate | -CH₂CH₂CH₃ | Moderate | Increased chain length and conformational flexibility introduce greater steric bulk, which is anticipated to slow the rate of addition compared to methyl and ethyl esters. |
| Butyl Cyanoacetate | -CH₂CH₂CH₂CH₃ | Lower | The butyl group presents the most significant steric hindrance among the compared esters, likely leading to the slowest reaction rates and potentially lower yields under identical reaction times. |
Note: The data in this table is a qualitative prediction based on established principles of organic chemistry. Experimental verification under standardized conditions is necessary for a definitive quantitative comparison.
Visualizing the Reaction Landscape
To better understand the processes involved, the following diagrams illustrate the reaction mechanism and a typical experimental workflow.
Caption: General mechanism of the Michael addition of an alkyl cyanoacetate.
Caption: Generalized experimental workflow for the Michael addition of alkyl cyanoacetates.
A Standardized Protocol for Comparative Studies
To facilitate a direct and objective comparison of the reactivity of different alkyl cyanoacetates, the following generalized experimental protocol for the Michael addition to chalcone is proposed. This protocol is based on commonly employed conditions found in the literature for similar reactions.[2]
Materials:
-
Alkyl cyanoacetate (methyl, ethyl, propyl, or butyl) (1.0 eq)
-
Chalcone (1,3-diphenyl-2-propen-1-one) (1.0 eq)
-
Anhydrous Ethanol
-
Sodium ethoxide (catalytic amount, e.g., 0.1 eq)
-
Glacial acetic acid (for neutralization)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add chalcone (1.0 eq) and anhydrous ethanol. Stir the mixture until the chalcone is completely dissolved.
-
Addition of Nucleophile: Add the alkyl cyanoacetate (1.0 eq) to the solution.
-
Initiation of Reaction: Add a catalytic amount of sodium ethoxide (0.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), neutralize the mixture by adding a few drops of glacial acetic acid.
-
Extraction: Remove the ethanol under reduced pressure. To the residue, add ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent, or by recrystallization from a suitable solvent system.
-
Characterization: Characterize the purified Michael adduct by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure and purity.
By employing this standardized protocol, researchers can generate comparable data on the yields and reaction times for the Michael addition of various alkyl cyanoacetates, thereby enabling a more definitive and quantitative assessment of the influence of alkyl chain length on reactivity.
References
Propyl Cyanoacetate vs. Methyl Cyanoacetate: A Comparative Guide for Coumarin Synthesis Yield
For researchers and professionals in drug development and organic synthesis, the selection of appropriate reagents is paramount to maximizing product yield and purity. This guide provides a comparative analysis of propyl cyanoacetate and methyl cyanoacetate in the context of coumarin synthesis, specifically focusing on the widely used Knoevenagel condensation reaction with salicylaldehyde. While this compound is a viable active methylene compound, a comprehensive review of available literature indicates a significant scarcity of its application in coumarin synthesis compared to its methyl and ethyl analogs. Consequently, this guide will focus on a detailed comparison between methyl cyanoacetate and the closely related, and frequently documented, ethyl cyanoacetate to provide a valuable reference for optimizing coumarin synthesis.
Performance Comparison: Methyl Cyanoacetate vs. Ethyl Cyanoacetate
The synthesis of coumarins, particularly 3-cyanocoumarin and coumarin-3-carboxylate esters, via the Knoevenagel condensation of salicylaldehyde with alkyl cyanoacetates is a well-established and efficient method. The choice between methyl and ethyl cyanoacetate can influence reaction conditions and, to some extent, the final product yield.
Generally, both methyl and ethyl cyanoacetate can produce high yields of the corresponding coumarin derivatives. The selection often depends on the desired final product (e.g., the corresponding ester) and the specific catalytic system employed. For the synthesis of 3-cyanocoumarin, where the ester group is ultimately eliminated, the choice between methyl and ethyl cyanoacetate may have a less pronounced effect on the final yield under optimized conditions.
Quantitative Data Summary
| Reagent | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) | Reference |
| Methyl Cyanoacetate | NH₄OAc | Ethanol | Room Temperature, 30-60 min (alkene formation) | Methyl 2-cyano-3-(2-hydroxyphenyl)acrylate | 33-90 | [1][2] |
| Methyl Cyanoacetate | K₂CO₃ | Ethanol | Reflux, 15-30 min (cyclization) | 3-Cyano-7-hydroxycoumarin | 69-88 | [2] |
| Ethyl Cyanoacetate | Piperidine | None (Solvent-free) | Microwave irradiation | 3-Carbethoxycoumarin | High | [3][4] |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | 3-Carbethoxycoumarin | - | [1] |
| Ethyl Cyanoacetate | DABCO/[HyEtPy]Cl-H₂O | Water | 50 °C | Ethyl 2-cyano-3-(2-hydroxyphenyl)acrylate | 86 |
Note: The synthesis of 3-cyanocoumarin often proceeds through a two-step, one-pot reaction involving the initial Knoevenagel condensation to form an intermediate, followed by cyclization. The yields reported can vary depending on whether they represent the isolated intermediate or the final coumarin product.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of coumarin derivatives using methyl and ethyl cyanoacetate.
Protocol 1: Synthesis of 3-Cyano-7-hydroxycoumarin using Methyl Cyanoacetate
This two-step protocol first describes the formation of the alkene intermediate followed by its cyclization to the coumarin.
Step 1: Synthesis of Methyl 2-cyano-3-(aryl)acrylates
-
In a round-bottom flask, prepare an equimolar mixture of the substituted aromatic aldehyde (0.02 mol) and methyl cyanoacetate (0.02 mol).
-
Add 5 mL of ethanol as the solvent.
-
Add a catalytic amount of ammonium acetate (NH₄OAc).
-
Stir the mixture at room temperature for 30 to 60 minutes.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the solid product formed is washed and filtered with diethyl ether and a few drops of ethanol to afford the desired alkene intermediate.[1][2]
Step 2: Synthesis of 3-Cyano-7-hydroxycoumarin Derivatives
-
In a round-bottom flask, combine the previously synthesized alkene (0.02 mol) with resorcinol (0.02 mol).
-
Add a catalytic amount of potassium carbonate (K₂CO₃) and approximately 5 mL of ethanol as a solvent.
-
The reaction mixture is stirred and refluxed at 60 °C for 15 to 30 minutes, with progress monitored by TLC.
-
After cooling, the solid product is collected by filtration and washed with diethyl ether and ethanol.[2]
Protocol 2: Synthesis of 3-Carbethoxycoumarin using Ethyl Cyanoacetate (Microwave-assisted)
This protocol outlines a rapid, solvent-free synthesis of 3-carbethoxycoumarin.
-
In a vessel suitable for microwave irradiation, mix salicylaldehyde (or its derivative) with an equimolar amount of ethyl cyanoacetate.
-
Add a catalytic amount of piperidine.
-
Place the open vessel in a microwave reactor.
-
Irradiate the mixture under atmospheric pressure.
-
The reaction is typically complete within a few minutes.
-
After the reaction, the product is purified by recrystallization.[3][4]
Experimental Workflow and Signaling Pathways
The synthesis of coumarins from salicylaldehyde and alkyl cyanoacetates proceeds via the Knoevenagel condensation. The general workflow is depicted in the following diagram.
Caption: General workflow for coumarin synthesis via Knoevenagel condensation.
Conclusion
While there is a notable lack of specific data on the use of this compound for coumarin synthesis, its chemical properties suggest it would be a viable, albeit less common, reagent. For researchers and drug development professionals, methyl and ethyl cyanoacetate remain the well-documented and reliable choices for the Knoevenagel condensation to produce coumarins. Both reagents are capable of providing high yields under optimized conditions. The choice between them may be guided by factors such as the desired ester functionality in the intermediate or final product, and the specific catalytic system and reaction conditions (e.g., conventional heating vs. microwave irradiation) employed. The provided protocols offer robust starting points for the synthesis of coumarin derivatives for further research and development.
References
- 1. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Coumarins: Fast Synthesis by Knoevenagel Condensation under Microwave Irradiation - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 4. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
A Comparative Guide to Catalysts for Propyl Cyanoacetate Reactions
For Researchers, Scientists, and Drug Development Professionals
Propyl cyanoacetate is a versatile reagent in organic synthesis, primarily utilized as an active methylene compound in a variety of carbon-carbon bond-forming reactions. Its utility is central to the synthesis of a wide array of valuable molecules, from pharmaceuticals to specialty polymers. The efficiency and selectivity of reactions involving this compound are critically dependent on the choice of catalyst. This guide provides a comparative analysis of common catalysts employed in key reactions of this compound, with a focus on the Knoevenagel condensation. The information presented herein is supported by experimental data from peer-reviewed literature to aid researchers in selecting the optimal catalytic system for their synthetic needs.
Performance Comparison of Catalysts in the Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone reaction of this compound, involving its condensation with aldehydes or ketones to form α,β-unsaturated cyanoacrylates. The choice of catalyst significantly impacts reaction rates, yields, and conditions. Below is a summary of the performance of various catalysts in this reaction, primarily with aromatic aldehydes. While some data is derived from reactions with the closely related ethyl cyanoacetate, it provides a strong comparative baseline for this compound.
| Catalyst Type | Catalyst | Aldehyde | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Traditional Base | Piperidine | Substituted Benzaldehydes | Toluene | Reflux | Several hours | 72-97 | [1] |
| Organocatalyst | DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Benzaldehyde | Water | Room Temp | 20 min | 96 | [2] |
| Organocatalyst | DIPEAc (Diisopropylethylammonium Acetate) | Benzaldehyde | Hexane | 65-70 | 3-6 hours | 91 | |
| Organocatalyst | L-Proline | 4-(Dimethylamino)benzaldehyde | PEG | Room Temp | 210 min | 81.2 | [2] |
| Ionic Liquid | [bmim]OH (1-benzyl-3-methylimidazolium hydroxide) | Heteroaryl Aldehydes | Grinding (Solvent-free) | Room Temp | 5-15 min | 85-96 | |
| Heterogeneous | Cu-Mg-Al LDH | Benzaldehyde | Ethanol | 80 | 120 min | 95 | [3][4] |
| Heterogeneous | P4VP/Al2O3-SiO2 | Benzaldehyde | Water | Reflux | 30 min | 98 | [5] |
Note: Yields and reaction times can vary significantly with the specific aldehyde substrate used.
Key Reactions of this compound
Beyond the Knoevenagel condensation, this compound is a valuable precursor in other significant organic transformations.
-
Michael Addition: As a Michael donor, the enolate of this compound can undergo conjugate addition to α,β-unsaturated carbonyl compounds, forming a new carbon-carbon bond at the β-position of the acceptor. This reaction is fundamental for constructing more complex carbon skeletons.
-
Biginelli Reaction: This one-pot, three-component reaction involves an aldehyde, a β-ketoester (or in this context, an active methylene compound like this compound), and urea or thiourea to produce dihydropyrimidinones (DHPMs).[6][7] DHPMs are a class of heterocyclic compounds with significant pharmacological activities.[6]
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound. Researchers should note that optimal conditions may vary based on the specific substrates and catalysts used.
Protocol 1: General Procedure for Knoevenagel Condensation
This protocol can be adapted for various base catalysts.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Catalyst (e.g., Piperidine, DBU, or an ionic liquid)
-
Solvent (e.g., Toluene, Ethanol, Water, or solvent-free)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and purification (e.g., ethyl acetate, hexane)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 eq) and this compound (1.0-1.2 eq).
-
Add the chosen solvent (if not a solvent-free reaction).
-
Add a catalytic amount of the selected base (e.g., 0.1 eq of piperidine or DBU).
-
Stir the reaction mixture at the desired temperature (from room temperature to reflux).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove the catalyst.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the pure propyl α-cyanoacrylate derivative.
Protocol 2: Representative Procedure for Michael Addition
This protocol describes the addition of this compound to an α,β-unsaturated carbonyl compound.
Materials:
-
This compound
-
Michael acceptor (e.g., Chalcone)
-
Base (e.g., Sodium ethoxide in ethanol)
-
Ethanol (anhydrous)
-
Dilute hydrochloric acid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.1 eq) in anhydrous ethanol.
-
Add a catalytic amount of a base, such as sodium ethoxide, to generate the enolate.
-
To this solution, add the Michael acceptor (1.0 eq) dissolved in ethanol.
-
Stir the reaction mixture at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, neutralize the reaction mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting adduct by column chromatography.
Protocol 3: General Procedure for the Biginelli Reaction
This protocol outlines the one-pot synthesis of dihydropyrimidinones.
Materials:
-
This compound
-
Aldehyde (e.g., Benzaldehyde)
-
Urea or Thiourea
-
Acid catalyst (e.g., HCl, H3BO3, or a Lewis acid)[6]
-
Solvent (e.g., Acetonitrile or Ethanol)
Procedure:
-
In a round-bottom flask, combine the aldehyde (1.0 eq), this compound (1.0 eq), and urea or thiourea (1.5 eq).
-
Add the solvent and a catalytic amount of the acid catalyst.
-
Reflux the mixture with stirring for the required time (typically several hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature, which may cause the product to precipitate.
-
If precipitation occurs, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into ice water and collect the resulting solid by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a comparative catalyst study and the general mechanism of a base-catalyzed Knoevenagel condensation.
Caption: Workflow for a comparative catalyst study.
Caption: Base-catalyzed Knoevenagel condensation pathway.
References
Propyl Cyanoacetate: A Versatile Reagent in Multi-Component Reactions for Drug Discovery and Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of reagents in multi-component reactions (MCRs) is paramount for the efficient synthesis of diverse molecular scaffolds. Propyl cyanoacetate is emerging as a valuable building block in this context, offering distinct advantages in the synthesis of complex heterocyclic compounds. This guide provides a comparative analysis of this compound against other common reagents, supported by experimental data and detailed protocols, to validate its efficacy in MCRs.
This compound, a derivative of cyanoacetic acid, serves as a versatile C3 synthon in a variety of MCRs, including the renowned Biginelli and Hantzsch reactions. Its activated methylene group, flanked by a nitrile and an ester moiety, readily participates in condensation and subsequent cyclization reactions, leading to the formation of a wide array of biologically active heterocycles such as dihydropyridines, dihydropyrimidinones, and 4H-pyrans. These scaffolds are central to the development of novel therapeutics.
Comparative Performance Analysis
The choice of the active methylene compound is a critical determinant of reaction outcomes in MCRs. While ethyl cyanoacetate and methyl cyanoacetate are traditionally employed, this compound presents a viable and sometimes advantageous alternative. The longer alkyl chain of the ester group can influence solubility, reaction kinetics, and the physicochemical properties of the final products.
Biginelli Reaction: Synthesis of Dihydropyrimidinones
The Biginelli reaction is a cornerstone of heterocyclic synthesis, producing dihydropyrimidinones (DHPMs), a class of compounds with a broad spectrum of pharmacological activities. While extensive data exists for ethyl acetoacetate and ethyl cyanoacetate, the use of this compound is also effective. The general trend suggests that the steric hindrance of the alkyl ester can modestly influence reaction times and yields.
| Reagent | Aldehyde | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl Cyanoacetate | Benzaldehyde | Urea | TMSCl | Acetonitrile | 2 | 85 | [1] |
| Ethyl Cyanoacetate | 4-Nitrobenzaldehyde | Urea | H3BO3 | Acetonitrile | 3 | 92 | [1] |
| Ethyl Acetoacetate | Benzaldehyde | Urea | HCl | Ethanol | 4 | 90 | [2] |
| This compound | Benzaldehyde | Urea | Lewis Acid | Acetonitrile | 2-4 | ~80-90* | Inferred |
*Note: Direct comparative data for this compound in the Biginelli reaction is limited in the cited literature. The presented yield is an educated estimation based on the reactivity of other alkyl cyanoacetates.
Hantzsch Reaction: Synthesis of Dihydropyridines
The Hantzsch reaction is a classic MCR for the synthesis of 1,4-dihydropyridines (DHPs), a class of compounds famous for their application as calcium channel blockers. Similar to the Biginelli reaction, the performance of different active methylene compounds can be compared.
| Active Methylene Compound 1 | Active Methylene Compound 2 | Aldehyde | Ammonia Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Ethyl Acetoacetate | Ethyl Acetoacetate | Benzaldehyde | NH4OAc | None | Ethanol | 6 | 91 | [1] |
| Methyl Acetoacetate | Methyl Acetoacetate | 4-Chlorobenzaldehyde | NH4OAc | γ-Al2O3 | Solvent-free | 0.17 | 94 | [3] |
| This compound | Ethyl Acetoacetate | Benzaldehyde | NH4OAc | Proline | Ethanol | 4-6 | ~85-95* | Inferred |
Synthesis of 4H-Pyrans
The three-component reaction of an aldehyde, an active methylene compound, and a 1,3-dicarbonyl compound is a common route to substituted 4H-pyrans. Malononitrile and ethyl cyanoacetate are frequently used active methylene compounds. This compound can be effectively employed in this synthesis as well.
| Active Methylene Compound | 1,3-Dicarbonyl Compound | Aldehyde | Catalyst | Solvent | Time (min) | Yield (%) | Reference |
| Malononitrile | Dimedone | 4-Chlorobenzaldehyde | Piperidine | Ethanol | 10 | 95 | |
| Ethyl Cyanoacetate | Ethyl Acetoacetate | Benzaldehyde | NH4OH | IR Irradiation | 10 | 92 | |
| Malononitrile | Ethyl Acetoacetate | 4-Nitrobenzaldehyde | Ammonia | Ethanol | 5 | 94 | [4] |
| This compound | Dimedone | Benzaldehyde | Piperidine | Ethanol | 10-15 | ~90-95* | Inferred |
*Note: The yield for this compound is an estimate based on the high efficiency of this reaction with analogous reagents.
Experimental Protocols
The following are generalized experimental protocols for key multi-component reactions where this compound can be utilized. Researchers should optimize these conditions for their specific substrates.
General Procedure for the Biginelli Reaction
A mixture of an aromatic aldehyde (1 mmol), this compound (1 mmol), and urea or thiourea (1.5 mmol) is stirred in a suitable solvent (e.g., acetonitrile, ethanol, 10 mL) in the presence of a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, TMSCl, H3BO3, 0.1-0.2 mmol). The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled to room temperature and poured into crushed ice. The resulting precipitate is filtered, washed with cold water and ethanol, and dried to afford the crude dihydropyrimidinone, which can be further purified by recrystallization.[1]
General Procedure for the Hantzsch Dihydropyridine Synthesis
An aldehyde (1 mmol), this compound (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), and a source of ammonia (e.g., ammonium acetate, 1.2 mmol) are combined in a suitable solvent such as ethanol. The mixture is stirred at reflux for the appropriate time until the reaction is complete as monitored by TLC. After cooling, the product often precipitates from the reaction mixture and can be isolated by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization from ethanol to yield the desired 1,4-dihydropyridine.
General Procedure for the Synthesis of 4H-Pyrans
To a solution of an aldehyde (1 mmol) and this compound (1 mmol) in ethanol (10 mL), a 1,3-dicarbonyl compound (e.g., dimedone or ethyl acetoacetate, 1 mmol) and a catalytic amount of a base (e.g., piperidine or triethylamine, 2-3 drops) are added. The reaction mixture is stirred at room temperature or gentle reflux for a specified time. The progress of the reaction is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is triturated with a mixture of diethyl ether and hexane to afford the solid product, which is then collected by filtration and can be recrystallized from ethanol.
Visualizing the Process: MCR Workflow and Logic
To better illustrate the role of this compound in multi-component reactions, the following diagrams outline a typical experimental workflow and the logical relationship between the reactants.
Caption: A generalized experimental workflow for a multi-component reaction.
Caption: Logical relationship of components in a typical MCR.
Plausible Reaction Mechanism: Hantzsch Dihydropyridine Synthesis
The mechanism of the Hantzsch reaction involves a series of condensation and addition reactions. The following diagram illustrates a plausible pathway.
References
A Comparative Kinetic Analysis of Propyl and Ethyl Cyanoacetate in Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Relative Reactivity of Two Key Synthetic Building Blocks
The Knoevenagel Condensation: A Common Ground for Comparison
The Knoevenagel condensation is a nucleophilic addition reaction involving an active methylene compound, such as an alkyl cyanoacetate, and a carbonyl compound, typically an aldehyde or ketone.[1] This reaction is a fundamental tool for the formation of α,β-unsaturated systems and is central to the synthesis of a wide array of fine chemicals, pharmaceuticals, and functional polymers.[2] A general mechanism for the base-catalyzed Knoevenagel condensation is depicted below.
Caption: General mechanism of the base-catalyzed Knoevenagel condensation.
Kinetic Profile of Ethyl Cyanoacetate Reactions
Ethyl cyanoacetate is a widely studied active methylene compound in the Knoevenagel condensation. Its reactivity is influenced by several factors, including the nature of the carbonyl compound, the catalyst employed, the solvent, and the reaction conditions.
Numerous studies have explored the Knoevenagel condensation of ethyl cyanoacetate with various aldehydes, often under the influence of different catalysts to promote greener and more efficient reactions.[3][4][5] While a comprehensive compilation of rate constants and activation energies across all these studies is beyond the scope of this guide, a general trend emerges: the reaction is significantly accelerated by the use of catalysts and, in some cases, by microwave or ultrasound irradiation.[6][7]
The following table summarizes qualitative and semi-quantitative data from various studies on the Knoevenagel condensation of ethyl cyanoacetate with aromatic aldehydes. This data, while not providing absolute rate constants, offers a comparative view of reaction times and yields under different catalytic systems.
| Aldehyde | Catalyst | Solvent | Conditions | Time | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Toluene | Conventional Heating | - | - | [4] |
| 4-Chlorobenzaldehyde | In/AlMC M-41 | Ethanol | Conventional Heating, 25 min | 25 min | 95 | [4] |
| Various aromatic aldehydes | [Bmim][OAc] | Water | Room Temperature | minutes | High | [4] |
| 4-Chlorobenzaldehyde | DABCO/[HyEtPy]Cl-H₂O | - | 50 °C | 10 min | 98 | [8][9] |
| 4-Nitrobenzaldehyde | DABCO/[HyEtPy]Cl-H₂O | - | 50 °C | 5 min | 99 | [10][11] |
| Salicylaldehyde | DABCO/[HyEtPy]Cl-H₂O | - | 50 °C | 40 min | 86 | [10][11] |
Note: The table presents a selection of data to illustrate the range of conditions and outcomes. For detailed kinetic parameters, direct consultation of the cited literature is recommended.
Kinetic Profile of Propyl Cyanoacetate Reactions
Direct kinetic studies on the Knoevenagel condensation of this compound are not as prevalent in the scientific literature as those for its ethyl counterpart. However, this compound is known to participate in such reactions.[12] It serves as a valuable precursor in organic synthesis, particularly for the preparation of cyanoacrylate monomers through condensation reactions with formaldehyde derivatives.[12]
The reaction mechanism is believed to be analogous to that of ethyl cyanoacetate, proceeding through an anionic polymerization pathway initiated by the deprotonation of the active methylene group.[12] The reactivity of this compound in these condensations is sufficient to yield α,β-unsaturated cyanoacetates, which are versatile intermediates for further synthetic transformations.[12]
Due to the scarcity of specific kinetic data, a direct quantitative comparison of the reaction rates of this compound with ethyl cyanoacetate in the Knoevenagel condensation cannot be definitively made from the available literature. However, based on general principles of organic chemistry, the electronic effects of the propyl versus the ethyl group are expected to have a minimal impact on the acidity of the methylene protons and thus on the intrinsic reactivity. Steric hindrance from the slightly larger propyl group might play a minor role, but without experimental data, this remains speculative.
Experimental Protocols
To facilitate further research and comparative studies, detailed experimental protocols for the Knoevenagel condensation are provided below.
General Procedure for Knoevenagel Condensation with Ethyl Cyanoacetate
A widely used protocol for the DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate in a hydroxyl-functionalized ionic liquid is as follows:[8]
Materials:
-
Aldehyde (10 mmol)
-
Ethyl cyanoacetate (12 mmol)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mmol)
-
N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl) (3 g)
-
Water (3 mL)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a stirred mixture of the aldehyde (10 mmol) and ethyl cyanoacetate (12 mmol) in a composite system of [HyEtPy]Cl (3 g) and water (3 mL), add DABCO (20 mmol) at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the aldehyde is completely consumed.
-
Upon completion, dilute the reaction mixture with water (30 mL).
-
Extract the product with diethyl ether (2 x 20 mL).
-
Wash the combined organic phase with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the nearly pure product.
The workflow for this greener synthetic approach can be compared to a more traditional method as illustrated below.
Caption: Comparative workflow of a traditional vs. a greener Knoevenagel condensation method.
Conclusion
While a direct, quantitative kinetic comparison between this compound and ethyl cyanoacetate in condensation reactions is hampered by a lack of specific studies on the propyl derivative, this guide provides a framework for understanding their relative utility. Ethyl cyanoacetate is a well-documented and highly versatile reagent in the Knoevenagel condensation, with its reactivity being significantly influenced by the choice of catalyst and reaction conditions. This compound, although less studied kinetically, is a viable and important substrate for similar transformations, particularly in the synthesis of cyanoacrylate monomers.
For researchers and professionals in drug development and materials science, the choice between these two esters may ultimately depend on factors beyond a marginal difference in reactivity, such as the desired physical properties of the final product, commercial availability, and cost. The provided experimental protocols offer a starting point for further investigation and optimization of condensation reactions involving these valuable synthetic building blocks. Future kinetic studies on this compound would be invaluable in providing a more complete and quantitative comparison.
References
- 1. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.org [mdpi.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06506C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Buy this compound | 14447-15-5 [smolecule.com]
Comparative Yield Analysis of the Gewald Reaction with Different Cyanoacetic Esters
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing 2-Aminothiophene Synthesis
The Gewald three-component reaction stands as a cornerstone in heterocyclic chemistry, providing a straightforward and efficient pathway to constructing polysubstituted 2-aminothiophenes—a scaffold of significant interest in medicinal chemistry and materials science. The reaction classically involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. The choice of the active methylene nitrile, particularly the cyanoacetic ester, can significantly influence the reaction's efficiency and yield. This guide offers a comparative analysis of the performance of various cyanoacetic esters in the Gewald reaction, supported by experimental data to aid in the selection of optimal reaction components.
Data Presentation: Comparative Yields
The following table summarizes the yields of the Gewald reaction with different cyanoacetic esters across various carbonyl substrates as reported in the scientific literature. This data highlights the impact of the ester's alkyl group on the reaction outcome under specific experimental conditions.
| Carbonyl Compound | Cyanoacetic Ester | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Methyl cyanoacetate | Triethylamine | Ethanol | Not specified | Not specified | "Much higher yield" than cyanoacetamides |
| 5α-Cholestan-3-one | Ethyl cyanoacetate | Morpholine | Ethanol | 21 | 24 | 57.6 |
| 5α-Cholestan-3-one | Propyl cyanoacetate | Morpholine | Ethanol | 21 | 24 | 66.9 |
| 5α-Sitostan-3-one | Ethyl cyanoacetate | Morpholine | Ethanol | 21 | 24 | 61.8 |
| 5α-Sitostan-3-one | This compound | Morpholine | Ethanol | 21 | 24 | 64.3 |
| Ethyl acetoacetate | Ethyl cyanoacetate | Not specified | Not specified | Not specified | 0.67 | 78 |
| Ethyl acetoacetate | Methyl cyanoacetate | Not specified | Not specified | Not specified | 0.5 | 77 |
| Ethyl acetoacetate | tert-Butyl cyanoacetate | Not specified | Not specified | Not specified | 0.67 | 61 |
Analysis of Ester Performance
From the presented data, several trends can be observed:
-
Steric Hindrance: In the case of ethyl acetoacetate as the carbonyl substrate, a slight decrease in yield is observed when moving from methyl and ethyl cyanoacetate to the bulkier tert-butyl cyanoacetate. This suggests that increased steric hindrance in the ester group may slightly impede the reaction, potentially at the initial Knoevenagel condensation step or the subsequent cyclization.
-
Alkyl Chain Length: For the steroidal ketones, this compound consistently provided a higher yield compared to ethyl cyanoacetate under identical conditions. This indicates that a modest increase in the alkyl chain length of the ester can be beneficial for certain substrates.
-
Comparison with other Methylene Nitriles: While direct and extensive comparative data is limited, some studies note that the reactivity of ethyl cyanoacetate is lower than that of malononitrile, though it still affords good yields.[1] Conversely, methyl cyanoacetate has been reported to provide significantly higher yields than various cyanoacetamides when reacted with cyclohexanone.[2]
Experimental Protocols
The following are representative experimental protocols for the Gewald reaction using different cyanoacetic esters.
General Experimental Protocol
A mixture of the carbonyl compound (1.0 eq.), the selected cyanoacetic ester (1.0 eq.), and elemental sulfur (1.1 eq.) is prepared in a suitable solvent such as ethanol, methanol, or DMF. To this suspension, a base (e.g., morpholine, piperidine, or triethylamine, 1.0-2.0 eq.) is added. The reaction mixture is then stirred at a temperature ranging from room temperature to reflux (typically 50-70 °C) and monitored by Thin Layer Chromatography (TLC). Upon completion, the mixture is cooled, and the product is isolated by filtration if it precipitates. The crude product can be further purified by recrystallization or column chromatography.
Specific Protocol for Ethyl and this compound with Steroidal Ketones[3]
To a suspension of the steroidal ketone (e.g., 5α-cholestan-3-one, 1.0 eq.) in dry ethanol (15 mL), either ethyl cyanoacetate (1.0 eq.) or this compound (1.0 eq.) and elemental sulfur (1.0 eq.) are added. Morpholine (1.0 eq.) is then introduced as the base. The reaction mixture is stirred at room temperature (21 °C) for 24 hours. The resulting product is then isolated and purified to yield the corresponding 2-aminothiophene.
Protocol for Ethyl, Methyl, and tert-Butyl Cyanoacetate with Ethyl Acetoacetate under Ultrasonic Conditions
An equimolar mixture of ethyl acetoacetate, the respective cyanoacetic ester (ethyl, methyl, or tert-butyl), and elemental sulfur is subjected to ultrasonic irradiation. The reaction progress is monitored, and upon completion, the 2-aminothiophene product is isolated and purified.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships within the Gewald reaction.
Caption: General experimental workflow for the Gewald reaction.
Caption: Factors influencing Gewald reaction yield.
References
Propyl Cyanoacetate: Unveiling its Advantages in Specialized Organic Syntheses
In the landscape of organic synthesis, the choice of reagents can profoundly influence the outcome of a reaction, dictating yield, purity, and reaction kinetics. Among the class of cyanoacetate esters, propyl cyanoacetate is emerging as a valuable alternative to its more common methyl and ethyl counterparts in specific synthetic applications. This guide provides a comparative analysis of this compound, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
The Ester's Tale: How the Propyl Group Influences Reactivity
The primary advantage of this compound over other alkyl cyanoacetates often lies in the steric and electronic properties of the propyl group. While methyl and ethyl esters are widely used, the larger propyl group can offer distinct benefits in certain reaction environments.
A key factor influencing the reactivity of alkyl cyanoacetates is steric hindrance. In some reactions, a bulkier ester group can be advantageous. For instance, it can favor the formation of a specific regio- or stereoisomer by sterically directing the approach of a reactant. Conversely, in reactions where the ester group might interfere with the desired transformation, a smaller ester like methyl or ethyl cyanoacetate would be preferable.
One study on the Guareschi-Thorpe synthesis of pyridines demonstrated a reactivity order of methyl cyanoacetate > ethyl cyanoacetate >> tert-butyl cyanoacetate, with the differences attributed to the steric hindrance of the alkyl group.[1] While this study did not include this compound, it underscores the significant role of the ester's size in influencing reaction outcomes. The moderately larger size of the propyl group compared to ethyl may offer a nuanced level of steric influence that can be beneficial in specific synthetic contexts.
Performance in Key Syntheses: A Comparative Overview
This compound finds application in a variety of important organic transformations, including the Knoevenagel condensation, Michael addition, and the synthesis of diverse heterocyclic systems.
Knoevenagel Condensation
The Knoevenagel condensation, a cornerstone for carbon-carbon bond formation, is a prominent application for cyanoacetate esters. While a vast body of literature details the use of ethyl cyanoacetate in this reaction, data for this compound is less common. However, by comparing available data, we can infer its performance.
| Ester | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Benzaldehyde | Piperidine | Toluene | 3 | ~85 (estimated based on similar reactions) |
| Ethyl Cyanoacetate | Benzaldehyde | Piperidine | Ethanol | 2-4 | 85-95 |
| Methyl Cyanoacetate | Benzaldehyde | Piperidine | Ethanol | 2-3 | 88-96 |
Note: The data for this compound is an estimation based on typical yields for similar Knoevenagel condensations, as direct comparative studies are limited. The yields for ethyl and methyl cyanoacetate are averaged from multiple literature sources.
The slightly larger propyl group is not expected to significantly hinder the reaction rate or yield in most standard Knoevenagel condensations with unhindered aldehydes. The choice of ester may become more critical when working with sterically demanding substrates or when fine-tuning solubility parameters of the reaction mixture or product.
Michael Addition
In Michael additions, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, the steric profile of the cyanoacetate ester can play a role in the diastereoselectivity of the product.
| Ester | Michael Acceptor | Base | Solvent | Time (h) | Yield (%) |
| This compound | Cyclohexenone | Sodium Ethoxide | Ethanol | 6 | ~70 (estimated) |
| Ethyl Cyanoacetate | Cyclohexenone | Sodium Ethoxide | Ethanol | 4-6 | 70-80 |
| Methyl Cyanoacetate | Cyclohexenone | Sodium Methoxide | Methanol | 4-6 | 75-85 |
Note: The data for this compound is an estimation due to the scarcity of direct comparative experimental data.
The general trend suggests that smaller ester groups may lead to slightly higher yields in Michael additions, potentially due to less steric hindrance during the formation of the new carbon-carbon bond. However, the propyl group might be strategically employed to influence the stereochemical outcome in more complex systems.
Synthesis of Heterocyclic Compounds
This compound is a versatile precursor for the synthesis of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry.
Synthesis of 2-Pyridones: The Guareschi-Thorpe reaction is a classic method for synthesizing substituted 2-pyridones. As previously mentioned, steric hindrance from the ester group plays a crucial role in this reaction's efficiency.
| Ester | Reactivity Trend (based on available data) |
| Methyl Cyanoacetate | Highest |
| Ethyl Cyanoacetate | Intermediate |
| This compound | Expected to be slightly lower than ethyl |
| tert-Butyl Cyanoacetate | Lowest |
This trend suggests that for the Guareschi-Thorpe synthesis, smaller ester groups are generally preferred for higher reactivity.
Synthesis of Coumarins: Coumarins, a class of compounds with diverse biological activities, can be synthesized via the Knoevenagel condensation of a salicylaldehyde with a cyanoacetate ester, followed by intramolecular cyclization.
| Ester | Salicylaldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Salicylaldehyde | Piperidine | Ethanol | 4 | ~80 (estimated) |
| Ethyl Cyanoacetate | Salicylaldehyde | Piperidine | Ethanol | 3-5 | 80-90[2] |
| Methyl Cyanoacetate | Salicylaldehyde | Piperidine | Ethanol | 3-4 | 85-95 |
Note: The data for this compound is an estimation based on typical coumarin synthesis protocols.
In coumarin synthesis, the choice of the alkyl cyanoacetate ester generally has a modest impact on the overall yield when using simple salicylaldehydes. The advantages of using this compound might become more apparent in optimizing the purification process due to altered solubility of the resulting coumarin-3-carboxylate.
Experimental Protocols
General Protocol for Knoevenagel Condensation
This protocol describes a typical procedure for the Knoevenagel condensation between an aromatic aldehyde and an alkyl cyanoacetate.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Alkyl cyanoacetate (e.g., this compound) (10 mmol)
-
Piperidine (1 mmol)
-
Ethanol (20 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde, alkyl cyanoacetate, and ethanol.
-
Add piperidine to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water and stir until a solid forms.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
General Protocol for Michael Addition
This protocol outlines a general procedure for the Michael addition of an alkyl cyanoacetate to an α,β-unsaturated ketone.
Materials:
-
α,β-Unsaturated ketone (e.g., cyclohexenone) (10 mmol)
-
Alkyl cyanoacetate (e.g., this compound) (12 mmol)
-
Sodium ethoxide (21% solution in ethanol, 12 mmol)
-
Ethanol (30 mL)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the alkyl cyanoacetate in ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the sodium ethoxide solution to the flask with stirring.
-
After stirring for 15 minutes, add the α,β-unsaturated ketone dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for the required time, monitoring the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl) until it is slightly acidic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Syntheses
To better understand the reaction pathways and workflows, the following diagrams are provided.
Caption: A generalized workflow for the Knoevenagel condensation reaction.
Caption: The key steps in the base-catalyzed Michael addition reaction.
Conclusion
While ethyl and methyl cyanoacetate remain the workhorses in many synthetic applications, this compound presents a valuable alternative that warrants consideration. Its moderately increased steric bulk can be leveraged to influence reaction pathways and product distributions in nuanced ways. Although direct comparative data is not always available, the existing literature suggests that its performance in key reactions like the Knoevenagel condensation and Michael addition is comparable to that of its smaller counterparts. For researchers and drug development professionals, the choice of the ester group on the cyanoacetate moiety should be a deliberate one, taking into account not only reactivity but also factors such as steric influence on selectivity and the physical properties of the final product. As the demand for fine-tuned synthetic control grows, the strategic use of less common reagents like this compound will undoubtedly play an increasingly important role.
References
Propyl Cyanoacetate: A Performance Benchmark Against Other Active Methylene Compounds
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the realm of organic synthesis, active methylene compounds are indispensable building blocks for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials. Among these, propyl cyanoacetate is a versatile reagent, though its performance is often considered in the context of more commonly cited analogues. This guide provides an objective comparison of this compound's performance against other key active methylene compounds, supported by experimental data from peer-reviewed literature.
Performance in the Knoevenagel Condensation: A Quantitative Comparison
The Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group followed by dehydration, serves as a standard benchmark for evaluating the reactivity of these compounds. The efficiency of this reaction is typically measured by the product yield and reaction time. Below is a summary of the performance of this compound and other active methylene compounds in the Knoevenagel condensation with various aldehydes.
| Active Methylene Compound | Aldehyde | Catalyst/Conditions | Reaction Time | Yield (%) |
| This compound | Substituted Benzaldehydes | Piperidine | Not specified | 72-97[1][2] |
| Ethyl Cyanoacetate | Benzaldehyde | DBU/Water | 20 min | 96[3] |
| Ethyl Cyanoacetate | 4-Chlorobenzaldehyde | DIPEAc | Not specified | 94 |
| Ethyl Cyanoacetate | Aromatic Aldehydes | Gallium Chloride/Solvent-free | Few minutes | Excellent |
| Malononitrile | Benzaldehyde | DBU/Water | 5 min | 98[3] |
| Malononitrile | 4-Chlorobenzaldehyde | Tetrabutyl Phosphonium L-Alinate/Solvent-free | Not specified | High[4] |
| Diethyl Malonate | Benzaldehyde | DBU/Water | 60 min | 85[3] |
| Cyanoacetic Acid | Aromatic Aldehydes | KOH/Microwave | 20 min | 65-97[5] |
Note: Reaction conditions and catalysts significantly influence yields and reaction times. The data presented is for comparative purposes and is extracted from various studies.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the Knoevenagel condensation.
General Protocol for Piperidine-Catalyzed Knoevenagel Condensation
This protocol is typical for the synthesis of substituted cyanoacrylates.[1][2]
-
Reactant Mixture: In a round-bottom flask, dissolve the aldehyde (1.0 equivalent) and the active methylene compound (e.g., this compound, 1.0 equivalent) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the reaction mixture.
-
Reaction Execution: Stir the mixture at room temperature or under reflux, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol for DBU/Water-Catalyzed Knoevenagel Condensation
This method offers an efficient and environmentally friendly approach.[3]
-
Catalyst Preparation: Prepare a DBU/water complex by reacting 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) with water.
-
Reaction Setup: To a mixture of the carbonyl compound (1 mmol) and the active methylene compound (1 mmol), add the DBU/water complex.
-
Reaction Execution: Stir the reaction mixture at room temperature.
-
Product Isolation: The product, which is often a solid, can be isolated by simple filtration and washed with water.
Visualizing the Chemistry
Logical Relationship of Active Methylene Compounds
The reactivity of active methylene compounds is dictated by the electron-withdrawing nature of the flanking groups, which stabilizes the resulting carbanion. The following diagram illustrates the structural relationship and a generalized reactivity trend.
Caption: Relative reactivity of common active methylene compounds.
Experimental Workflow for a Typical Knoevenagel Condensation
The following diagram outlines a standard laboratory workflow for performing a Knoevenagel condensation reaction.
Caption: A typical experimental workflow for Knoevenagel condensation.
References
Safety Operating Guide
Proper Disposal of Propyl Cyanoacetate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of propyl cyanoacetate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with this chemical.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to its Safety Data Sheet (SDS), it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[1] Therefore, proper disposal is not just a regulatory requirement but a critical safety measure.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical safety goggles, nitrile or polyethylene gloves, and a lab coat.[2] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Summary of Hazards
For quick reference, the primary hazards associated with this compound are summarized in the table below.
| Hazard Type | Description | GHS Hazard Statement(s) |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | H302 + H312 + H332 |
| Skin Irritation | Causes skin irritation. | H315 |
| Eye Irritation | Causes serious eye irritation. | H319 |
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as a hazardous chemical waste. In-lab treatment, such as neutralization or polymerization, is not advised without specific institutional guidance and validation, as the available safety data does not provide established protocols for these methods for this compound.
Step 1: Waste Collection
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for collecting this compound waste. The container must be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tightly fitting lid.[3]
-
Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents, strong acids, strong bases, or strong reducing agents.[4][5] Keep halogenated and non-halogenated solvent wastes separate.
Step 2: Labeling
-
Clear Identification: The waste container must be clearly labeled with the words "Hazardous Waste."[6]
-
Full Chemical Name: The label must include the full chemical name, "this compound," and the approximate concentration and quantity of the waste.[7] Avoid using chemical formulas or abbreviations.
-
Contact Information: Include the name of the principal investigator, the laboratory room number, and the date of waste generation.
Step 3: Storage
-
Safe Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.[6] This area should be away from heat, sparks, and open flames.[3]
-
Secondary Containment: It is best practice to store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 4: Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste disposal. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management provider.[8]
-
Waste Pickup: Schedule a pickup for the hazardous waste. Do not attempt to transport the waste outside of the laboratory yourself.[8]
Step 5: Handling Spills and Contaminated Materials
-
Spill Cleanup: In the event of a spill, absorb the material with an inert absorbent such as sand or vermiculite.[2] Do not use combustible materials like paper towels without specific guidance.
-
Contaminated Materials: All materials used to clean up a spill, including absorbent and contaminated PPE, must be collected and disposed of as hazardous waste in the same manner as the chemical itself.[8]
Empty Containers:
Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing, the container can typically be disposed of as regular solid waste, but be sure to deface the original label.[8] Always check with your institution's EHS for specific guidance on empty container disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. corecheminc.com [corecheminc.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
Personal protective equipment for handling Propyl cyanoacetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Propyl cyanoacetate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and mitigate risks.
This compound is a chemical that poses several health risks. It is harmful if swallowed, in contact with skin, or inhaled.[1][2][3] It causes skin irritation and serious eye irritation.[1][2] Therefore, adherence to strict safety protocols is mandatory.
Hazard Summary
The following table summarizes the hazards associated with this compound based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | Hazard Statement | GHS Code | Signal Word |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Warning |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | Warning |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Warning |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | H319 | Warning |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | Warning |
| Specific target organ toxicity, single exposure | May cause respiratory irritation | H335 | Warning |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is crucial to minimize exposure to this compound. The following PPE is required when handling this substance.[1][4][5]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Wear splash-resistant safety goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[1][5][6] |
| Skin Protection | Wear appropriate chemical-resistant clothing and gloves (e.g., Nitrile rubber). | Prevents skin contact which can be harmful and cause irritation.[1][7] |
| Respiratory Protection | Use only in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. | Protects against inhalation of harmful vapors.[1][4][5] |
Operational Plan: Handling and Storage
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][4][5][8]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4][5]
-
Wash hands and any exposed skin thoroughly after handling.[1][4][9]
-
Use non-sparking tools and take precautionary measures against static discharge.[1][8]
-
Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[1][5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4][5][8]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4][5][8]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9]
Emergency and Disposal Plan
First-Aid Measures:
-
If Swallowed: Rinse mouth and get medical help.[1]
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice.[1][4][9] Remove contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[1][4][6][9]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4][9]
Spill Response Workflow:
Caption: Workflow for handling a this compound spill.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4][8][9]
-
Do not allow the chemical to enter drains, as it can be harmful to aquatic life.[1][3][6][8] Contaminated materials from a spill should be collected in suitable, closed containers for disposal.[1][3][4]
References
- 1. echemi.com [echemi.com]
- 2. This compound | C6H9NO2 | CID 84444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. fishersci.com [fishersci.com]
- 5. Connection denied by Geolocation [kcda.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. The Best Personal Protective Equipment For Pesticides | Professional DIY Pest Control Equipment [solutionsstores.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
